molecular formula C6H14O B3420823 3-Methyl-1-pentanol CAS No. 20281-83-8

3-Methyl-1-pentanol

Cat. No.: B3420823
CAS No.: 20281-83-8
M. Wt: 102.17 g/mol
InChI Key: IWTBVKIGCDZRPL-UHFFFAOYSA-N
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Description

3-Methyl-1-pentanol (CAS 589-35-5), also known by its IUPAC name 3-methylpentan-1-ol, is an organic chemical compound with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . It is a colorless liquid with a density of approximately 0.824 g/cm³ at 20 °C and a boiling point of 153 °C . This compound occurs naturally, for instance, in Capsicum frutescens , the tabasco pepper . In research and industry, this compound is valued for its organoleptic properties. It features a complex odor profile described as pungent, fusel, and cognac-like with winey, cocoa, and green fruity undertones . Its flavor is characterized as whiskey and green apple with an alcoholic nuance . These characteristics make it a compound of interest for studies in flavor and fragrance chemistry, where it can be used to create or analyze earthy and green notes in fragrance formulations or creamy, cocoa notes for flavor applications . Beyond organoleptic applications, this compound belongs to the class of pentanol isomers, which are recognized for their potential as biofuels . Higher alcohols like pentanol are investigated for their favorable properties, such as higher energy density and better blend stability with diesel compared to lower-chain alcohols, making them promising candidates for advanced compression ignition engine research . This product is intended for research and laboratory use only. It is not approved for human consumption or personal use. Researchers should consult the Safety Data Sheet (SDS) and note that this compound is a flammable liquid and vapor (H226) and may cause skin and serious eye irritation (H315, H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpentan-1-ol
Source PubChem
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InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
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InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
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DSSTOX Substance ID

DTXSID20862248
Record name 3-Methyl-1-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

colourless liquid with a pungent wine-like, cocoa odour
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

151.00 to 152.00 °C. @ 760.00 mm Hg
Record name (±)-3-Methyl-1-pentanol
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Density

0.823
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

589-35-5, 20281-83-8
Record name 3-Methyl-1-pentanol
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Record name 3-Methyl-1-pentanol
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Record name 3-METHYL-1-PENTANOL
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Record name 3-METHYL-1-PENTANOL
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Record name (±)-3-Methyl-1-pentanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-pentanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methyl-1-pentanol (CAS No: 589-35-5), a branched-chain primary alcohol.[1][2][3][4][5][6][7] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core chemical and physical properties, stereochemistry, synthesis considerations, and diverse applications. The information herein is synthesized from authoritative databases and peer-reviewed literature to ensure scientific integrity and practical relevance.

Molecular Structure and Stereochemistry

This compound, with the IUPAC name 3-methylpentan-1-ol, is a primary alcohol characterized by a pentanol backbone substituted with a methyl group at the third carbon position.[1] This structural feature introduces a chiral center at C3, meaning this compound exists as a racemic mixture of two enantiomers: (S)-(+)-3-methyl-1-pentanol and (R)-(-)-3-methyl-1-pentanol, unless a stereospecific synthesis is employed.[7][8] The presence of this chiral center is a critical consideration in applications where stereoisomerism influences biological activity or sensory properties.

The molecular formula of this compound is C₆H₁₄O, and its structure is depicted below.[1][4][6][7]

Caption: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. This compound is a colorless liquid with a characteristic fruity, green, and slightly pungent odor.[5] Its organoleptic properties, which also include chocolate and wine-like notes, are key to its use in the flavor and fragrance industries.[3][4]

The key physicochemical properties of this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 102.17 g/mol [1]
Density 0.823 g/mL at 25 °C[4]
Boiling Point 151-152 °C[4]
Flash Point 58.89 °C (138.00 °F)[3]
Water Solubility 4300 mg/L at 25 °C (experimental)[3]
Refractive Index 1.41600 to 1.42300 at 20.00 °C[3]
logP (o/w) 1.702 (estimated)[3]
Vapor Density >1 (vs air)[4]
Synthesis and Manufacturing Considerations

This compound is synthetically produced and is commercially available from various chemical suppliers.[3][4][5][9] While specific proprietary synthesis routes are often not disclosed, the structure of this compound, a primary alcohol, suggests that it can be synthesized through established organic chemistry reactions. As a chemical intermediate, it serves as a starting material for a range of further chemical transformations, including esterifications and etherifications.[9] The purity of commercially available this compound is typically high, often exceeding 99%, which is crucial for minimizing side reactions and ensuring high yields in subsequent synthetic steps.[4][9]

For laboratory-scale synthesis, a potential retro-synthetic approach could involve the hydroformylation of 2-methyl-1-butene followed by reduction of the resulting aldehyde. Another plausible route is the Grignard reaction between propyl magnesium bromide and 2-methyloxirane, followed by acidic workup. The choice of synthetic pathway would depend on factors such as starting material availability, desired stereochemistry, and scalability.

General Workflow for Procurement and Use in Synthesis:

Synthesis_Workflow cluster_procurement Procurement cluster_synthesis Synthesis Application Supplier_Identification Identify Supplier (e.g., Sigma-Aldrich, TCI) Purity_Verification Verify Purity Specs (≥99%) Supplier_Identification->Purity_Verification Check CoA Safety_Data_Review Review SDS Purity_Verification->Safety_Data_Review Reaction_Setup Reaction Setup Safety_Data_Review->Reaction_Setup Implement Safety Protocols Reagent_Addition Addition of This compound Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, GC) Reagent_Addition->Reaction_Monitoring Workup_Purification Workup and Purification Reaction_Monitoring->Workup_Purification

Caption: General workflow for procurement and use in synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different types of protons in the molecule.[1]

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the six carbon atoms in the structure.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[7][10] Strong C-H stretching absorptions are also observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 102, corresponding to its molecular weight.[7][8] Common fragmentation patterns can also be observed, aiding in structural elucidation.[1]

  • Gas Chromatography (GC): GC is widely used to determine the purity of this compound and to separate its enantiomers if a chiral stationary phase is used.

Applications and Uses

This compound has a range of applications stemming from its chemical properties and organoleptic characteristics.

  • Flavors and Fragrances: It is a recognized flavoring agent and fragrance ingredient.[1][3][5] It is used in cosmetics, shampoos, soaps, and household cleaners to impart a pleasant scent.[5] In the food industry, it is used to create cocoa, creamy, and whiskey-like flavor profiles.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[1]

  • Chemical Intermediate: As a primary alcohol, it serves as a versatile building block in organic synthesis.[9] It can be used in the production of plasticizers, solvents, and components for pharmaceuticals and agrochemicals.[9] For instance, it is an intermediate in the manufacture of novel branched alkyl carbamates with potential anticonvulsant activity.[5]

  • Natural Occurrence: this compound has been identified as a naturally occurring compound in various plants and food items, including apples, strawberries, tomatoes, and cheese.[5] It is also found in Capsicum frutescens, the tabasco pepper.[5][6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid.[4][6][11] It is also known to cause skin and eye irritation and may cause respiratory irritation.[3][4]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][11]

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before working with this chemical.[3][11]

Conclusion

This compound is a valuable branched-chain primary alcohol with a well-characterized chemical profile. Its unique structural features, including a chiral center, and its distinct organoleptic properties make it a significant component in the flavor and fragrance industries. Furthermore, its role as a versatile chemical intermediate underscores its importance in broader chemical synthesis and the development of new materials and pharmaceuticals. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications.

References

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  • FooDB. (2020, April 8). Showing Compound this compound (FDB008173). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(+)-3-Methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). (S)-(+)-3-Methyl-1-pentanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023, September 10). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from [Link]

  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on this compound. Food and Chemical Toxicology, 48 Suppl 4, S93–S96. [Link]

  • Human Metabolome Database. (2021, May 17). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Water this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpentane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Synthesis of 3-Methyl-1-pentanol: A Technical Guide to Precursor-Based Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1-pentanol, a branched primary alcohol, serves as a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its specific isomeric structure imparts unique properties to downstream products, making its efficient and selective synthesis a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for this compound, with a focus on precursor selection and the underlying mechanistic principles that govern these transformations. We will explore several field-proven methodologies, including Grignard reactions, hydroformylation of alkenes, and the reduction of carboxylic acids, offering detailed experimental protocols and insights into the rationale behind procedural choices. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the authoritative grounding necessary to apply these synthetic routes effectively.

Introduction: The Significance of this compound

This compound (CAS 589-35-5) is a six-carbon primary alcohol with a methyl branch at the C-3 position.[2][3] This structural feature is critical, as it introduces chirality and influences the steric and electronic properties of the molecule and its derivatives. As a versatile building block, it participates in a wide array of organic transformations, including esterifications, etherifications, and oxidations, to produce a diverse range of target molecules.[1] Its applications span from being a precursor for solvents and plasticizers to a key component in the synthesis of agrochemicals and pharmaceuticals.[1] The demand for high-purity this compound necessitates robust and scalable synthetic methods.[1]

This guide will dissect three primary retrosynthetic approaches to this compound, each starting from readily available precursors. The choice of a particular synthetic route is often dictated by factors such as precursor availability and cost, desired stereochemical control, and scalability.

Grignard Synthesis: A Classic Approach to Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[4] This methodology allows for the construction of the this compound carbon skeleton by reacting a suitable Grignard reagent with an appropriate electrophile.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points to two primary Grignard-based routes:

  • Route A: Reaction of a sec-butylmagnesium halide with ethylene oxide.

  • Route B: Reaction of an ethylmagnesium halide with 3-methyl-1-butanal (isovaleraldehyde).

Route A is often preferred for its directness in forming the primary alcohol and extending the carbon chain by two carbons.

Mechanistic Considerations

The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a significant partial negative charge.[5] In Route A, the nucleophilic sec-butyl group attacks one of the electrophilic carbons of the strained ethylene oxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol, this compound.

Grignard_Mechanism Grignard CH3CH2CH(MgBr)CH3 (sec-Butylmagnesium bromide) Intermediate CH3CH2CH(CH3)CH2CH2OMgBr (Magnesium Alkoxide Intermediate) Grignard->Intermediate 1. Diethyl Ether EthyleneOxide C2H4O (Ethylene Oxide) Product CH3CH2CH(CH3)CH2CH2OH (this compound) Intermediate->Product 2. H3O+

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Bromobutane and Ethylene Oxide

This protocol is a self-validating system, where successful Grignard formation is visually indicated by the disappearance of magnesium turnings and the formation of a cloudy grey solution.

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Apparatus Setup: All glassware must be rigorously flame-dried under a nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether. Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve ethylene oxide in cold, anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, ensuring the internal temperature does not exceed 10 °C. A precipitate will form. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Parameter Value
Precursor 2-Bromobutane, Ethylene Oxide
Typical Yield 60-70%
Purity (Post-distillation) >98%
Key Spectroscopic Data (¹H NMR) Peaks corresponding to CH3, CH2, CH, and OH protons

Hydroformylation of 2-Methyl-1-butene: An Atom-Economical Approach

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a method for converting alkenes into aldehydes.[6] This process is highly atom-economical and offers a direct route to an aldehyde precursor of this compound.

Strategy and Mechanistic Overview

The strategy involves the hydroformylation of 2-methyl-1-butene to produce 3-methylpentanal, followed by the reduction of the aldehyde to the target alcohol. The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[6] The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium.[7]

The catalytic cycle involves several key steps:

  • Coordination of the alkene to the metal center.

  • Insertion of the alkene into a metal-hydride bond.

  • Migratory insertion of carbon monoxide to form an acyl-metal complex.

  • Oxidative addition of hydrogen followed by reductive elimination of the aldehyde product.

Hydroformylation_Workflow Alkene 2-Methyl-1-butene Hydroformylation Hydroformylation Alkene->Hydroformylation Syngas CO / H2 Syngas->Hydroformylation Catalyst Rh or Co Catalyst Catalyst->Hydroformylation Aldehyde 3-Methylpentanal Hydroformylation->Aldehyde Reduction Reduction (e.g., NaBH4 or Catalytic Hydrogenation) Aldehyde->Reduction Alcohol This compound Reduction->Alcohol

Caption: Hydroformylation workflow for this compound synthesis.

Regioselectivity in Hydroformylation

A critical consideration in the hydroformylation of unsymmetrical alkenes like 2-methyl-1-butene is regioselectivity – the preference for the formation of the linear versus the branched aldehyde. The desired product, 3-methylpentanal, is the linear product. The choice of catalyst and ligands plays a crucial role in controlling this selectivity. Bulky phosphine ligands on rhodium catalysts, for instance, tend to favor the formation of the linear aldehyde due to steric hindrance.[8]

Experimental Protocol: Two-Step Synthesis via Hydroformylation and Reduction

Part A: Hydroformylation of 2-Methyl-1-butene

Materials:

  • 2-Methyl-1-butene

  • Rhodium catalyst (e.g., Rh(CO)₂(acac))

  • Triphenylphosphine (or other suitable ligand)

  • Toluene (solvent)

  • Syngas (CO/H₂ mixture)

Procedure:

  • Reactor Setup: The reaction is performed in a high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Reaction Execution: Charge the autoclave with the rhodium catalyst, the phosphine ligand, and toluene under an inert atmosphere. Add 2-methyl-1-butene. Seal the reactor, purge with nitrogen, and then pressurize with the syngas mixture (typically 1:1 CO/H₂) to the desired pressure (e.g., 20-100 atm). Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by gas uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The resulting solution containing 3-methylpentanal can be used directly in the next step or purified by distillation.

Part B: Reduction of 3-Methylpentanal

Materials:

  • Crude 3-methylpentanal from Part A

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol (solvent)

  • Dilute hydrochloric acid

Procedure:

  • Reduction: Dissolve the crude 3-methylpentanal in methanol or ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

  • Workup: After the addition is complete, continue stirring for 1-2 hours at room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the resulting this compound by distillation.

Parameter Value
Precursor 2-Methyl-1-butene
Overall Yield 75-85%
Regioselectivity (linear:branched) >10:1 (with appropriate ligand)
Purity (Post-distillation) >99%

Reduction of 3-Methylpentanoic Acid: A Direct Functional Group Interconversion

For laboratories where 3-methylpentanoic acid is readily available, its reduction offers a straightforward route to this compound. This transformation involves the conversion of a carboxylic acid functional group to a primary alcohol.

Choice of Reducing Agent and Mechanistic Insight

Carboxylic acids are relatively unreactive towards mild reducing agents like sodium borohydride. Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this conversion.[9][10]

The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by the aluminum hydride species. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄.[9] The reaction is completed by an acidic workup to protonate the resulting alkoxide.

Carboxylic_Acid_Reduction CarboxylicAcid CH3CH2CH(CH3)CH2COOH (3-Methylpentanoic Acid) Alkoxide [CH3CH2CH(CH3)CH2CH2O]4AlLi (Lithium Aluminum Alkoxide) CarboxylicAcid->Alkoxide 1. LiAlH4, THF Alcohol CH3CH2CH(CH3)CH2CH2OH (this compound) Alkoxide->Alcohol 2. H3O+

Caption: Reduction of 3-methylpentanoic acid to this compound.

Detailed Experimental Protocol

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All operations must be carried out under strictly anhydrous conditions.

Materials:

  • 3-Methylpentanoic acid[11]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (for quenching)

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Reaction: Suspend lithium aluminum hydride in anhydrous THF in the reaction flask and cool to 0 °C. Dissolve 3-methylpentanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water, and then a 15% aqueous sodium hydroxide solution. A granular precipitate should form. Filter the mixture and wash the solid with THF.

  • Purification: Combine the filtrate and washings, and remove the THF by rotary evaporation. The resulting crude alcohol can be purified by distillation.

Parameter Value
Precursor 3-Methylpentanoic Acid
Typical Yield 80-90%
Purity (Post-distillation) >99%
Key Considerations Strict anhydrous conditions are essential.

Conclusion

The synthesis of this compound can be effectively achieved through several precursor-based strategies. The choice of the optimal route depends on a careful evaluation of factors including the cost and availability of starting materials, the required scale of the synthesis, and the desired level of purity.

  • The Grignard synthesis offers a versatile and well-established method for constructing the carbon skeleton, particularly when starting from simple alkyl halides.

  • Hydroformylation represents a highly efficient and atom-economical industrial process, ideal for large-scale production from alkene feedstocks.

  • The reduction of 3-methylpentanoic acid provides a direct and high-yielding route when the corresponding carboxylic acid is readily accessible.

Each of these methods, when executed with a thorough understanding of the underlying chemical principles and with careful attention to experimental detail, provides a reliable pathway to this important chemical intermediate. This guide serves as a foundational resource for scientists and researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

  • Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Describe how 3-methyl-1-phenyl-3-pentanol can be prepared
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  • 3-METHYL-3-PENTANOL.
  • Choose a Grignard Reagent and a ketone that can be used to produce 3-Methyl-3-pentanol. (n.d.). Study.com.
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  • Wikipedia contributors. (2024, October 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Spectroscopic data for 3-Methyl-1-pentanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-pentanol

Introduction

This compound (IUPAC name: 3-methylpentan-1-ol) is a primary alcohol with the chemical formula C₆H₁₄O.[1][2] As an organic compound, it finds applications as a solvent and an intermediate in the synthesis of other chemicals. It occurs naturally in certain plants, such as the tabasco pepper (Capsicum frutescens).[2] For researchers and professionals in fields ranging from synthetic chemistry to metabolomics, precise structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity.[3][4]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed for scientists and professionals, offering not just the data itself, but also the underlying principles of interpretation and the causality behind the observed spectroscopic features.

Molecular Structure Overview

Understanding the molecule's basic structure is the foundation for interpreting its spectra. This compound is a six-carbon alcohol with a methyl group at the C-3 position. The presence of a chiral center at C-3 means the molecule can exist as (S) and (R) enantiomers.[5][6]

Caption: Molecular structure of this compound with atom numbering.

Integrated Spectroscopic Analysis Workflow

The definitive identification of an organic compound is rarely achieved through a single technique. Instead, it involves a synergistic approach where data from various spectroscopic methods are integrated to build a coherent structural picture.[7] Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the detailed carbon-hydrogen framework.[8]

Spectro_Workflow cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR NMR Spectroscopy MS_Data Obtain Mass Spectrum MS_Analysis Determine Molecular Weight (M+) Identify Fragmentation Pattern MS_Data->MS_Analysis Structure Propose Structure MS_Analysis->Structure IR_Data Obtain IR Spectrum IR_Analysis Identify Key Absorption Bands (e.g., O-H, C-H, C-O) IR_Data->IR_Analysis IR_Analysis->Structure NMR_Data Obtain 1H & 13C NMR Spectra NMR_Analysis Analyze Chemical Shifts Splitting Patterns & Integration NMR_Data->NMR_Analysis NMR_Analysis->Structure Confirmation Structure Confirmed? Structure->Confirmation fragmentation parent This compound [C6H14O]+• m/z = 102 frag_56 McLafferty Rearrangement [C4H8]+• m/z = 56 (Base Peak) parent->frag_56 - C2H4O frag_31 Alpha-Cleavage [CH2OH]+ m/z = 31 parent->frag_31 - C5H11• frag_84 Dehydration [C6H12]+• m/z = 84 parent->frag_84 - H2O

Sources

Physical properties of 3-Methyl-1-pentanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-1-pentanol

Introduction

This compound (CAS No: 589-35-5), a branched primary alcohol, is a significant molecule in various industrial and research applications.[1] It is a colorless liquid at room temperature with a characteristic alcoholic odor.[1] Its utility spans from its role as a solvent to a key intermediate in the synthesis of more complex molecules, including novel anticonvulsant agents.[2] Found naturally in organisms like the tabasco pepper (Capsicum frutescens), it also plays a role as a plant metabolite.[3][4] This guide provides a detailed examination of two of its fundamental physical properties: boiling point and density. Understanding these properties is critical for its handling, application, and the design of processes in which it is a component.

Core Physical Properties

The physical properties of a substance are dictated by its molecular structure. In the case of this compound, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, which significantly influences its boiling point, making it higher than that of hydrocarbons with similar molecular weights.[1] The branched nature of its carbon chain also affects its physical characteristics.

Data Summary

The boiling point and density of this compound have been reported across various authoritative sources. The following table summarizes these key physical constants.

Physical PropertyValueConditionsSource(s)
Boiling Point 151-152 °Cat 760.00 mm Hg[2][3][5][6]
153 °CStandard State[4]
Density 0.823 g/mLat 25 °C[2][5]
0.8242 g/cm³at 20 °C[4]
0.82100 to 0.82900 g/cm³at 25.00 °C[6]
0.820 g/mLNot specified[7]

Experimental Determination of Physical Properties

Accurate determination of physical properties such as boiling point and density is fundamental in chemical research and industry. The following sections detail the methodologies for these measurements, providing a basis for reproducible and reliable data acquisition.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For accurate and reproducible measurements, standardized methods are employed.

This method is a common and reliable technique for determining the boiling point of a liquid, especially for small sample volumes.[8][10]

Protocol:

  • Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube.[10]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][10]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., oil bath).[10]

  • Heating: The bath is heated gradually, and the sample is observed. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8][10]

  • Measurement: The heat is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[8][11]

Causality: The initial stream of bubbles indicates that the vapor pressure of the liquid is overcoming the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature at which the vapor pressure equals the external pressure.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.[12] For liquids, it is typically measured using a pycnometer or by direct mass and volume measurements.

This straightforward method involves accurately measuring the mass and volume of a sample of the liquid.[12][13]

Protocol:

  • Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.[12][13]

  • Volume of Liquid: Add a known volume of this compound to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid.

  • Mass of Liquid and Container: Weigh the container with the liquid.[12][13]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[14]

Trustworthiness: To ensure the reliability of the results, the measurements should be repeated multiple times, and the average value should be taken.[13] The temperature of the liquid must be recorded as density is temperature-dependent.[12]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Sample Preparation (this compound) bp_setup Apparatus Setup (Capillary Method) bp_start->bp_setup bp_heat Gradual Heating bp_setup->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_cool Cooling & Observation bp_observe->bp_cool bp_record Record Boiling Point bp_cool->bp_record end End: Verified Physical Properties bp_record->end d_start Weigh Empty Container d_add Add Known Volume of Sample d_start->d_add d_weigh Weigh Container with Sample d_add->d_weigh d_calc Calculate Density (Mass/Volume) d_weigh->d_calc d_record Record Density and Temperature d_calc->d_record d_record->end start Start: Characterization of This compound start->bp_start start->d_start

Caption: Workflow for the determination of boiling point and density.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are crucial for its safe and effective use in scientific and industrial settings. This guide has provided a consolidated overview of these properties, drawing from established chemical databases and literature. Furthermore, the detailed experimental protocols for their determination offer a framework for researchers and professionals to obtain accurate and reliable data, ensuring the integrity of their work. Adherence to these standardized methods is paramount for achieving reproducible results and for the proper application of this versatile chemical compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Wikimedia Foundation. Retrieved from [Link]

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Sources

3-Methyl-1-pentanol CAS number 589-35-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1-pentanol (CAS 589-35-5)

Abstract

This compound (CAS 589-35-5), also known as isohexyl alcohol, is a branched-chain primary alcohol that holds significant importance across various industrial and research sectors. Its unique molecular architecture, featuring a chiral center and a terminal hydroxyl group, imparts a valuable combination of properties, including a characteristic odor, moderate solvency, and versatile reactivity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, spectroscopic signature, synthesis and manufacturing pathways, key chemical transformations, and diverse applications. Furthermore, this document details established analytical methodologies for its characterization and summarizes critical safety and handling protocols, offering a holistic resource for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a primary alcohol.[1] Its structure consists of a five-carbon chain with a methyl group at the third position and a hydroxyl group at the terminus.[2] This branched structure is key to its distinct properties compared to its linear isomer, hexanol.

1.1. Nomenclature and Structural Identifiers

  • IUPAC Name : 3-methylpentan-1-ol[2]

  • CAS Number : 589-35-5[3]

  • Molecular Formula : C₆H₁₄O[3]

  • SMILES : CCC(C)CCO[2]

  • InChI Key : IWTBVKIGCDZRPL-UHFFFAOYSA-N[2]

1.2. Chirality

A critical feature of the this compound molecule is the presence of a stereocenter at the C3 carbon. This results in two enantiomeric forms: (S)-(+)-3-Methyl-1-pentanol (CAS: 42072-39-9) and (R)-(-)-3-Methyl-1-pentanol.[4][5] The racemic mixture is the most commonly available form. The specific rotation of the (S)-enantiomer is a key parameter for its identification. For drug development and fine chemical synthesis, where stereochemistry is crucial, enantiomerically pure forms are of significant interest.

1.3. Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties dictate its behavior in various applications, from its evaporation rate in fragrances to its solubility as a solvent.

PropertyValueSource(s)
Molecular Weight 102.17 g/mol [2]
Appearance Clear, colorless liquid[6]
Boiling Point 151-152 °C
Density 0.823 g/mL at 25 °C
Refractive Index (n20/D) 1.418
Flash Point 58.89 °C (138.00 °F)[7]
Water Solubility 4300 mg/L at 25 °C (experimental)[7]
logP (o/w) 1.702 (estimated)[7]
Vapor Density >1 (vs air)

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key features of its ¹H NMR, ¹³C NMR, and Mass Spectra are detailed below.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

  • δ ~3.6 ppm (t) : The two protons on the carbon bearing the hydroxyl group (C1).

  • δ ~1.5 ppm (m) : The two protons on the C2 carbon.

  • δ ~1.4 ppm (m) : The multiplet corresponding to the single proton on the chiral center (C3).

  • δ ~1.2 ppm (m) : The two protons of the ethyl group's methylene (C4).

  • δ ~0.9 ppm (d, t) : Overlapping signals for the two terminal methyl groups (C5 and the C3-methyl).[2]

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the six unique carbon atoms in the structure.

  • δ ~60.9 ppm : C1 (carbon attached to -OH)

  • δ ~39.5 ppm : C2

  • δ ~31.2 ppm : C3 (chiral center)

  • δ ~29.7 ppm : C4

  • δ ~19.2 ppm : C3-methyl

  • δ ~11.3 ppm : C5[2]

2.3. Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry typically shows a molecular ion peak (M+) that is often weak or absent. Key fragmentation patterns include the loss of water and alkyl fragments. A prominent peak is often observed at m/z = 56.[2]

Synthesis and Manufacturing

As a versatile chemical intermediate, this compound can be synthesized through several established organic chemistry routes.[8] The choice of method often depends on the desired scale, purity requirements, and economic feasibility. Industrially, it is often produced from petrochemical feedstocks.

3.1. Grignard Reaction Workflow

A common laboratory-scale synthesis involves the Grignard reaction, a robust method for forming carbon-carbon bonds. This approach offers high yields and regioselectivity.

G_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 3-Methylbutanal C Step 1: Grignard Addition in dry ether (exothermic) A->C B Ethylmagnesium Bromide (Grignard Reagent) B->C D Step 2: Acidic Workup (e.g., aq. NH4Cl or dilute HCl) C->D Intermediate Alkoxide E Crude Product: 3-Methyl-2-pentanol D->E F Purification (Distillation) E->F G Final Product: This compound F->G

Caption: Grignard synthesis of 3-Methyl-2-pentanol, a related isomer.

Correction & Clarification: The Grignard synthesis depicted above using 3-methylbutanal and ethylmagnesium bromide would yield 3-methyl-2-pentanol, not this compound. A more appropriate Grignard route to this compound would involve reacting a propylmagnesium halide with 2-methyloxirane. An alternative industrial method is the hydroformylation of 2-methyl-1-butene followed by hydrogenation of the resulting aldehyde.

3.2. Representative Protocol: Hydroformylation Route (Conceptual)

  • Reaction Setup : A high-pressure reactor is charged with 2-methyl-1-butene, a suitable solvent (e.g., toluene), and a catalyst system, typically a rhodium or cobalt complex with appropriate ligands.

  • Hydroformylation : The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. The mixture is heated to initiate the hydroformylation (oxo process), which adds a formyl group (-CHO) and a hydrogen atom across the double bond, yielding 3-methylpentanal.

  • Catalyst Removal : After the reaction is complete, the catalyst is separated from the product mixture.

  • Hydrogenation : The resulting 3-methylpentanal is then transferred to a second reactor for hydrogenation.

  • Reduction : The aldehyde is reduced to the primary alcohol, this compound, using a hydrogenation catalyst (e.g., Raney nickel, Pd/C) under a hydrogen atmosphere.

  • Purification : The final product is purified by fractional distillation to remove any unreacted starting materials, byproducts, and solvent.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its primary hydroxyl group. It undergoes reactions typical of primary alcohols, making it a valuable precursor in multi-step syntheses.[8]

4.1. Dehydration Reaction Mechanism

When heated with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄), this compound undergoes dehydration to form a mixture of alkenes.[9] The reaction proceeds via a carbocation intermediate, which is susceptible to rearrangement.

  • Protonation of the Alcohol : The hydroxyl group is protonated by the acid to form a good leaving group (water).

  • Formation of a Primary Carbocation : Water departs, leaving a relatively unstable primary carbocation.

  • Hydride Shift (Rearrangement) : A hydride ion (H⁻) from the adjacent carbon (C2) migrates to the primary carbocation, forming a more stable tertiary carbocation at C3. This rearrangement is the thermodynamic driving force for the major product formation.

  • Elimination : A proton is abstracted from an adjacent carbon by a base (HSO₄⁻), forming a double bond. The major product is the more substituted alkene (Zaitsev's rule).

Dehydration_Mechanism A This compound + H₂SO₄ B Protonated Alcohol (Good Leaving Group) A->B Protonation C Primary Carbocation (Unstable) B->C - H₂O D Tertiary Carbocation (Stable - via Hydride Shift) C->D 1,2-Hydride Shift (Rearrangement) F Minor Product: 3-Methyl-1-pentene C->F Elimination (Minor) E Major Product: 3-Methyl-2-pentene D->E Elimination (Major)

Caption: Dehydration mechanism of this compound.

Applications in Research and Industry

This compound's balanced properties make it a valuable component in several fields.

  • Flavors and Fragrances : It is widely used as a fragrance ingredient in shampoos, soaps, cosmetics, and household cleaners.[6][10] It imparts fruity, green, and floral notes.[7][11] Its natural occurrence has been reported in apples, strawberries, tomatoes, and various brandies and wines.[6]

  • Chemical Intermediate : As a primary alcohol, it serves as a starting material for synthesizing esters, ethers, and other fine chemicals.[8] These derivatives can be used as plasticizers, solvents, or precursors to pharmacologically active molecules.[8]

  • Solvent : It is employed as a neutral solvent for nitrocellulose coatings, printing inks, and adhesives due to its moderate evaporation rate and good solvency.[11]

  • Biofuel Potential : Higher alcohols like pentanol isomers are being investigated as potential additives or replacements for conventional fuels.[12][13] Their higher energy density and better blending stability compared to lower alcohols make them attractive for use in compression ignition engines.[12][14]

Analytical Methodologies

Gas chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for determining the purity of this compound and quantifying it in complex matrices.

6.1. Protocol: GC-MS Purity Analysis

  • Sample Preparation : Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 ppm).

  • GC Instrument Setup :

    • Column : Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector : Set to a temperature of 250 °C with a split ratio (e.g., 50:1).

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Instrument Setup :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 350.

    • Transfer Line Temperature : 280 °C.

  • Injection and Data Acquisition : Inject 1 µL of the prepared sample. Acquire data and process the resulting chromatogram and mass spectra.

  • Data Analysis : Identify the peak for this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Purity is calculated based on the relative peak area.

GCMS_Workflow A Sample Preparation (Dilution in Solvent) B GC Injection (Vaporization) A->B C GC Column (Separation by BP/Polarity) B->C D MS Ionization (Electron Impact) C->D E Mass Analyzer (Separation by m/z) D->E F Detector E->F G Data Analysis (Chromatogram & Spectra) F->G

Caption: General workflow for GC-MS analysis.

Safety, Toxicology, and Handling

Proper handling of this compound is essential to ensure laboratory and industrial safety.

7.1. GHS Hazard Classification

  • Physical Hazards : Flammable liquid and vapor (Category 3).[2][15]

  • Health Hazards : May cause skin and eye irritation. May cause respiratory tract irritation.[16][17]

  • Environmental Hazards : No specific hazards have been classified, but release into the environment should be avoided.[18]

7.2. Safety and Handling

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

  • Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[16]

  • Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[18]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[18]

7.3. Toxicological Summary

This compound is considered to have low acute toxicity.[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] However, as with most alcohols, ingestion of large amounts may cause central nervous system depression.[16] A toxicological and dermatological review has been conducted in the context of its use as a fragrance ingredient.[10]

Conclusion

This compound is a commercially significant branched alcohol with a well-defined profile of properties, reactivity, and applications. Its utility as a fragrance, flavor, solvent, and synthetic building block is firmly established. Future research is likely to focus on the development of more efficient and sustainable synthesis methods, particularly for its enantiomerically pure forms, and on expanding its application in emerging areas such as biofuels. A thorough understanding of its chemistry and safety, as outlined in this guide, is paramount for leveraging its full potential in both academic and industrial settings.

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  • Reddit. (2017). Synthesis of 3-methyl-2-pentanol using CH3CH2MgBr?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012055875A1 - Perfume.
  • ResearchGate. (2020). Influence of 1-pentanol additive on the performance of a diesel engine.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of 1-Pentanol as a Fuel Additive. Retrieved from [Link]

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An In-depth Technical Guide to (S)-(+)-3-Methyl-1-pentanol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a cornerstone of modern pharmaceutical science, where the stereochemical configuration of an active pharmaceutical ingredient (API) dictates its efficacy and safety profile. Chiral alcohols, in particular, serve as fundamental building blocks in the asymmetric synthesis of complex molecules. This technical guide provides an in-depth examination of the (S)-(+)-3-methyl-1-pentanol stereoisomer, a versatile C6 chiral alcohol. We will explore its essential physicochemical properties, detail a robust methodology for its preparation via enzymatic kinetic resolution, and outline a precise analytical technique for the determination of its enantiomeric purity. Furthermore, this guide will illuminate its strategic application as a chiral precursor in drug development, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Imperative of Chirality in Drug Development

In the biological milieu, molecular recognition is exquisitely specific. Receptors, enzymes, and other biological targets are inherently chiral, leading to significant differences in the pharmacological and toxicological profiles of a drug's enantiomers.[1][2] The use of single-enantiomer drugs has become a regulatory and scientific standard, driving the demand for enantiomerically pure starting materials and intermediates.[3]

(S)-(+)-3-Methyl-1-pentanol is a chiral primary alcohol whose structure offers a valuable scaffold for introducing stereochemistry in a synthetic pathway. Its single stereocenter at the C3 position, combined with a reactive primary alcohol functional group, makes it a strategic precursor for creating more complex chiral molecules, including APIs for cardiovascular and other therapeutic areas.[1][4][5] This guide serves as a comprehensive technical resource on its properties, synthesis, and application.

Physicochemical Properties

Accurate characterization of a chiral building block is fundamental to its effective use. The physical and chemical properties of (S)-(+)-3-methyl-1-pentanol are distinct and well-documented. For comparative purposes, the properties of the racemic mixture (3-methyl-1-pentanol) are also provided.

Property(S)-(+)-3-Methyl-1-pentanolRacemic this compoundData Source(s)
Molecular Formula C₆H₁₄OC₆H₁₄O[PubChem]
Molecular Weight 102.17 g/mol 102.17 g/mol [PubChem]
CAS Number 42072-39-9589-35-5[PubChem]
Appearance Colorless, clear liquidColorless liquid[The Good Scents Company]
Boiling Point ~153 °C at 760 mmHg (est.)151-152 °C at 760 mmHg[The Good Scents Company, Wikipedia]
Density Not specified0.823 g/mL at 25 °C[Sigma-Aldrich]
Refractive Index Not specifiedn20/D 1.418[Sigma-Aldrich]
Specific Rotation [α] +8.4 to +8.7 deg (neat)0 deg[TCI Chemicals]
Solubility Soluble in alcoholSoluble in ethanol, diethyl ether[The Good Scents Company, Wikipedia]
Flash Point ~58.9 °C (est.)~58.9 °C[The Good Scents Company]

Synthesis via Enzymatic Kinetic Resolution (EKR)

While several methods exist for asymmetric synthesis, enzymatic kinetic resolution (EKR) of a racemic mixture offers a highly efficient, selective, and environmentally benign route to obtaining (S)-(+)-3-methyl-1-pentanol.[6][7] This technique leverages the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.[8]

Causality and Experimental Rationale

The choice of enzyme and acyl donor is critical for a successful resolution.

  • Enzyme Selection: Candida antarctica Lipase B (CALB), particularly when immobilized on an acrylic resin (e.g., Novozym® 435), is the catalyst of choice.[7][9] Its broad substrate scope, high stability in organic solvents, and well-documented (R)-selectivity for a wide range of alcohols make it exceptionally reliable for this transformation.[8][10]

  • Acyl Donor Selection: Vinyl acetate is an ideal acyl donor. The enzymatic transesterification is rendered effectively irreversible because the vinyl alcohol byproduct immediately tautomerizes to acetaldehyde, a volatile compound that does not participate in the reverse reaction. This drives the equilibrium toward the products, ensuring high conversion.[7]

  • Solvent: A non-polar organic solvent like hexane or heptane is used to solubilize the substrates while maintaining the enzyme's catalytic activity.

EKR Workflow Diagram

EKR_Workflow cluster_start Initial Reaction Mixture cluster_reaction Enzymatic Reaction (S-Enantiomer Unreactive) cluster_products Post-Reaction Mixture cluster_separation Separation racemate Racemic (R,S)-3-Methyl-1-pentanol reaction_vessel Stirring at 40-50°C racemate->reaction_vessel reagents Novozym® 435 (CALB) + Vinyl Acetate + Hexane reagents->reaction_vessel s_alcohol (S)-(+)-3-Methyl-1-pentanol (Unreacted) reaction_vessel->s_alcohol Selective Acylation r_acetate (R)-3-Methyl-1-pentyl acetate (Product) reaction_vessel->r_acetate separation 1. Filter off Enzyme 2. Column Chromatography s_alcohol->separation r_acetate->separation final_s Pure (S)-(+)-3-Methyl-1-pentanol separation->final_s final_r Pure (R)-Acetate separation->final_r caption EKR of this compound Synthesis_Workflow cluster_steps Synthetic Transformations start (S)-3-Methyl-1-pentanol (Chiral Pool) step1 1. Activation (e.g., Tosylation) -OH -> -OTs start->step1 Preserves Chirality step2 2. Nucleophilic Substitution (e.g., with R-NH2) -OTs -> -NHR step1->step2 Inversion or Retention step3 3. Further Elaboration (e.g., Acylation, Coupling) step2->step3 Builds Complexity final Final Chiral API (Stereocenter Preserved) step3->final bio Specific Binding to Biological Target (e.g., Receptor) final->bio Dictates Efficacy caption Chiral Building Block to API

Sources

3-Methyl-1-pentanol safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 3-Methyl-1-pentanol for Research and Development Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential MSDS information for this compound (CAS No. 589-35-5). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere compliance, offering a deeper understanding of the chemical's properties and the rationale behind critical safety measures. By synthesizing technical data with practical, field-proven insights, this whitepaper aims to foster a proactive safety culture in the laboratory environment.

Introduction: Understanding this compound

This compound is a primary alcohol with a branched-chain structure.[1] It finds application as a fragrance ingredient in various consumer products and serves as an intermediate in the synthesis of other chemical compounds.[2] Its presence in research and development, particularly in pharmaceutical and specialty chemical synthesis, necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides the foundational knowledge for the safe and effective use of this compound.

Physicochemical Properties and Their Safety Implications

The inherent risks associated with a chemical are directly linked to its physical and chemical properties. Understanding these properties is the first step in developing robust safety protocols.

PropertyValueSafety Implication
Molecular Formula C6H14O[1]Indicates an organic alcohol.
Molecular Weight 102.17 g/mol [1][3]-
Appearance Clear, colorless liquid[2][4]Allows for easy visual identification.
Boiling Point 151-152 °C (at 760 mmHg)[2][4]Relatively high boiling point suggests lower volatility at room temperature compared to more volatile solvents.
Flash Point 58.89 °C (138.00 °F) - Closed Cup[4]Flammable Liquid (Category 3) .[5] Vapors can form ignitable mixtures with air at or above this temperature.[5][6]
Vapor Density >1 (vs air)Vapors are heavier than air and can accumulate in low-lying areas, posing a flashback risk from distant ignition sources.[6][7]
Specific Gravity 0.823 g/mL at 25 °C[2]It is less dense than water and will float.
Solubility Insoluble in water[5]Spills on water will spread, and water may be ineffective for extinguishing large fires.[7]

Hazard Identification and Risk Assessment

This compound is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[8]

  • Flammability: As a Category 3 flammable liquid, it poses a significant fire hazard when exposed to heat, sparks, or open flames.[1][5] Its vapors can form explosive mixtures with air.[5][6]

  • Health Hazards:

    • Eye Contact: Can cause serious eye irritation, leading to redness, stinging, and tearing.[8][9]

    • Skin Contact: May cause skin irritation.[7][8]

    • Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[7][8][9] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[5][6]

    • Ingestion: While not a primary route of exposure in a laboratory setting, ingestion can be harmful.[7][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][7] A properly functioning chemical fume hood is essential to keep airborne concentrations below exposure limits.

  • Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from areas where this chemical is handled or stored.[5][7][11]

  • Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment.[5][7][8] This is critical because the vapors can be ignited by a spark from standard electrical equipment.

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that containers are properly grounded and bonded during transfer.[5][7][8]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering controls cannot eliminate all risks, PPE is required.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary for splash protection.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] The specific glove material should be chosen based on its resistance to this compound and the duration of contact.

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][12] The type of respirator will depend on the concentration of the airborne contaminant.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

Handling
  • Wash hands thoroughly after handling.[7][9]

  • Avoid contact with eyes, skin, and clothing.[7]

  • Avoid breathing vapors or mist.[5][8]

  • Use only non-sparking tools to prevent ignition.[5][7]

  • Keep containers tightly closed when not in use.[5][8]

Storage
  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[7][9][11]

  • Keep containers tightly closed to prevent the escape of vapors.[5][8]

  • Store away from incompatible materials such as strong oxidizing agents.[5][11]

  • Store in a flammables-area.[7]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is essential for responding effectively to incidents involving this compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7][9]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If not breathing, give artificial respiration.[5][7] Call a poison center or physician if you feel unwell.[5][8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Do NOT induce vomiting.[7][10] Never give anything by mouth to an unconscious person.[7][10] Seek immediate medical attention.

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12][13] Water spray may be used to cool closed containers.[5][7][10]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[10]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6][7] Containers may explode when heated.[5][6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[8] Remove all sources of ignition.[5][7] Ensure adequate ventilation.[5][10] Wear appropriate personal protective equipment.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains.[8][10]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][7] Use spark-proof tools and explosion-proof equipment for collection.[2][5] Place the absorbed material into a suitable, closed container for disposal.[2][5]

Workflow for Handling a this compound Spill

The following diagram illustrates the logical steps for responding to an accidental release of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_initial_response Initial Response cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps start Spill Detected alert Alert Personnel & Evacuate Area start->alert Immediately ignition Eliminate Ignition Sources (Flames, Sparks, Heat) alert->ignition ventilate Ensure Adequate Ventilation (Open Sashes, Turn on Hoods) ignition->ventilate assess Assess Spill Size & Risk ventilate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain Spill with Inert Non-Combustible Absorbent ppe->contain collect Collect Absorbed Material using Non-Sparking Tools contain->collect containerize Place in a Labeled, Closed Container for Disposal collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report end Response Complete report->end

Caption: Logical workflow for responding to a this compound spill.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations.[5] It is recommended to contact a licensed professional waste disposal service.[12]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5][7] It is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5]

  • Ecological Information: The ecotoxicity of this compound has not been fully investigated.[5] Due to its low water solubility, it is not likely to be mobile in the environment.[5] However, it is volatile and will likely be mobile in the environment due to this property.[5]

Conclusion

This compound is a valuable chemical intermediate in research and development. Its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the information in this guide—from understanding its physicochemical properties to adhering to emergency procedures—researchers can create a safer laboratory environment. Proactive risk assessment, consistent use of engineering controls and PPE, and strict adherence to handling and storage protocols are the cornerstones of responsible chemical management.

References

  • Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+% . Source: Cole-Parmer. [Link]

  • This compound | C6H14O | CID 11508 . Source: PubChem. [Link]

  • This compound, 589-35-5 . Source: The Good Scents Company. [Link]

  • This compound (Sigma - Studylib) . Source: Studylib. [Link]

  • (S)-(+)-3-Methyl-1-pentanol . Source: PubChem. [Link]

  • SAFETY DATA SHEET - Chem Service . (2014-12-04). Source: Chem Service. [Link]

Sources

Solubility of 3-Methyl-1-pentanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methyl-1-pentanol

Foreword: A Molecular Perspective on Solubility

In the realms of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a data point; it is the foundation of formulation, reaction engineering, and purification. This compound (C₆H₁₄O), a branched primary alcohol, presents a fascinating case study in the interplay of molecular forces that dictate its behavior across a spectrum of solvents. Its structure, featuring a polar hydroxyl (-OH) head and a moderately sized, non-polar branched alkyl tail, bestows upon it a dual character. This guide provides an in-depth exploration of this character, moving beyond simple data recitation to elucidate the underlying physicochemical principles and provide robust methodologies for empirical determination.

The core principle governing solubility is "like dissolves like," a concept rooted in the polarity and intermolecular forces of both the solute and the solvent.[1] The hydroxyl group of this compound is capable of forming strong hydrogen bonds, a key interaction for solubility in protic, polar solvents like water and other alcohols.[2][3] Conversely, its six-carbon hydrocarbon body engages in weaker van der Waals forces (specifically, London dispersion forces), favoring interactions with non-polar, aprotic solvents. The balance between these two features is the key to its solubility profile.

Section 1: Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. This compound is a colorless liquid with a characteristic fruity, green odor.[4] Its key physical and chemical properties are summarized below, providing the context for the subsequent solubility data.

PropertyValueSource(s)
IUPAC Name 3-Methylpentan-1-ol[5][6]
CAS Number 589-35-5[5]
Molecular Formula C₆H₁₄O[6][7]
Molar Mass 102.174 g/mol [5][8]
Density 0.823 - 0.824 g/mL (at 20-25 °C)[4][5][9]
Boiling Point 151-153 °C[4][5][7]
Flash Point ~59 °C (138 °F)[9][10]
logP (Octanol/Water) 1.54 - 1.95 (Predicted/Estimated)[8][11][12]
Structure Primary Alcohol[11][12]

The octanol-water partition coefficient (logP) provides a quantitative measure of a molecule's hydrophobicity. A value between 1 and 2, as seen with this compound, indicates a compound that is significantly more soluble in non-polar environments (like octanol) than in water, yet still retains some affinity for polar phases. This aligns with its structural duality.

Section 2: Quantitative Solubility Data

While this compound is broadly miscible with many common organic solvents, its solubility in water is limited. The following table consolidates available quantitative and qualitative data.

SolventTypeSolubility DataSource(s)
Water Polar, Protic4.28 - 4.30 g/L at 25 °C (Slightly Soluble)[9][10][13]
Ethanol Polar, ProticSoluble / Miscible[5][14]
Diethyl Ether Non-polar, AproticSoluble / Miscible[5][14]
Acetone Polar, AproticExpected to be Miscible[15]
Hexane Non-polar, AproticExpected to be MiscibleN/A

The slight solubility in water is a direct consequence of its molecular structure. While the hydroxyl group can hydrogen bond with water, the energetic cost of creating a cavity in the highly-structured water network to accommodate the C6 hydrocarbon chain is significant, thus limiting its solubility.[16] In contrast, its miscibility with ethanol is driven by the ability of both molecules to act as hydrogen bond donors and acceptors, coupled with the favorable van der Waals interactions between their alkyl chains. Its solubility in diethyl ether and hexane is dominated by these dispersion forces.

Section 3: Experimental Determination of Solubility

In drug development and process chemistry, precise solubility data under specific conditions (temperature, pH, co-solvents) is often required. The following protocols describe robust methods for determining this data, from rapid screening to quantitative measurement.

Protocol: Visual Assessment of Miscibility and Solubility

This method provides a rapid and effective means to categorize the solubility of this compound in a range of solvents. The causality behind this protocol lies in observing the formation of a single, clear, homogeneous phase, which indicates miscibility or complete dissolution at the tested concentration.

Step-by-Step Methodology:

  • Preparation: Dispense 2.0 mL of the desired solvent into a clear, dry glass test tube at a controlled temperature (e.g., 25 °C).

  • Analyte Addition (Screening): Add 0.2 mL of this compound to the solvent. This creates a ~10% v/v mixture for an initial miscibility screen.

  • Equilibration: Securely cap the test tube and invert it gently 10-15 times. Avoid vigorous shaking to prevent the formation of persistent emulsions. Allow the mixture to stand for 5 minutes.

  • Observation: Visually inspect the mixture against a well-lit, uniform background.

    • Homogeneous Phase: A single, clear liquid phase with no visible interfaces, cloudiness, or particulates indicates the sample is miscible or fully soluble at this concentration.

    • Phase Separation: The presence of two distinct liquid layers indicates immiscibility .[17]

    • Cloudiness/Turbidity: A cloudy or opaque appearance (the Tyndall effect) suggests the formation of a fine emulsion or suspension, indicating partial solubility or insolubility.

  • Documentation: Record the results systematically for each solvent tested.

This protocol is self-validating through the clarity of its endpoints. A positive control (e.g., this compound in ethanol) and a negative control (e.g., this compound in water, expecting slight solubility) should be run in parallel to ensure the observational criteria are applied consistently.

Workflow for Visual Solubility Assessment

G start Start: Select Solvent prep Dispense 2.0 mL Solvent into Test Tube start->prep add Add 0.2 mL This compound prep->add mix Cap and Invert Gently (Equilibrate for 5 min) add->mix observe Visually Inspect Mixture mix->observe homogeneous Result: Single Clear Phase (Miscible/Soluble) observe->homogeneous Yes heterogeneous Result: Two Layers or Cloudiness (Immiscible/Partially Soluble) observe->heterogeneous No

Caption: Visual workflow for determining the solubility category of this compound.

Protocol: Quantitative Determination via Isothermal Titration (Cloud Point Method)

For determining the precise solubility limit (g/L), the cloud point method is a standard and accurate technique.[18] The principle is to titrate the solute into the solvent (or vice-versa) until the saturation point is reached, which is visualized by the appearance of persistent cloudiness (nucleation of a second phase).

Step-by-Step Methodology:

  • System Setup: Place a known volume or mass of the solvent (e.g., 10.0 mL of water) into a jacketed beaker connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Place a magnetic stir bar in the beaker and begin moderate stirring to create a vortex without splashing.

  • Titrant Preparation: Fill a calibrated burette or a precision syringe pump with this compound. Record the initial volume.

  • Titration: Begin adding the this compound to the stirring solvent in small, precise increments (e.g., 10-20 µL).

  • Endpoint Detection: After each addition, allow the system to equilibrate for 1-2 minutes. The endpoint is reached when a faint but persistent cloudiness appears throughout the solution. This is the "cloud point."[18]

  • Calculation: Record the total volume of this compound added (V_solute). Calculate the solubility using the known volume of the solvent (V_solvent) and the density of the solute (ρ_solute).

    • Solubility (g/L) = (V_solute [mL] * ρ_solute [g/mL]) / V_solvent [L]

This protocol's trustworthiness is established by its high precision, reliance on a clear physical endpoint, and strict temperature control, as solubility is highly temperature-dependent.

Section 4: Factors Influencing Solubility & Molecular Interactions

The solubility behavior of this compound can be rationalized by examining the intermolecular forces at play between the solute and various solvent types.

G cluster_solute This compound cluster_polar Polar Solvents (e.g., Water) cluster_nonpolar Non-Polar Solvents (e.g., Hexane) Solute Non-Polar Tail (C6H13-) Polar Head (-OH) PolarSolvent H₂O Solute:f1->PolarSolvent Hydrogen Bonding (Strong, Favorable) NonPolarSolvent C₆H₁₄ Solute:f0->NonPolarSolvent Dispersion Forces (Favorable) PolarSolvent->Solute:f0 Dispersion Forces (Weak, Unfavorable)

Sources

An In-depth Technical Guide to the Thermochemical Data of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermochemical Data in Research and Development

In the realms of chemical research, process development, and particularly in the pharmaceutical industry, a thorough understanding of a molecule's thermochemical properties is paramount. For a compound such as 3-Methyl-1-pentanol (C₆H₁₄O), a primary alcohol with applications ranging from a fragrance component to a potential building block in organic synthesis, this data underpins the safety, efficiency, and predictability of its chemical transformations.[1][2] Thermochemical parameters such as the enthalpy of formation, entropy, and heat capacity are not merely abstract academic values; they are critical inputs for reaction modeling, process safety assessments, and understanding intermolecular interactions.

For drug development professionals, these fundamental thermodynamic properties provide insights into the energetics of drug-target binding and can guide the optimization of lead compounds.[3][4][5] The stability of a pharmaceutical ingredient, its solubility, and its interaction with excipients are all governed by the principles of thermodynamics. This guide provides a comprehensive overview of the available thermochemical data for this compound, outlines robust experimental and computational methodologies for its determination, and discusses its practical application in a scientific context.

Core Thermochemical Parameters of this compound

Obtaining a complete and critically evaluated set of experimental thermochemical data for less common organic compounds can be challenging. The following table summarizes available data for this compound from various sources. It is crucial to note that while some data is from well-established databases like the NIST WebBook, other values may be derived from predictive models and should be used with an understanding of their origin.

PropertyValueUnitsSource & Notes
Molecular Weight 102.1748 g/mol [6][7]
Normal Boiling Point 152.85°C[8]
Enthalpy of Vaporization (ΔvapH°) 59.7kJ/mol[6] at 313 K, based on data from 298 to 427 K
54.8kJ/mol[6] at 343 K, based on data from 328 to 427 K
Enthalpy of Formation (Gas, ΔfH°gas) -358.1 ± 3.4kJ/mol[9] (Predicted value, requires experimental verification)
Ideal Gas Heat Capacity (Cp,gas) 185.39J/mol·K[9] (Predicted value)
Liquid Molar Heat Capacity 208.72kJ/(kmol·K)[8]

Experimental Determination of Thermochemical Properties

When critically evaluated data is unavailable, researchers must turn to experimental methods. The following sections detail the protocols for determining key thermochemical parameters for a liquid alcohol like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement, providing a precise value for the heat released during complete combustion in a constant-volume environment.[10][11]

Causality in Experimental Design: The choice of a constant-volume "bomb" calorimeter is dictated by the nature of combustion, which involves a rapid increase in pressure.[11] The sealed, robust design contains this pressure, ensuring that the energy released is transferred as heat to the surrounding water bath, allowing for accurate measurement.

Self-Validating System: The protocol's integrity is maintained by first calibrating the calorimeter with a substance of a known enthalpy of combustion, such as benzoic acid. This calibration determines the heat capacity of the calorimeter (Ccal), a crucial parameter for accurately calculating the heat released by the sample.

Experimental Protocol: Bomb Calorimetry

  • Calorimeter Calibration:

    • Accurately weigh a pellet of approximately 1 g of benzoic acid and place it in the sample crucible.

    • Attach a fuse wire of known length and mass to the electrodes, ensuring it touches the pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to ensure all water produced during combustion is in the liquid state.

    • Seal the bomb and pressurize it with approximately 25-30 atm of pure oxygen.

    • Submerge the bomb in a known mass of water in the calorimeter's insulating jacket.

    • Allow the system to reach thermal equilibrium, recording the initial temperature (Ti).

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.

    • Calculate Ccal using the known enthalpy of combustion of benzoic acid and the measured temperature change, accounting for the heat released by the fuse wire.

  • Sample Measurement (this compound):

    • Accurately weigh approximately 0.7-0.8 g of this compound into the crucible.

    • Repeat steps 1.2 to 1.8 for the this compound sample.

    • Calculate the heat of combustion at constant volume (ΔU) using the measured temperature change and the previously determined Ccal.

    • Convert ΔU to the enthalpy of combustion at constant pressure (ΔH) using the equation: ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.[11]

  • Calculation of Enthalpy of Formation:

    • Use Hess's Law to calculate the standard enthalpy of formation of this compound (C₆H₁₄O) using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of CO₂(g) and H₂O(l).

      • C₆H₁₄O(l) + 9 O₂(g) → 6 CO₂(g) + 7 H₂O(l)

      • ΔcH° = [6 * ΔfH°(CO₂) + 7 * ΔfH°(H₂O)] - [ΔfH°(C₆H₁₄O) + 9 * ΔfH°(O₂)]

Visualization of Bomb Calorimetry Workflow

G cluster_calib Step 1: Calibration cluster_sample Step 2: Sample Measurement cluster_final Step 3: Final Calculation Calib_1 Weigh Benzoic Acid & Fuse Wire Calib_2 Assemble & Pressurize Bomb Calib_1->Calib_2 Calib_3 Equilibrate & Record Ti Calib_2->Calib_3 Calib_4 Ignite Sample Calib_3->Calib_4 Calib_5 Record Tf Calib_4->Calib_5 Calib_6 Calculate C_cal Calib_5->Calib_6 Sample_4 Calculate ΔcH° Calib_6->Sample_4 Use C_cal Sample_1 Weigh this compound Sample_2 Repeat Bomb Assembly & Ignition Sample_1->Sample_2 Sample_3 Record ΔT Sample_2->Sample_3 Sample_3->Sample_4 Final_1 Apply Hess's Law Sample_4->Final_1 Use ΔcH° Final_2 Determine ΔfH° Final_1->Final_2

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[12][13] It works by measuring the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled at a constant rate.

Experimental Protocol: DSC for Heat Capacity

  • Baseline Correction:

    • Place empty, hermetically sealed aluminum pans in both the sample and reference holders.

    • Run a temperature program (e.g., from -80°C to 100°C at a rate of 10°C/min) to obtain a baseline DSC curve.

  • Sapphire Calibration:

    • Place a sapphire standard of known mass in the sample pan.

    • Run the same temperature program as in step 1.2. The resulting curve allows for the calibration of the heat flow signal against the known heat capacity of sapphire.

  • Sample Measurement:

    • Accurately weigh a small amount (5-10 mg) of this compound into a hermetically sealed aluminum pan.

    • Run the identical temperature program.

    • The specific heat capacity (Cp) of the sample can be calculated at any given temperature by comparing the heat flow to the sample with that of the sapphire standard and the baseline.

Visualization of DSC Workflow

G Start Start Baseline Run Baseline (Empty Pans) Start->Baseline Calibrate Run Sapphire Standard Baseline->Calibrate Sample Run this compound Sample Calibrate->Sample Calculate Calculate Cp(T) Sample->Calculate End End Calculate->End

Caption: Workflow for determining specific heat capacity using DSC.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational quantum chemistry provides a robust means of predicting thermochemical properties. High-level composite methods like Gaussian-3 (G3) theory are designed to deliver high accuracy for properties like enthalpies of formation.[14][15][16] G3 theory achieves this by combining results from a series of calculations with different levels of theory and basis sets to approximate a very high-level calculation at a more manageable computational cost.[14][15]

Methodology: G3 Theory for Enthalpy of Formation

  • Geometry Optimization: The molecular geometry of this compound is first optimized at the B3LYP/6-31G(d) level of theory. This provides a reliable starting structure.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets (e.g., QCISD(T), MP4, MP2).[14]

  • Composite Energy Calculation: The individual energies are combined in a specific, predefined manner that constitutes the G3 method. This includes corrections for basis set size, electron correlation, and other empirical adjustments to yield a highly accurate total electronic energy (E₀).[14][16]

  • Enthalpy of Formation Calculation: The enthalpy of formation at 298 K is then calculated by combining the G3 total energy with the ZPVE, thermal corrections, and the known experimental enthalpies of formation of the constituent atoms (C, H, O).

Visualization of G3 Computational Workflow

G Input Input: this compound Structure Opt Geometry Optimization (B3LYP) Input->Opt Freq Frequency Calculation (for ZPVE) Opt->Freq SP_Energies Series of High-Level Single-Point Energy Calculations Opt->SP_Energies Combine Combine Energies (G3 Protocol) Freq->Combine SP_Energies->Combine Atomization Calculate Atomization Energy Combine->Atomization Final_Hf Calculate ΔfH° using Atomic ΔfH° values Atomization->Final_Hf Output Output: Predicted ΔfH° Final_Hf->Output

Caption: Computational workflow for predicting enthalpy of formation using G3 theory.

Application in Drug Development

The binding of a drug molecule to its target is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[5] A comprehensive understanding of these components is crucial for rational drug design.

  • Enthalpy-Driven vs. Entropy-Driven Binding: Thermochemical data helps to dissect the nature of the binding affinity. Enthalpically driven binding (favorable ΔH) is often associated with the formation of strong hydrogen bonds and van der Waals interactions.[17] Entropically driven binding (favorable TΔS) is typically linked to the release of ordered water molecules from the binding site (the hydrophobic effect).

  • Lead Optimization and Enthalpic Efficiency: During lead optimization, chemists aim to improve binding affinity. The concept of "enthalpic efficiency" (EE = ΔH / number of heavy atoms) has emerged as a useful metric.[3] Optimizing for a more favorable enthalpy can lead to drugs that are less reliant on hydrophobic effects, which can sometimes be associated with poor specificity and metabolic instability.

  • Predicting Stability and Formulation: The heat capacity and enthalpy of fusion, determined by DSC, are critical for pre-formulation studies. They inform on the physical stability of different solid forms (polymorphs) of a drug and are essential for designing stable dosage forms.

Visualization of Thermochemical Data in Drug Discovery

G cluster_data Fundamental Data cluster_app Drug Development Applications Hf Enthalpy of Formation (ΔfH°) Binding Drug-Target Binding Energetics (ΔG, ΔH, ΔS) Hf->Binding S Entropy (S°) S->Binding Cp Heat Capacity (Cp) Stability Solid-State Stability & Polymorphism Cp->Stability Opt Lead Optimization (Enthalpic Efficiency) Binding->Opt Formulation Formulation Design Stability->Formulation

Caption: Relationship between fundamental thermochemical data and drug development.

Conclusion

References

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  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Kedziora, G. S., & Pople, J. A. (2001). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

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Sources

Methodological & Application

Application Notes and Protocols: 3-Methyl-1-pentanol as a Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

3-Methyl-1-pentanol, a branched primary alcohol, serves as a crucial and versatile intermediate in modern organic synthesis. Its unique structural features—a six-carbon chain with a methyl branch at the C-3 position and a terminal hydroxyl group—provide a valuable building block for the synthesis of a diverse array of fine chemicals, active pharmaceutical ingredients (APIs), fragrances, and solvents.[1] This document provides detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations, including esterification, etherification, halide substitution, and oxidation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction to this compound

This compound (CAS No: 589-35-5) is a clear, colorless liquid with a characteristic fruity and green odor.[2] It is a primary alcohol, meaning the hydroxyl group is attached to a primary carbon atom, which dictates its reactivity in many common organic reactions.[1][3] Its branched structure influences the physical properties of its derivatives, often imparting unique solubility characteristics and steric bulk.

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₄O[4]
Molecular Weight 102.17 g/mol [4]
Boiling Point 151-152 °C[5][6]
Density 0.823 g/mL at 25 °C[6]
Refractive Index n20/D 1.418[6]
Flash Point 58.89 °C (138.00 °F)[5]
Solubility Slightly soluble in water; miscible with many organic solvents.[7]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Keep away from heat, sparks, and open flames.[8]

Synthetic Applications and Protocols

The primary alcohol functional group in this compound is the key to its utility as a chemical intermediate. It can readily undergo a variety of transformations to introduce new functional groups.

Ester Synthesis via Fischer-Speier Esterification

The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields an ester, a class of compounds widely used as fragrances, flavorings, and solvents.[9][10] The Fischer-Speier esterification is a classic and reliable method for this transformation.[11][12]

Mechanistic Insight: The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of this compound then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester product.[11][12][13][14][15] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one reactant (typically the less expensive one) or to remove water as it is formed.[12][14]

Fischer_Esterification cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation R-COOH R-COOH H+ H+ R-COOH->H+ Protonated_Acid R-C(=O+H)OH H+->Protonated_Acid Alcohol CH3CH2CH(CH3)CH2CH2OH Tetrahedral_Intermediate R-C(OH)(O+H-CH2...) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Intermediate R-C(OH)(OH-CH2...) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination R-C(=O+H-CH2...) + H2O Protonated_Intermediate->Water_Elimination -H2O Ester R-COOCH2CH2CH(CH3)CH2CH3 Water_Elimination->Ester -H+

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of 3-Methylpentyl Acetate

This protocol is adapted from the well-established procedure for the synthesis of isopentyl acetate (banana oil).[7][16][17]

  • Materials:

    • This compound (1.0 eq)

    • Glacial Acetic Acid (2.0 eq)

    • Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

    • 5% Sodium Bicarbonate solution

    • Saturated Sodium Chloride (brine) solution

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Diethyl ether or Methyl tert-butyl ether (MTBE)

    • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

  • Procedure:

    • To a 100 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and 12.0 g (0.2 mol) of glacial acetic acid. Swirl to mix.

    • Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling. Caution: The addition is exothermic.

    • Add a few boiling chips and assemble a reflux apparatus.

    • Heat the mixture to a gentle reflux and maintain for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

    • Separate the lower aqueous layer.

    • Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. Repeat until the aqueous wash is no longer acidic.

    • Wash the organic layer with 25 mL of saturated sodium chloride solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation or simple distillation to yield the crude 3-methylpentyl acetate.

    • The product can be further purified by fractional distillation if necessary.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[3][18] It involves the reaction of an alkoxide with a primary alkyl halide in an S(N)2 reaction.[5][18]

Mechanistic Insight: The reaction proceeds in two steps. First, this compound is deprotonated by a strong base (e.g., sodium hydride, NaH) to form the corresponding 3-methylpentoxide. This alkoxide is a potent nucleophile. In the second step, the alkoxide attacks a primary alkyl halide in a concerted S(N)2 fashion, displacing the halide and forming the ether.[4][5][9][18][19] For a successful Williamson ether synthesis, the alkyl halide must be primary to minimize competing elimination reactions.[18]

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Alcohol R-OH Base NaH Alcohol->Base Alkoxide R-O- Na+ Base->Alkoxide -H2 Alkyl_Halide R'-X Transition_State [R-O---R'---X]‡ Alkyl_Halide->Transition_State Backside Attack Ether R-O-R' Transition_State->Ether + NaX

Caption: Mechanism of Williamson Ether Synthesis.

Protocol: Synthesis of 1-Ethoxy-3-methylpentane

This is a general protocol adaptable for the synthesis of ethers from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Ethyl Iodide or Ethyl Bromide (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Saturated Ammonium Chloride solution

    • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the ethyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x volume of THF).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting ether by distillation.

Alkyl Halide Synthesis

Primary alcohols like this compound can be converted to the corresponding alkyl halides, which are themselves valuable synthetic intermediates. The choice of reagent dictates the type of halide formed.

Mechanistic Insight: For the synthesis of alkyl bromides, phosphorus tribromide (PBr₃) is a common and effective reagent. The reaction proceeds via an S(_N)2 mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group (an alkoxydibromophosphite). The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the leaving group from the backside, resulting in the formation of the alkyl bromide with inversion of stereochemistry and the byproduct HOPBr₂.[10][20][21][22][23] This method avoids the carbocation rearrangements that can occur with hydrohalic acids.[20]

PBr3_Reaction cluster_0 Activation of Alcohol cluster_1 SN2 Displacement Alcohol R-OH PBr3 PBr3 Alcohol->PBr3 Activated_Alcohol R-O+H-PBr2 PBr3->Activated_Alcohol + Br- Br- Br- Transition_State [Br---C---O+H-PBr2]‡ Br-->Transition_State Backside Attack Alkyl_Bromide R-Br Transition_State->Alkyl_Bromide + HOPBr2

Caption: Mechanism for the reaction of a primary alcohol with PBr₃.

Protocol: Synthesis of 1-Bromo-3-methylpentane

This is a general protocol for the conversion of a primary alcohol to an alkyl bromide using PBr₃.

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus tribromide (PBr₃) (0.4 eq)

    • Anhydrous diethyl ether or dichloromethane

    • Ice water

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Calcium Chloride

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place this compound (1.0 eq) in anhydrous diethyl ether.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add PBr₃ (0.4 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature at 0-5 °C. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture slowly onto ice water.

    • Separate the organic layer.

    • Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride.

    • Filter to remove the drying agent and remove the solvent by distillation.

    • Purify the resulting 1-bromo-3-methylpentane by distillation.

Oxidation to 3-Methylpentanal

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid. Milder, anhydrous oxidizing agents are typically employed for this purpose.

Mechanistic Insight: Two common methods for this selective oxidation are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. The base then facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][2][6][24] The low temperature is crucial to prevent side reactions.

  • PCC Oxidation: Pyridinium chlorochromate is a milder chromium(VI) reagent that is soluble in organic solvents like dichloromethane (DCM). The alcohol attacks the chromium, forming a chromate ester. A base (such as pyridine from the reagent itself or the solvent) then removes a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the aldehyde.[25][26][27][28] The reaction is performed under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[25][26]

Oxidation_Workflow Start This compound Oxidation Oxidation Start->Oxidation Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Oxidation->Swern Mild, Anhydrous PCC PCC Oxidation (PCC, DCM) Oxidation->PCC Mild, Anhydrous Product 3-Methylpentanal Swern->Product PCC->Product

Caption: Workflow for the oxidation of this compound.

Protocol 1: Swern Oxidation to 3-Methylpentanal

This is a general, reliable protocol for the oxidation of primary alcohols.[29]

  • Materials:

    • Oxalyl chloride (1.5 eq)

    • Dimethyl sulfoxide (DMSO) (2.2 eq)

    • This compound (1.0 eq)

    • Triethylamine (Et₃N) (5.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dry ice/acetone bath, Schlenk line or nitrogen balloon

  • Procedure:

    • Set up a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride to the DCM.

    • Add a solution of DMSO in DCM dropwise, keeping the temperature below -60 °C. Stir for 15 minutes.

    • Add a solution of this compound in DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

    • Add triethylamine dropwise, allowing the temperature to rise slightly but remain below -50 °C. A thick white precipitate will form.

    • Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water.

    • Extract the mixture with DCM.

    • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation (the product is volatile).

    • The crude aldehyde can be purified by careful distillation or chromatography.

Protocol 2: PCC Oxidation to 3-Methylpentanal

This protocol is adapted from general procedures for PCC oxidations.[25][26][30]

  • Materials:

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Celite or silica gel

    • Anhydrous diethyl ether

  • Procedure:

    • In a round-bottom flask, suspend PCC and an equal weight of Celite in anhydrous DCM.

    • Add a solution of this compound in DCM to the stirred suspension in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. A black, tarry precipitate will form.

    • Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake thoroughly with more diethyl ether.

    • Combine the filtrates and carefully remove the solvent by rotary evaporation.

    • The crude 3-methylpentanal can be purified by distillation.

Conclusion

This compound is a highly valuable and adaptable chemical intermediate. The protocols and mechanistic insights provided herein demonstrate its utility in the synthesis of esters, ethers, alkyl halides, and aldehydes. By understanding the principles behind these transformations and adhering to carefully designed experimental procedures, researchers can effectively leverage the synthetic potential of this important building block in their drug discovery and development efforts.

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  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Tutor. (2024, November 30). What Happens When You Add PBr3 to an Alcohol? [Video]. YouTube. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Amyl Alcohols. Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (2012, September 11). (±)-3-Methyl-1-pentanol. Retrieved January 5, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 5, 2026, from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved January 5, 2026, from [Link]

  • Williamson Ether Synthesis Lab Manual. (n.d.). Retrieved January 5, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]

  • CEM. (2017, September). Esterification Experiment. Retrieved January 5, 2026, from [Link]

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Application of 3-Methyl-1-pentanol in fragrance and flavor industry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Methyl-1-pentanol in the Fragrance and Flavor Industry

Introduction

This compound (CAS No. 589-35-5) is a six-carbon branched-chain primary alcohol that has carved a niche as a versatile specialty ingredient in the fragrance and flavor industry.[1] While it exists in nature, found in organisms ranging from the tabasco pepper (Capsicum frutescens) to baker's yeast (Saccharomyces cerevisiae), commercial-grade material is primarily synthetic.[2] Its unique organoleptic profile, characterized by a complex blend of green, wine-like, and cocoa notes, allows it to function as a valuable modifier in a wide array of formulations.[3]

This guide provides researchers, scientists, and product development professionals with a comprehensive overview of this compound, detailing its properties, application protocols, and the scientific rationale behind its use.

Section 1: Physicochemical and Olfactory Profile

The branched structure of this compound distinguishes it from its linear isomer, 1-hexanol, influencing its physical properties and, most critically, its sensory perception.[2] This structural nuance is key to its unique contribution to fragrance and flavor systems.

Key Properties

A summary of the essential physicochemical properties of this compound is provided below. Purity, typically ≥99%, is crucial as trace isomers can significantly impact the final sensory outcome.[4]

PropertyValueSource(s)
CAS Number 589-35-5[1][4]
FEMA Number 3762[1][4][5]
JECFA Number 263[1][6]
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless, clear liquid[7]
Boiling Point 151-152 °C (at 760 mm Hg)[1]
Density 0.823 g/mL (at 25 °C)[1]
Refractive Index 1.418 (at 20 °C)[1]
Flash Point 58.9 °C (138 °F)[7][8]
Vapor Density >1 (vs. air)
Olfactory and Flavor Character

This compound is valued for its multifaceted sensory profile. Its character can be described as:

  • Odor: Possesses a pungent, fermented, and wine-like initial impression that evolves to reveal earthy, green, and subtle cocoa undertones.[1][2][7] This complexity allows it to bridge different notes within a fragrance composition.

  • Flavor: When tasted, it imparts a whiskey-like character with creamy, cocoa notes that are particularly effective in chocolate and dairy flavor systems.[7] At lower concentrations, it can introduce green and apple nuances with a characteristic alcoholic warmth.[2]

The presence of the methyl group on the third carbon is directly responsible for this departure from the purely "green" or "fusel" notes of simpler alcohols, introducing a sophisticated warmth and depth.

Section 2: Applications in the Fragrance Industry

In perfumery, this compound is rarely the star of the show but rather a critical supporting actor. Its primary function is to add lift, introduce natural-smelling complexity, and modify the performance of other ingredients.

Causality of Use: The moderate evaporation rate of this compound allows it to act as a bridge between the top and middle notes of a fragrance. It can temper the sharpness of highly volatile citrus or green notes while adding a subtle, fermented richness that enhances floral and woody accords.

Recommended Usage Levels:

  • Fine Fragrance: Typically used at 0.1% to 0.5% of the concentrate to add a sophisticated, wine-like nuance.

  • Functional Products (e.g., cleaners, air care): Can be used up to 2.0% in the fragrance concentrate to provide an earthy, green foundation.[7]

Protocol 2.1: Incorporation and Evaluation in a Chypre Fragrance Accord

This protocol outlines the process for incorporating this compound into a classic fragrance structure to assess its modifying effect.

Objective: To evaluate the impact of this compound on the olfactory profile of a simplified chypre accord.

Materials:

  • This compound (≥99% purity)

  • Bergamot oil

  • Rose absolute (10% dilution in ethanol)

  • Oakmoss absolute (10% dilution in ethanol)

  • Patchouli oil

  • Labdanum absolute (10% dilution in ethanol)

  • Ethanol (perfumer's grade)

  • Glass beakers, pipettes, and blotter strips

  • Digital scale (4-decimal place)

Methodology:

  • Prepare a Control Accord (10g):

    • Bergamot oil: 3.0g

    • Rose absolute (10%): 1.5g

    • Oakmoss absolute (10%): 2.0g

    • Patchouli oil: 1.0g

    • Labdanum absolute (10%): 1.5g

    • Ethanol: 1.0g

  • Prepare a Test Accord (10g):

    • Follow the same formula as the control, but replace 0.2g of the ethanol with 0.2g of this compound (representing 2% of the fragrance concentrate).

  • Maturation: Tightly seal both beakers and allow them to macerate for at least 48 hours at room temperature. This allows the ingredients to synergize.

  • Sensory Evaluation:

    • Dip coded blotter strips into the control and test accords.

    • Allow the initial alcohol to evaporate for approximately 30 seconds.

    • Evaluate the top notes, middle notes (after 15-30 minutes), and dry-down (after 2-4 hours).

    • A panel of at least three evaluators should be used to provide objective feedback.

  • Analysis of Results:

    • Expected Outcome: The test accord containing this compound is expected to exhibit a "rounder" and more natural-smelling top note, with the sharpness of the bergamot softened. The transition to the heart will be smoother, and a subtle wine-like, earthy warmth will be present that is absent in the control.

Fragrance_Workflow cluster_prep Preparation cluster_test Modification cluster_eval Evaluation A Weigh Raw Materials (e.g., Bergamot, Rose Abs.) B Prepare Control Accord (Standard Formula) A->B C Prepare Test Accord (Add this compound) A->C D Maceration (48 hours) B->D C->D E Olfactory Assessment (Blotter Strips) D->E F Analyze & Compare (Top, Mid, Base Notes) E->F

Caption: Workflow for evaluating this compound in a fragrance accord.

Section 3: Applications in the Flavor Industry

This compound is recognized as a safe flavoring agent by major regulatory bodies, designated as FEMA GRAS number 3762.[1][6] Its utility in flavors stems from its ability to impart complex, alcoholic, and creamy notes that enhance realism in fruit, chocolate, and beverage profiles.

Causality of Use: In flavor creation, authenticity is paramount. The fermented, slightly pungent character of this compound mimics the profile of natural fermentation byproducts, making it ideal for creating authentic-tasting alcoholic beverage flavors (like whiskey or cognac) and enhancing the richness of cocoa.[7][9]

Protocol 3.1: Sensory Evaluation in a Model Chocolate Beverage

Objective: To determine the sensory threshold and optimal concentration of this compound for enhancing a chocolate flavor system.

Materials:

  • This compound (FEMA GRAS, ≥99% purity)

  • Stock solution of this compound (0.1% in propylene glycol)

  • Plain, unsweetened chocolate-flavored model beverage base

  • Graduated cylinders, micropipettes, and tasting cups

  • Trained sensory panel (5-10 members)

Methodology:

  • Prepare Samples: Prepare a series of beverage samples with increasing concentrations of this compound (e.g., 0 ppm, 0.5 ppm, 1.0 ppm, 2.0 ppm, 5.0 ppm). Use the stock solution for accurate dosing.

  • Triangle Test for Threshold: To determine the detection threshold, present panelists with three coded samples, two of which are the blank control and one of which contains a low concentration of the flavorant. Ask them to identify the "odd" sample. Repeat with increasing concentrations until a statistically significant portion of the panel can reliably detect the difference.

  • Quantitative Descriptive Analysis (QDA): Once the threshold is established, provide panelists with samples at supra-threshold levels (e.g., 1.0, 2.0, 5.0 ppm). Ask them to rate the intensity of key flavor descriptors on a scale (e.g., 1-9), such as:

    • "Cocoa Richness"

    • "Creaminess"

    • "Alcoholic/Liqueur Note"

    • "Artificial/Chemical Off-Note"

  • Data Analysis:

    • Expected Outcome: At optimal levels (likely 1-2 ppm), panelists should report a significant increase in "Cocoa Richness" and "Creaminess" with a pleasant "Liqueur Note." At higher concentrations (e.g., 5.0 ppm), the "Artificial/Chemical Off-Note" score may increase, indicating the upper limit for this application.

Section 4: Analytical Quality Control

The purity of this compound is directly correlated with its sensory performance. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for ensuring identity and purity.

Causality of Method: GC separates volatile compounds based on their boiling point and polarity, while MS provides a unique fragmentation "fingerprint" for definitive identification. This is critical for distinguishing this compound from other C6 alcohol isomers that could introduce undesirable off-notes. The Kovats Retention Index (RI) is a standardized measure that helps in this identification process across different systems.[1][10][11]

Protocol 4.1: GC-MS for Purity Assessment

Objective: To confirm the identity and quantify the purity of a this compound sample.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)

  • Helium carrier gas (UHP grade)

  • Sample vials, autosampler

  • Hexane (GC grade)

Methodology:

  • Sample Preparation: Prepare a 1000 ppm solution of this compound in hexane.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 50:1)

    • Oven Program: Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 40-200 m/z

  • Data Acquisition & Analysis:

    • Run the sample.

    • Identify the peak for this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). Key identifying ions will include m/z 56, 55, 43, and 41.[1]

    • Calculate purity by area percent: (Area of this compound peak / Total area of all peaks) x 100.

    • Validation: The purity should be ≥99%. Any significant impurity peaks should be identified to ensure they are not detrimental to the sensory profile.

GCMS_Workflow A Sample Prep (1000 ppm in Hexane) B GC Injection (Split Mode) A->B C Separation (Non-polar Column) B->C D MS Detection (Ionization & Fragmentation) C->D E Data Analysis D->E F Identify Peak (Retention Time & Mass Spec) E->F G Calculate Purity (Area %) E->G H Final Report (Purity ≥99%) F->H G->H

Caption: Standard workflow for GC-MS purity analysis of aroma chemicals.

Section 5: Safety and Regulatory Compliance

As a professional in the field, adherence to safety and regulatory standards is non-negotiable.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][8]

  • GHS Hazard: H226 (Flammable liquid and vapor). May also cause skin, eye, and respiratory irritation.[12]

  • Handling: Keep away from heat, sparks, and open flames.[8][12] Use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

Regulatory Status

This compound has been reviewed by major international regulatory bodies and is approved for its intended use in flavors and fragrances.

Regulatory BodyIdentifier / StatusSource(s)
FEMA (USA) GRAS No. 3762[1][4]
JECFA (FAO/WHO) JECFA No. 263[1][6]
IFRA Listed as a fragrance ingredient; follows IFRA guidelines.[1][3]
EU FLAVIS No. 02.115
EC Number 209-644-9[1][4]

A toxicological and dermatological review has been conducted, concluding it is safe for use as a fragrance ingredient under current practices as part of the broader branched-chain saturated alcohols group.[13][14]

Conclusion

This compound is a high-impact specialty chemical whose value lies in its complexity and versatility. Its unique ability to impart desirable wine-like, earthy, and cocoa notes makes it an indispensable tool for formulators seeking to add sophistication and realism to both fragrance and flavor creations. By understanding its properties and applying rigorous analytical and sensory evaluation protocols, scientists and developers can effectively leverage this ingredient to innovate and refine their products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11508, this compound. Retrieved from [Link]

  • The Good Scents Company (n.d.). This compound. Retrieved from [Link]

  • McGinty, D., et al. (2010). Fragrance material review on this compound. Food and Chemical Toxicology, 48(Suppl. 4), S79-S81. Retrieved from [Link]

  • Perfumer & Flavorist (2019). Millipore Sigma's this compound. Retrieved from [Link]

  • Scent.vn (n.d.). This compound (CAS 589-35-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Semantic Scholar (2010). Fragrance material review on this compound. Retrieved from [Link]

  • Pearson (2023). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared. Retrieved from [Link] (Note: This is a general reference for Grignard reactions).

  • National Genomics Data Center (CNCB-NGDC) (n.d.). Fragrance material review on this compound. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA) (n.d.). This compound. Retrieved from [Link]

  • Data Bridge Market Research (n.d.). 3-Methyl-1-Butanol Market Size, Share. Retrieved from [Link] (Note: For a related compound, provides market context).

  • The Good Scents Company (n.d.). (R)-3-methyl-1-pentanol. Retrieved from [Link]

  • FooDB (2010). Showing Compound this compound (FDB008173). Retrieved from [Link]

  • The Good Scents Company (n.d.). (S)-3-methyl-1-pentanol. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1-Pentanol, 3-methyl-. Retrieved from [Link]

  • Google Patents (n.d.). US4650898A - Uses of methyl phenyl pentanol derivatives.
  • National Institute of Standards and Technology (n.d.). Gas Chromatography data for 1-Pentanol, 3-methyl-. Retrieved from [Link]

  • Human Metabolome Database (2012). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from [Link]

  • Leffingwell & Associates (n.d.). Odor Detection Thresholds & References. Retrieved from [Link]

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Application Note: 3-Methyl-1-pentanol as a Versatile Component in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Senior Application Scientist

Introduction: Re-evaluating the Role of Solvents and Reagents

In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, pathway selection, and product purity. While traditional solvents have established roles, the pursuit of process optimization, safety, and novel reactivity drives the exploration of alternative media. 3-Methyl-1-pentanol (CAS: 589-35-5), a branched primary alcohol, emerges as a compound of significant interest, not merely as a solvent but as a versatile building block and intermediate in modern chemistry.[1]

This guide provides an in-depth analysis of this compound, moving beyond a simple catalog of properties to explain the causality behind its utility. We will explore its physicochemical advantages, detail its application in key organic transformations with validated protocols, and offer a comparative framework against common laboratory solvents.

Physicochemical Profile and Strategic Advantages

This compound, also known as isohexyl alcohol, possesses a unique molecular structure—a hydroxyl group at the terminus of a branched alkyl chain—that confers a valuable balance of properties.[1][2] This structure is the root of its utility in diverse applications ranging from fine chemical synthesis to industrial formulations.[1][3]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 589-35-5[4]
Molecular Formula C₆H₁₄O[4]
Molecular Weight 102.17 g/mol [4]
Appearance Colorless Liquid[5]
Boiling Point 151-153 °C[5][6]
Density 0.823-0.824 g/mL at 20-25 °C[5][6]
Flash Point 24 °C[7]
Solubility Moderately soluble in water; Soluble in ethanol, diethyl ether.[2][5]

Key Advantages Explained:

  • Elevated Boiling Point: With a boiling point exceeding 150 °C, this compound allows for a significantly higher reaction temperature range compared to lower alcohols like ethanol or isopropanol. This is crucial for reactions requiring substantial activation energy, enabling faster kinetics and potentially overcoming energy barriers for sluggish transformations.

  • Branched Structure: The methyl group at the 3-position introduces steric hindrance that can influence reaction selectivity. Furthermore, this branching disrupts crystal lattice formation, contributing to its liquid state over a broad temperature range and affecting its solvency characteristics.

  • Reactive Hydroxyl Group: As a primary alcohol, the -OH group is readily available for a variety of chemical transformations, making it an excellent starting material or intermediate for producing esters, ethers, and other functionalized molecules.[1]

  • Balanced Solvency: It exhibits moderate polarity due to the hydroxyl group, while the C6 alkyl chain provides significant nonpolar character.[2] This balance allows it to dissolve a range of organic compounds and makes it a useful component in coatings, inks, and adhesive formulations.[3]

Core Applications in Organic Synthesis

While sometimes used as a specialty solvent, the primary value of this compound in research and development lies in its role as a reactive intermediate.

Esterification and Etherification Reactions

The most direct application of this compound is as a nucleophilic alcohol in acid-catalyzed esterifications (e.g., Fischer esterification) and Williamson ether synthesis. Its structure is incorporated into the final product, serving as a key building block.[1] The resulting esters and ethers are valuable as fragrance compounds, plasticizers, or intermediates in multi-step syntheses.[1]

Workflow for Fischer Esterification

The following diagram illustrates the typical laboratory workflow for synthesizing an ester using this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with This compound, Carboxylic Acid, & Catalyst B Assemble Reflux Apparatus (e.g., with Dean-Stark trap) A->B Step 1 C Heat mixture to reflux B->C D Monitor reaction progress (TLC, GC) C->D E Cool reaction & Quench D->E F Liquid-Liquid Extraction E->F G Dry organic layer F->G H Purify by Distillation or Chromatography G->H

Caption: Fischer Esterification Workflow.

A Note on Grignard Reactions

It is a common misconception that alcohols can be used as primary solvents for Grignard reagents. Due to their acidic proton, alcohols will rapidly quench Grignard reagents. Therefore, this compound is not a suitable bulk solvent for the formation or reaction of organomagnesium compounds. However, it plays a critical role in the workup stage of these reactions, where a protic solvent is required to protonate the intermediate alkoxide and yield the final alcohol product. Its low volatility compared to methanol or ethanol can be advantageous in controlling the temperature of exothermic quenching processes on a large scale.

Intermediate for Pharmaceutical and Agrochemical Synthesis

This compound serves as a precursor for more complex molecules. It is an intermediate in the synthesis of specialty chemicals, including novel branched alkyl carbamates which have been investigated for anticonvulsant activity.[6][8] Its availability and reactivity make it a valuable starting point for building sophisticated molecular architectures in drug development and agrochemical research.[1][9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for common applications.

Protocol 1: Synthesis of 3-Methylpentyl Acetate via Fischer Esterification

Objective: To prepare an ester from this compound, demonstrating its utility as a chemical feedstock.

Materials & Reagents:

  • This compound (≥99%)

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated, catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (51.1 g, 0.5 mol) and glacial acetic acid (36.0 g, 0.6 mol, 1.2 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. Caution: The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 2-3 hours. The reaction can be monitored by TLC or GC to check for the disappearance of the starting alcohol.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Workup - Neutralization: Slowly and carefully add 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and excess acetic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Extraction: Add 100 mL of diethyl ether, shake, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Filtration: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate via rotary evaporation. Purify the crude ester by fractional distillation to yield pure 3-methylpentyl acetate.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound is a flammable liquid and presents specific hazards that must be managed.[4][5]

Table 2: GHS Hazard Information

Hazard ClassGHS StatementPrecautionary Codes (selected)
Flammable Liquid H226: Flammable liquid and vaporP210, P233, P240, P403+P235
Skin Irritation H315: Causes skin irritationP264, P280
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

(Source: Aggregated GHS information)[4][10][11]

Handling Guidelines:

  • Always handle in a well-ventilated area or a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take precautionary measures against static discharge.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11]

  • Keep away from strong oxidizing agents, as they are incompatible.[11]

Comparative Framework and Selection Logic

Choosing the right alcohol for a synthesis requires balancing reactivity, physical properties, and cost.

Solvent Selection Logic Diagram

This diagram provides a decision-making framework for considering this compound.

Caption: Solvent/Reagent Selection Logic.

Conclusion

This compound is a valuable and versatile chemical for the modern synthesis lab. While not a universal solvent, its high boiling point and identity as a branched primary alcohol make it an excellent choice as a reactant for creating C6-branched esters and ethers, and as a component in formulations requiring moderate evaporation rates.[3] Understanding its properties, especially its incompatibility with organometallics during reaction but utility in workup, allows researchers to leverage its full potential safely and effectively.

References

  • Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
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Quantitative Analysis of 3-Methyl-1-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and validated method for the identification and quantification of 3-Methyl-1-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS 589-35-5), a branched primary alcohol, is a significant compound in various industries, serving as a key chemical intermediate in synthesis, a flavoring agent, and a fragrance component.[1][2][3] Its accurate analysis is critical for quality control, purity assessment, and formulation development. This document provides in-depth protocols for sample preparation, optimized instrument parameters, and data interpretation, grounded in established analytical principles to ensure trustworthy and reproducible results.

Introduction and Significance

This compound (C₆H₁₄O, M.W. 102.17 g/mol ) is a volatile organic compound whose branched structure and terminal hydroxyl group make it a versatile precursor in organic synthesis.[1][3] It is found naturally in some plants and is produced by microorganisms like Saccharomyces cerevisiae.[3] In commercial applications, it imparts fruity, floral, and spirit-like notes in the flavor and fragrance industry and is used as a specialty solvent.[2][4]

Given its applications, verifying the identity and purity of this compound is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds due to its exceptional separating power and definitive identification capabilities.[5][6] The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios (m/z).[5] This application note presents a validated GC-MS method suitable for rigorous scientific and industrial settings.

Core Principles of the GC-MS Workflow

The analytical process involves vaporizing a prepared sample, separating its components on a GC column, and detecting and identifying the components with a mass spectrometer.

  • Gas Chromatography (GC): The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, a thin layer of liquid or polymer. Compounds separate based on their boiling points and differential affinities for the stationary phase.[7] Polar compounds like alcohols are often best separated on polar stationary phases due to stronger intermolecular interactions.[8]

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into predictable, characteristic fragments.[5] These fragments are then separated by their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification by comparison against spectral libraries like the NIST database.[5][9]

Detailed Protocols: From Sample to Signal

The choice of sample preparation is dictated by the sample matrix and the concentration of the analyte. For this compound, two primary methods are recommended: Direct Liquid Injection for clean samples and Static Headspace for complex or solid matrices.

Protocol 1: Direct Liquid Injection (for neat samples or simple mixtures)

This method is ideal for quantifying this compound in low-complexity matrices, such as reaction mixtures or purchased solvents.

Causality: Direct injection is fast and straightforward. Dilution is critical to ensure the concentration is within the linear range of the detector and to avoid overloading the GC column, which can lead to poor peak shape and inaccurate quantification.[10][11] Filtration removes non-volatile particulates that could contaminate the GC inlet and column.[10] An internal standard (e.g., 1-Hexanol or Cyclohexanol) is crucial for correcting variations in injection volume and instrument response, thereby improving accuracy and precision.[12]

Step-by-Step Methodology:

  • Internal Standard (IS) Preparation: Prepare a stock solution of an appropriate internal standard (e.g., 1-Hexanol) at a concentration of 1000 µg/mL in a volatile solvent like methanol or dichloromethane.[11]

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified reference standard of this compound with the chosen solvent. A typical range might be 1, 5, 10, 50, and 100 µg/mL. To each calibration standard, add the internal standard to a fixed final concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound. Dilute it with the solvent to bring the expected analyte concentration into the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

  • Filtration: Filter the final diluted sample and standards through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[10]

  • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system.

Protocol 2: Static Headspace (HS-GC-MS) Analysis

This technique is superior for complex matrices like food products, biological fluids, or polymer formulations, where non-volatile components could interfere with the analysis.[13][14]

Causality: HS-GC-MS analyzes the volatile compounds in the vapor phase (headspace) above the sample in a sealed vial.[15] By heating the vial, volatile analytes like this compound partition from the sample matrix into the headspace. Only the vapor is injected, which protects the GC system from non-volatile residues and minimizes matrix effects.[16] This results in a cleaner chromatogram and enhanced sensitivity for volatile targets.

Step-by-Step Methodology:

  • Sample and Standard Preparation: Accurately weigh a consistent amount of the solid or liquid sample (e.g., 1 gram or 1 mL) into a 20 mL headspace vial. For calibration, prepare standards in a matrix that mimics the sample as closely as possible.

  • Internal Standard Addition: Add a fixed amount of an appropriate internal standard to each sample and standard vial.

  • Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps to prevent the loss of volatile compounds.[17]

  • Incubation and Injection: Place the vials in the headspace autosampler. The system will perform the following steps automatically:

    • Equilibration: Heat the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.[16]

    • Injection: A heated, gas-tight syringe or a sample loop injects a fixed volume of the headspace gas into the GC inlet.

Instrumentation and Optimized Analytical Parameters

The following parameters serve as a validated starting point and should be optimized for specific instrumentation and applications. A polar stationary phase column is recommended for excellent separation of alcohols.[8][18]

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnDB-WAX, Rtx-WAX, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar polyethylene glycol (PEG) phase provides good selectivity for alcohols through hydrogen bonding interactions, ensuring separation from other volatiles.[12][18]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[7]
Injection ModeSplit (50:1)A split injection prevents column overloading when analyzing higher concentration samples and ensures sharp peaks. For trace analysis, splitless mode may be used.[5]
Carrier GasHelium, constant flow at 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.[5] A constant flow rate provides reproducible retention times.
Oven ProgramInitial 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 minThe initial hold allows for separation of very volatile compounds. The temperature ramp effectively elutes compounds with increasing boiling points.[19]
Mass Spectrometer (MS)
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity and promote efficient ionization.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVThe standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra.[5]
Acquisition ModeFull Scan (m/z 35-350) and/or SIMFull scan is used for qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis, offering higher sensitivity by monitoring only characteristic ions.[17]
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

Qualitative Identification

Identification of this compound is confirmed by a two-factor authentication process:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of a certified this compound standard analyzed under the same conditions.[9]

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a trusted library (e.g., NIST/Wiley) and/or a contemporaneously analyzed standard.[9]

The EI mass spectrum of this compound is characterized by specific fragments. The molecular ion (M⁺) at m/z 102 is often weak or absent. The most abundant fragments are key identifiers.

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment Identity
56High[C₄H₈]⁺• (Loss of C₂H₅OH)
41High[C₃H₅]⁺ (Allyl cation)
55Medium[C₄H₇]⁺
69Medium[C₅H₉]⁺
43Medium[C₃H₇]⁺ (Propyl cation)
31Low[CH₂OH]⁺
Source: Based on data from NIST and PubChem databases.[3][20]
Quantitative Analysis

Quantification is typically performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in an unknown sample is then calculated from its area ratio using the linear regression equation derived from the calibration curve.

Method Validation and Performance

A self-validating system is essential for trustworthy results. The analytical method should be validated according to established guidelines, assessing the following parameters:

Parameter Typical Acceptance Criteria Significance
Linearity Correlation Coefficient (r²) > 0.995Demonstrates that the instrument response is proportional to the analyte concentration across the desired range.[16][17]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably distinguished from background noise.[21]
Limit of Quantification (LOQ) S/N ≥ 10; or lowest point on curve with acceptable precision/accuracyThe lowest concentration that can be measured with acceptable precision and accuracy.[6][21]
Precision (%RSD) < 15% (Repeatability and Intermediate Precision)Measures the closeness of agreement between a series of measurements, indicating the method's reproducibility.[6]
Accuracy (Recovery %) 80-120%Measures the closeness of the measured value to the true value, indicating systematic error or bias.[6]

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Received Prep Choose Method: Direct Injection or Headspace Start->Prep GC GC Separation (Volatile Components Separated) Prep->GC MS MS Detection (Ionization & Fragmentation) GC->MS Process Data Acquisition (Chromatogram & Spectra) MS->Process Analysis Qualitative & Quantitative Analysis (Library Match, Calibration Curve) Process->Analysis Result Final Report Analysis->Result

Caption: High-level workflow for GC-MS analysis.

Sample_Preparation cluster_direct Direct Liquid Injection cluster_headspace Static Headspace Sample Sample Matrix Dilute Dilute with Solvent + Internal Standard Sample->Dilute Weigh Weigh into HS Vial + Internal Standard Sample->Weigh Filter Filter (0.22 µm) Dilute->Filter Vial_D Transfer to GC Vial Filter->Vial_D Inject Inject into GC-MS Vial_D->Inject Seal Seal Vial Weigh->Seal Incubate Incubate & Equilibrate Seal->Incubate Incubate->Inject

Caption: Decision workflow for sample preparation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By following the detailed protocols for sample preparation, employing the optimized instrument parameters, and adhering to rigorous data analysis and validation principles, researchers can achieve accurate, reliable, and reproducible results. The choice between direct injection and headspace analysis allows for methodological flexibility to accommodate a wide variety of sample matrices, making this guide a valuable resource for professionals in quality control, research, and development.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website.

  • Ma, H., et al. (2020). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Analytical Methods in Chemistry.

  • Al-Tannak, N. (2024). Common Sample Preparation Techniques for GC-MS Analysis. BenchChem.

  • Shimadzu. (n.d.). Simultaneous Analysis of Alcohol and Volatile Toxic Substances in Blood Using Headspace-GC-MS. Retrieved from Shimadzu Corporation website.

  • Shimadzu. (2014). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. Pittcon 2014.

  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Retrieved from Thermo Fisher Scientific website.

  • Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from Oud Academia website.

  • U.S. Department of the Treasury. (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Alcohol and Tobacco Tax and Trade Bureau (TTB).

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website.

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis. Retrieved from BenchChem website.

  • LabRulez. (n.d.). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. Retrieved from LabRulez GCMS website.

  • Anonymous. (n.d.). Separation of Alcohols Using Gas Chromatography. Retrieved from a university chemistry resource.

  • ChemicalBook. (n.d.). This compound(589-35-5) MS spectrum. Retrieved from ChemicalBook website.

  • National Institute of Standards and Technology. (n.d.). (S)-(+)-3-Methyl-1-pentanol. In NIST Chemistry WebBook. Retrieved from NIST website.

  • Odinity. (2014). Separation & Identification of Alcohols by Gas Chromatography. Retrieved from Odinity website.

  • Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from Truman State University ChemLab.

  • BOC Sciences. (2025). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from BOC Sciences website.

  • SpectraBase. (n.d.). This compound. Retrieved from SpectraBase website.

  • Scent.vn. (n.d.). This compound (CAS 589-35-5): Odor profile, Properties, & IFRA compliance. Retrieved from Scent.vn website.

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from NCBI website.

  • FooDB. (2010). Showing Compound this compound (FDB008173). Retrieved from FooDB website.

  • The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company website.

  • Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from a Restek resource.

  • Tiscione, N. B., et al. (2019). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship, University of California.

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from a chemistry resource website.

  • de Martinis, B. S., et al. (2015). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Journal of Analytical Toxicology.

  • The Human Metabolome Database. (2012). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from HMDB website.

  • National Institute of Standards and Technology. (n.d.). 1-Pentanol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from NIST website.

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The Strategic Integration of 3-Methyl-1-pentanol in the Synthesis of Pharmaceutical Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is a critical determinant of efficiency, stereoselectivity, and overall success of a drug development program. 3-Methyl-1-pentanol, a branched-chain primary alcohol, has emerged as a versatile and economically significant building block. Its utility is amplified by the commercial availability of its chiral forms, particularly (S)-(+)-3-Methyl-1-pentanol, which serves as a valuable precursor for asymmetric syntheses. This guide provides an in-depth exploration of the role of this compound and its structural isomer, 3-methyl-3-pentanol, in the synthesis of pharmaceutical compounds. We will dissect a case study of a marketed drug derived from its tertiary alcohol isomer and present detailed protocols for the strategic application of this compound as a chiral synthon.

Introduction: The Value Proposition of Branched-Chain Alcohols in Medicinal Chemistry

The pursuit of novel therapeutic agents frequently necessitates the construction of complex molecular architectures with precisely defined stereochemistry. Simple, readily available building blocks that can introduce specific structural motifs and chirality are therefore of paramount importance. This compound, with its branched alkyl chain and terminal hydroxyl group, offers several advantages in this context.[1] The branched structure can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. The primary alcohol functionality serves as a versatile handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, allowing for its seamless integration into multi-step synthetic sequences.[1]

Furthermore, the chiral nature of this compound at the C3 position makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals.[2] The use of chiral building blocks is a cornerstone of modern drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Case Study: Emylcamate Synthesis from 3-Methyl-3-pentanol

While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, a compelling case study is found in the synthesis of Emylcamate, an anxiolytic and muscle relaxant.[3][4] Emylcamate is the carbamate of the tertiary alcohol isomer, 3-methyl-3-pentanol.[3][4][5] The synthesis of this pharmaceutical compound provides a clear illustration of how a simple branched-chain alcohol can be converted into a bioactive molecule.

Retrosynthetic Analysis and Strategy

The synthesis of Emylcamate from 3-methyl-3-pentanol is a straightforward yet elegant transformation that involves the formation of a carbamate functional group from the tertiary alcohol. The key disconnection is the bond between the oxygen of the alcohol and the carbonyl carbon of the carbamate.

G Emylcamate Emylcamate Intermediate 3-Methyl-3-pentanol Emylcamate->Intermediate Carbamate Disconnection Reagent Carbamoylating Agent Emylcamate->Reagent Reagent Identification

Caption: Retrosynthetic analysis of Emylcamate.

The forward synthesis, therefore, requires a reliable method for the carbamoylation of a tertiary alcohol. An improved synthesis reported in 1963 utilizes sodium cyanate and trifluoroacetic acid.[3]

Detailed Experimental Protocol for Emylcamate Synthesis

This protocol is adapted from the improved synthesis method for Emylcamate.

Materials and Equipment:

  • 3-Methyl-3-pentanol

  • Sodium cyanate (NaOCN)

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium carbonate (Na₂CO₃), solid

  • Water, deionized

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine 3-methyl-3-pentanol (1.0 eq), sodium cyanate (1.2 eq), and anhydrous tetrahydrofuran (THF).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (2.0 eq) to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 45 °C and maintain stirring for two hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the addition of solid sodium carbonate until the effervescence ceases.

  • Workup: Concentrate the mixture using a rotary evaporator to remove the THF. Add water to the residue and stir.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield 3-methyl-3-pentyl carbamate (Emylcamate).

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
3-Methyl-3-pentanol102.171.0
Sodium Cyanate65.011.2
Trifluoroacetic Acid114.022.0
Emylcamate145.20-

Application of (S)-(+)-3-Methyl-1-pentanol as a Chiral Building Block

The true value of this compound in modern pharmaceutical synthesis lies in its application as a chiral building block. The (S)-enantiomer, in particular, can be used to introduce a specific stereocenter that is crucial for the biological activity of a drug molecule.

Synthetic Strategy: Conversion to a Chiral Intermediate

A common strategy involves the conversion of the primary alcohol of (S)-(+)-3-methyl-1-pentanol into other functional groups, such as an aldehyde, a carboxylic acid, or a leaving group (e.g., tosylate or mesylate), which can then participate in stereospecific carbon-carbon bond-forming reactions.

G cluster_0 Derivatization of (S)-3-Methyl-1-pentanol cluster_1 Application in Pharmaceutical Synthesis A (S)-3-Methyl-1-pentanol B (S)-3-Methylpentanal A->B Oxidation (e.g., PCC, DMP) C (S)-3-Methylpentanoic Acid A->C Strong Oxidation (e.g., Jones Reagent) D (S)-3-Methylpentyl Tosylate A->D Tosylation (TsCl, Pyridine) E Chiral Pharmaceutical Intermediate B->E e.g., Wittig, Grignard Reaction C->E e.g., Amide Coupling D->E e.g., Nucleophilic Substitution

Caption: Synthetic pathways from (S)-3-Methyl-1-pentanol.

Protocol: Synthesis of a Chiral Amide Intermediate

This protocol details the conversion of (S)-(+)-3-methyl-1-pentanol to (S)-3-methylpentanoic acid, followed by an amide coupling to form a representative chiral intermediate.

Part A: Oxidation to (S)-3-Methylpentanoic Acid

Materials and Equipment:

  • (S)-(+)-3-Methyl-1-pentanol

  • Jones Reagent (Chromic acid in sulfuric acid and acetone)

  • Acetone

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: Dissolve (S)-(+)-3-methyl-1-pentanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Oxidation: Slowly add Jones Reagent dropwise to the cooled solution. The color will change from orange to green. Maintain the temperature below 20 °C.

  • Quenching: Once the oxidation is complete (as indicated by the persistence of the orange color), quench the excess reagent by adding a small amount of isopropanol until the green color persists.

  • Workup: Add water to the reaction mixture and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-3-methylpentanoic acid.

Part B: Amide Coupling

Materials and Equipment:

  • (S)-3-Methylpentanoic acid

  • A primary or secondary amine (e.g., benzylamine)

  • Coupling agent (e.g., DCC or EDC)

  • Base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve (S)-3-methylpentanoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.

  • Coupling: Add the coupling agent (1.2 eq) and the base (1.5 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chiral amide.

Conclusion

This compound and its isomers are valuable and versatile building blocks in pharmaceutical synthesis. The case of Emylcamate demonstrates the utility of the 3-methylpentanol scaffold in the development of centrally acting agents. More significantly, the availability of enantiomerically pure this compound provides a reliable and cost-effective entry point for the synthesis of complex chiral drug candidates. The protocols outlined herein provide a practical framework for the application of these important intermediates in a research and development setting.

References

  • Emylcamate. In: Wikipedia. Retrieved January 5, 2026, from [Link]

  • 3-Methyl-3-pentanol|77-74-7. MOLBASE Encyclopedia. Retrieved January 5, 2026, from [Link]

  • 3-Methyl-3-pentanol. In: Wikipedia. Retrieved January 5, 2026, from [Link]

  • Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • This compound. PubChem. Retrieved January 5, 2026, from [Link]

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Enantioselective Synthesis of (S)-(+)-3-Methyl-1-pentanol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-(+)-3-Methyl-1-pentanol is a valuable chiral building block and a significant component in the flavor and fragrance industry, where it imparts earthy and cocoa-like notes.[1] Its specific stereochemistry is crucial for its olfactory properties and its utility as a synthon in pharmaceutical and fine chemical manufacturing.[2][3] Producing this alcohol in high enantiomeric purity is therefore a critical objective. This guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of (S)-(+)-3-Methyl-1-pentanol, designed for researchers, scientists, and professionals in drug development. We will dissect three principal strategies: the asymmetric reduction of a prochiral ketone, the asymmetric hydroboration-oxidation of a prochiral alkene, and the enzymatic kinetic resolution of a racemic mixture. Each section explains the underlying chemical principles, provides detailed, step-by-step protocols, and presents data to guide the selection of the most appropriate method for a given application.

Chapter 1: Asymmetric Reduction of Prochiral Ketones via CBS Catalysis

The catalytic asymmetric reduction of prochiral ketones is one of the most powerful and reliable methods for synthesizing chiral secondary alcohols.[4] The Corey-Bakshi-Shibata (CBS) reduction, in particular, stands out for its high enantioselectivity, predictable stereochemical outcome, and broad substrate scope.[5][6]

Scientific Principle & Mechanistic Insight

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline, to control the stereochemical course of a borane-mediated reduction.[7] The mechanism hinges on the formation of a coordination complex between the catalyst and borane (BH₃). This complex then coordinates to the ketone substrate.

Causality of Enantioselectivity: The key to the high enantioselectivity lies in the rigid, bicyclic transition state formed. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance between the ketone's substituents (the larger group, Rₗ, and the smaller group, Rₛ) and the catalyst's chiral framework. The borane, activated by coordination to the catalyst's nitrogen atom, is then delivered intramolecularly to the carbonyl face with the least steric encumbrance, leading to the formation of one enantiomer of the alcohol with high fidelity.[6][8] For the synthesis of (S)-alcohols, the (S)-proline-derived catalyst is typically used.

CBS_Mechanism cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Stereoselective Reduction & Product Release Catalyst CBS Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex + BH₃ Borane BH₃•THF Borane->Active_Complex Ketone Prochiral Ketone (3-Methylpentan-1-al*) Coordinated_Ketone Six-Membered Transition State Ketone->Coordinated_Ketone Active_Complex->Coordinated_Ketone + Ketone Hydride_Transfer Intramolecular Hydride Transfer Coordinated_Ketone->Hydride_Transfer face-selective attack Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product (S)-Alcohol Product_Complex->Product Hydrolysis Regen_Catalyst Regenerated Catalyst Product_Complex->Regen_Catalyst Release Regen_Catalyst->Active_Complex Catalytic Cycle caption *Note: For 3-Methyl-1-pentanol, the starting material is the corresponding aldehyde, 3-methylpentanal. The principle remains the same.

Figure 1: Catalytic cycle of the CBS reduction.

Experimental Protocol: CBS Reduction of 3-Methylpentanal

This protocol describes the synthesis of (S)-3-Methyl-1-pentanol from 3-methylpentanal.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)

  • 3-Methylpentanal (≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 mmol, 1.0 mL of 1 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.2 mmol) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: In the dropping funnel, prepare a solution of 3-methylpentanal (10.0 mmol, 1.00 g) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose excess borane. (Caution: Hydrogen gas evolution).

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure (S)-(+)-3-Methyl-1-pentanol.

Data Summary
ParameterTypical ValueReference
Catalyst Loading 5-10 mol%[5][7]
Enantiomeric Excess (ee) >95%[6]
Yield 85-95%[6]
Reaction Temperature 0 °C to room temp.[7]
Reaction Time 1-3 hours[5]

Chapter 2: Asymmetric Hydroboration-Oxidation of Prochiral Alkenes

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes.[9] By using a chiral borane reagent, this process can be rendered highly enantioselective, providing access to chiral alcohols from simple olefin precursors.[10][11][12]

Scientific Principle & Mechanistic Insight

This strategy involves a two-step sequence starting from an alkene like 3-methyl-1-pentene. The first step is the asymmetric hydroboration using a sterically hindered chiral borane, such as diisopinocampheylborane (Ipc₂BH), which is readily prepared from the natural product α-pinene.

Causality of Enantioselectivity: The stereoselectivity is established during the hydroboration step. The bulky isopinocampheyl ligands on the boron atom create a highly asymmetric steric environment. The alkene approaches the B-H bond from the less hindered face in a four-membered ring transition state. This concerted, syn-addition of the hydrogen and boron atoms across the double bond preferentially forms one diastereomeric organoborane intermediate.[11] The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry, thus translating the stereochemistry of the intermediate into the final alcohol product.[10]

Hydroboration_Workflow cluster_0 Step 1: Asymmetric Hydroboration cluster_1 Step 2: Oxidation Alkene 3-Methyl-1-pentene (Prochiral) Transition_State Diastereoselective Transition State Alkene->Transition_State Chiral_Borane Ipc₂BH (Chiral Reagent) Chiral_Borane->Transition_State syn-addition Organoborane Diastereomerically Enriched Organoborane Transition_State->Organoborane Oxidation_Step Oxidation with Retention of Stereochemistry Organoborane->Oxidation_Step Oxidant H₂O₂, NaOH Oxidant->Oxidation_Step Product (S)-3-Methyl-1-pentanol Oxidation_Step->Product

Figure 2: Workflow for asymmetric hydroboration-oxidation.

Experimental Protocol: Hydroboration-Oxidation of 3-Methyl-1-pentene

Materials:

  • (+)-α-Pinene (≥98%)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methyl-1-pentene (≥98%)

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

Procedure:

  • Preparation of Ipc₂BH: Under an inert atmosphere, add borane-dimethyl sulfide complex (50 mmol) to a solution of (+)-α-pinene (100 mmol, 13.6 g) in 50 mL of anhydrous THF at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours, during which a white precipitate of the Ipc₂BH dimer will form. Cool the resulting slurry back to 0 °C.

  • Hydroboration: Slowly add 3-methyl-1-pentene (45 mmol, 3.79 g) to the Ipc₂BH slurry at 0 °C. Stir the reaction mixture at 0 °C for 6-8 hours. The disappearance of the white precipitate is an indicator of reaction progress.

  • Oxidation: After the hydroboration is complete, carefully add water (10 mL) to quench any unreacted borane. Then, slowly add 3 M NaOH solution (20 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (20 mL), ensuring the internal temperature is maintained below 40 °C with an ice bath.

  • Workup: Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation. Cool the mixture, and separate the layers. Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Isolation: Combine the organic layers. The isopinocampheol byproduct can be removed by careful distillation or flash chromatography.

  • Purification: Further purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate) to obtain pure (S)-(+)-3-Methyl-1-pentanol.

Data Summary
ParameterTypical ValueReference
Chiral Reagent Diisopinocampheylborane (Ipc₂BH)[11]
Enantiomeric Excess (ee) 90-98%[13]
Yield 70-85%[14]
Reaction Temperature 0 °C[11]
Key Feature Stereochemistry is retained in oxidation[10]

Chapter 3: Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers based on the differential rate at which they react with a chiral catalyst or reagent.[15] Enzymes, particularly lipases, are highly effective catalysts for this purpose due to their exquisite stereoselectivity and ability to function in organic solvents.[16][17]

Scientific Principle & Mechanistic Insight

This method starts with inexpensive racemic this compound. The racemate is subjected to an acylation reaction catalyzed by a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) using an acyl donor like vinyl acetate.

Causality of Enantioselectivity: The enzyme's active site is inherently chiral. It preferentially binds and catalyzes the acylation of one enantiomer of the alcohol over the other. For instance, the lipase might selectively acylate the (R)-enantiomer at a much faster rate. As the reaction proceeds, the (R)-enantiomer is consumed to form (R)-3-methyl-1-pentyl acetate, while the desired (S)-(+)-3-Methyl-1-pentanol is left behind, becoming progressively enriched. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining unreacted (S)-alcohol.[18] The success of the resolution is dependent on the enzyme's enantioselectivity (E-value).

Enzymatic_Resolution Racemate Racemic (R/S)-3-Methyl-1-pentanol Reaction Reaction Vessel (Organic Solvent) Racemate->Reaction Enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) Enzyme->Reaction Separation Separation (Chromatography) Reaction->Separation Stop at ~50% conversion S_Product (S)-(+)-3-Methyl-1-pentanol (Unreacted, High ee) Separation->S_Product Fraction 1 R_Ester (R)-3-Methyl-1-pentyl Acetate (Product) Separation->R_Ester Fraction 2

Figure 3: General workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl Acetate

  • Anhydrous organic solvent (e.g., Toluene or Hexane)

  • Molecular Sieves (4Å)

Procedure:

  • Setup: To a flask containing racemic this compound (20 mmol, 2.04 g) dissolved in 100 mL of anhydrous hexane, add activated 4Å molecular sieves.

  • Reagent Addition: Add vinyl acetate (22 mmol, 2.0 mL) as the acyl donor.

  • Enzyme Addition: Add the immobilized lipase (e.g., 200 mg Novozym 435).

  • Reaction: Seal the flask and shake the suspension at a constant temperature (e.g., 30-40 °C) in an orbital shaker.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing by chiral GC. The goal is to stop the reaction when the conversion reaches approximately 50%.

  • Enzyme Removal: Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The remaining (S)-alcohol and the newly formed (R)-ester can be separated by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The ester has a significantly different polarity from the alcohol, allowing for clean separation.

Data Summary
ParameterTypical ValueReference
Catalyst Immobilized Lipase (e.g., Novozym 435)[16][19]
Acyl Donor Vinyl Acetate[17]
Conversion ~50% (Target)[18]
Enantiomeric Excess (ee) of Alcohol >99%[19]
Theoretical Max. Yield 50%[17]
Key Feature High selectivity, mild conditions[16]

Conclusion & Method Selection

The enantioselective synthesis of (S)-(+)-3-Methyl-1-pentanol can be achieved through several robust methodologies, each with distinct advantages.

  • CBS Reduction offers a direct, highly selective catalytic route from the corresponding aldehyde, often achieving excellent yields and enantiomeric excess. It is an ideal choice when a high-throughput, catalytic asymmetric process is desired.

  • Asymmetric Hydroboration-Oxidation provides a powerful method to build chirality from a simple alkene precursor. Its reliance on well-understood mechanisms and predictable stereochemical outcomes makes it a valuable tool in a synthetic chemist's arsenal.

  • Enzymatic Kinetic Resolution is arguably the most practical and scalable method when the racemic alcohol is inexpensive and readily available. While the theoretical yield is capped at 50%, the operational simplicity, mild reaction conditions, and exceptionally high enantiomeric excess of the final product make it highly attractive for industrial applications.

The choice of method will ultimately depend on factors such as the availability of starting materials, cost considerations, required scale, and the desired level of enantiopurity. All three protocols represent state-of-the-art, reliable approaches to obtaining this important chiral alcohol.

References

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  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

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  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • ResearchGate. (2025). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Retrieved from [Link]

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  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]

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  • NIH. (n.d.). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Retrieved from [Link]

  • NIH. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

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Application Notes and Protocols: 3-Methyl-1-pentanol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Methyl-1-pentanol in Biocatalysis

This compound, a branched-chain primary alcohol, serves as a valuable and versatile substrate in a variety of enzymatic reactions. Its structure, featuring a chiral center at the C3 position and a primary hydroxyl group, makes it an intriguing target for enzymes capable of selective transformations.[1] In industrial biotechnology and pharmaceutical development, harnessing enzymes to modify such building blocks offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.[2][3]

This guide provides in-depth technical details and field-proven protocols for three key enzymatic transformations involving this compound: lipase-catalyzed esterification for the synthesis of valuable esters, alcohol dehydrogenase-mediated oxidation to produce the corresponding aldehyde, and an exploratory protocol for glycosyltransferase-catalyzed glycosylation to generate novel glycosides. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Lipase-Catalyzed Esterification of this compound

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes that can catalyze ester synthesis in non-aqueous environments by reversing their natural hydrolytic function.[4] This capability is widely exploited for producing specialty esters used as flavor and fragrance compounds, as well as chiral intermediates for pharmaceuticals.[4] Candida antarctica Lipase B (CALB), often used in an immobilized form such as Novozym 435, is a particularly robust and efficient biocatalyst for esterifying a wide range of primary and secondary alcohols.[1][5][6][7]

The enzymatic esterification of this compound proceeds via a "Ping-Pong Bi-Bi" mechanism. The lipase's active site serine first attacks the acyl donor (e.g., a fatty acid or an activated ester), forming a covalent acyl-enzyme intermediate and releasing the first product. The alcohol, this compound, then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate, releasing the final ester product and regenerating the free enzyme.

Workflow for Lipase-Catalyzed Esterification

G cluster_prep Reaction Setup cluster_reaction Incubation cluster_workup Product Isolation cluster_analysis Analysis A Combine this compound, Acyl Donor, and Solvent B Add Immobilized Lipase (e.g., Novozym 435) A->B C Incubate with Shaking at Controlled Temperature B->C Start Reaction D Filter to Remove Immobilized Enzyme C->D End Reaction E Solvent Evaporation D->E F Optional: Chromatographic Purification E->F G GC-MS Analysis to Determine Conversion and Purity F->G

Caption: Workflow for the enzymatic synthesis of 3-methylpentyl esters.

Protocol 1.1: Synthesis of 3-Methylpentyl Butyrate using Immobilized Candida antarctica Lipase B (Novozym 435)

This protocol details the synthesis of 3-methylpentyl butyrate, an ester with potential applications in the flavor and fragrance industry.

Materials:

  • This compound (≥99% purity)

  • Butyric acid (≥99% purity)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • n-Hexane (anhydrous, ≥99%)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

  • Orbital shaker incubator

  • Rotary evaporator

  • Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactants: In a 20 mL screw-cap vial, add 1.02 g (10 mmol) of this compound and 0.88 g (10 mmol) of butyric acid.

  • Solvent Addition: Add 10 mL of n-hexane. The use of a non-polar solvent like hexane minimizes enzyme denaturation and shifts the reaction equilibrium towards synthesis by solubilizing the substrates and product while keeping the essential water layer on the enzyme surface.

  • Water Removal: Add approximately 1 g of activated 3Å molecular sieves to the vial. This is a critical step to remove the water produced during esterification, which would otherwise promote the reverse hydrolytic reaction and limit the final conversion.

  • Enzyme Addition: Add 100 mg of Novozym 435 to the reaction mixture. The amount of enzyme can be optimized, but typically ranges from 1-10% (w/w) of the total substrate weight.

  • Reaction Incubation: Seal the vial tightly and place it in an orbital shaker incubator set at 45°C and 200 rpm. The elevated temperature increases the reaction rate, and Novozym 435 is known for its thermostability.

  • Monitoring the Reaction: Periodically (e.g., at 2, 4, 8, and 24 hours), take a small aliquot (approx. 50 µL) of the reaction mixture. Dilute it with n-hexane and analyze by GC-MS to monitor the disappearance of the starting materials and the formation of the product ester.

  • Reaction Termination and Work-up: Once the reaction has reached the desired conversion (typically >95% in 24 hours), stop the reaction by filtering the mixture to remove the immobilized enzyme and molecular sieves. The recovered Novozym 435 can be washed with fresh hexane and reused.

  • Purification: Transfer the filtrate to a separatory funnel and wash with 10 mL of 5% sodium bicarbonate solution to remove any unreacted butyric acid. Then, wash with 10 mL of deionized water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator.

  • Analysis: Analyze the final product for purity using GC-MS.

Data Analysis: Calculate the percentage conversion using the peak areas from the gas chromatogram: Conversion (%) = [Area(product) / (Area(product) + Area(this compound))] * 100

ParameterValueReference
EnzymeNovozym 435[1]
SubstratesThis compound, Butyric Acid-
Molar Ratio (Alcohol:Acid)1:1-
Solventn-Hexane[7]
Temperature45°C[2]
Enzyme Loading10% (w/w of limiting substrate)-
Typical Reaction Time24 hours[2]
Expected Conversion>95%[2]

Section 2: Alcohol Dehydrogenase (ADH) Catalyzed Oxidation

Alcohol dehydrogenases (ADHs; EC 1.1.1.1) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using NAD⁺ or NADP⁺ as a cofactor.[8] The oxidation of a primary alcohol like this compound yields 3-methylpentanal. This reaction is of significant interest for the production of specialty aldehydes, which are often difficult to synthesize selectively using traditional chemical methods without over-oxidation to the carboxylic acid.[9][10]

Yeast alcohol dehydrogenase (YADH) is a well-characterized and commercially available enzyme that can oxidize a range of primary alcohols.[11][12] While its activity is highest for short, unbranched alcohols, it does show activity towards branched-chain alcohols, although often with a higher Michaelis constant (Km), indicating lower affinity.[13] The reaction is reversible, so strategies to drive it towards the aldehyde product, such as trapping the product or using a coupled enzyme system to regenerate NAD⁺, are often employed for preparative scale synthesis.

Mechanism of ADH-Catalyzed Oxidation

G A ADH-NAD+ Complex Formation B This compound Binds to Active Site A->B Step 1 C Hydride Transfer from Alcohol to NAD+ B->C Step 2 D Release of 3-Methylpentanal (Aldehyde) C->D Step 3 E Release of NADH D->E Step 4 F Enzyme Regeneration E->F Step 5 F->A Cycle Repeats

Caption: Key steps in the ADH-catalyzed oxidation of this compound.

Protocol 2.1: Spectrophotometric Assay of this compound Oxidation by Yeast Alcohol Dehydrogenase (YADH)

This protocol provides a method to determine the activity of YADH with this compound by monitoring the formation of NADH, which absorbs light at 340 nm.

Materials:

  • Yeast Alcohol Dehydrogenase (YADH) lyophilized powder (e.g., from Saccharomyces cerevisiae)

  • This compound (≥99% purity)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Glycine-NaOH buffer (0.1 M, pH 9.0)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Deionized water

Procedure:

  • Enzyme Preparation: Prepare a stock solution of YADH (e.g., 1 mg/mL) in cold deionized water or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). Keep the solution on ice.

  • Reagent Preparation:

    • Prepare a 20 mM NAD⁺ stock solution in deionized water.

    • Prepare a 100 mM this compound stock solution in deionized water. Note: Due to its limited water solubility, you may need to use a co-solvent like DMSO at a final concentration that does not inhibit the enzyme (typically <1-2% v/v).

  • Assay Mixture Preparation: In a 1 mL quartz cuvette, prepare the following reaction mixture:

    • 850 µL of 0.1 M Glycine-NaOH buffer (pH 9.0). The alkaline pH helps to shift the equilibrium towards aldehyde formation.

    • 100 µL of 20 mM NAD⁺ solution (final concentration 2 mM).

    • 50 µL of 100 mM this compound solution (final concentration 5 mM).

  • Initiating the Reaction: Equilibrate the cuvette in the spectrophotometer at 25°C for 5 minutes. To start the reaction, add 10 µL of the YADH stock solution and mix quickly by inverting the cuvette with a piece of parafilm.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes. Record the absorbance values at regular intervals (e.g., every 15 seconds).

  • Control Reaction: Perform a control reaction without the substrate (this compound) to account for any background NAD⁺ reduction.

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (A = εbc) to convert the rate into µmol of NADH formed per minute. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Light path (cm) * Enzyme volume (mL)). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

ParameterValueRationale
EnzymeYeast Alcohol Dehydrogenase (YADH)Commercially available, known to act on primary alcohols.[11][12]
SubstrateThis compoundThe primary alcohol to be oxidized.
CofactorNAD⁺Electron acceptor for the oxidation reaction.[8]
Buffer0.1 M Glycine-NaOH, pH 9.0Alkaline pH favors the equilibrium towards aldehyde production.[14]
Temperature25°CStandard temperature for enzyme activity assays.
Wavelength340 nmWavelength of maximum absorbance for NADH.

Section 3: Exploratory Protocol for Glycosyltransferase-Catalyzed Glycosylation

Glycosyltransferases (GTs; EC 2.4.x.y) are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, which can be another sugar, a lipid, or a protein.[15] The enzymatic glycosylation of small molecules like this compound is a powerful method for generating novel glycosides with potentially altered solubility, stability, and biological activity.[16]

While specific glycosyltransferases for this compound are not widely reported, the substrate promiscuity of certain GTs, particularly those from microbial sources or engineered variants, offers a promising avenue for this transformation.[17] This exploratory protocol uses a generic UDP-glucosyltransferase (UGT) as a model. UGTs utilize UDP-glucose as the sugar donor to form a glucoside.[18] The success of this reaction is highly dependent on the specific enzyme's tolerance for the aglycone (in this case, this compound).

Conceptual Workflow for Enzymatic Glycosylation

G A Combine Buffer, Acceptor (this compound), and Sugar Donor (UDP-Glucose) B Add Glycosyltransferase (e.g., UGT) A->B C Incubate at Optimal Temperature B->C D Reaction Quenching (e.g., with organic solvent) C->D E Analysis by LC-MS or HPLC to Detect Product Formation D->E

Caption: General workflow for the enzymatic glycosylation of an alcohol.

Protocol 3.1: Screening for the Glucosylation of this compound using a UDP-Glucosyltransferase (UGT)

This protocol provides a general framework for screening the activity of a UGT towards this compound.

Materials:

  • A selected UDP-Glucosyltransferase (UGT) (recombinant or purified)

  • This compound (≥99% purity)

  • Uridine diphosphate glucose (UDP-glucose)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • LC-MS system

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following 200 µL reaction mixture:

    • 160 µL of 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂ (many GTs require a divalent cation for activity).

    • 10 µL of 40 mM UDP-glucose solution (final concentration 2 mM).

    • 10 µL of 100 mM this compound solution (prepared in 10% DMSO, final concentration 5 mM).

  • Enzyme Addition: Add 20 µL of the UGT enzyme solution (the amount will depend on the specific activity of the enzyme preparation and should be determined empirically).

  • Control Reactions: Prepare two control reactions:

    • No Enzyme Control: Replace the enzyme solution with the enzyme storage buffer.

    • No Acceptor Control: Replace the this compound solution with 10% DMSO.

  • Incubation: Incubate all tubes at the optimal temperature for the chosen UGT (e.g., 30-37°C) for 12-24 hours.

  • Reaction Termination: Stop the reactions by adding 200 µL of ice-cold acetonitrile. This will precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS. Use a C18 reversed-phase column.

    • Develop a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over 15-20 minutes.

    • Monitor the elution profile using a mass spectrometer. Look for a new peak in the enzyme-containing reaction that is absent in the controls. The expected mass of the product (3-methyl-1-pentyl glucoside) would be the mass of this compound (102.18 g/mol ) plus the mass of a glucose moiety (162.14 g/mol ), which is 264.32 g/mol . The observed mass will be [M+H]⁺, [M+Na]⁺, or another adduct depending on the mobile phase and MS settings.

Causality and Trustworthiness: This screening protocol is designed to be a self-validating system. The inclusion of "no enzyme" and "no acceptor" controls is crucial. A true positive result is a new peak with the correct mass that appears only in the complete reaction mixture, confirming that its formation is dependent on both the enzyme and the this compound substrate.

Conclusion

The enzymatic transformations of this compound presented here highlight the potential of biocatalysis in modern synthetic chemistry. Lipase-catalyzed esterification provides an efficient and green route to valuable esters. ADH-catalyzed oxidation offers a selective method for producing the corresponding aldehyde, a reactive intermediate. While the glycosylation of this compound is more exploratory, it represents the frontier of applying enzymatic tools to create novel molecular structures. The detailed protocols and the underlying scientific principles discussed in these application notes are intended to empower researchers to successfully utilize this compound as a versatile substrate in their enzymatic synthesis endeavors.

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  • Burdette, D. S., et al. (1996). Purification of acetaldehyde dehydrogenase and alcohol dehydrogenases from Thermoanaerobacter ethanolicus 39E and characterization of the secondary-alcohol dehydrogenase (2 degrees Adh) as a bifunctional alcohol dehydrogenase--acetyl-CoA reductive thioesterase. Journal of Bacteriology, 178(11), 3246-3251. National Institutes of Health. Retrieved from [Link]

  • Grice, H. C. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S. Patent and Trademark Office.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video). Retrieved from [Link]

  • Brito-Arias, M. (2022). Synthesis and Characterization of Glycosides Third Edition. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. Retrieved from [Link]

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Application Notes & Protocols: The Utility of 3-Methyl-1-pentanol in Advanced Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. The performance of a plasticizer is intrinsically linked to its molecular structure. This document provides a detailed technical guide for researchers and scientists on the application of 3-Methyl-1-pentanol, a branched six-carbon primary alcohol, as a key intermediate in the production of high-performance plasticizer esters.[1] Its unique molecular architecture offers a compelling alternative to traditional linear or short-chain alcohols, potentially yielding plasticizers with improved thermal stability, lower volatility, and enhanced compatibility with polymer matrices. We present detailed protocols for the synthesis of di(3-methylpentyl) phthalate (DMPP) and di(3-methylpentyl) adipate (DMPA), complete with mechanistic insights, experimental workflows, and characterization guidelines.

Introduction: The Strategic Advantage of this compound

This compound (CAS: 589-35-5) is a primary alcohol distinguished by a branched alkyl chain.[1][2] While linear alcohols have long been the industry standard for ester-based plasticizers, the incorporation of branched structures like 3-methylpentyl groups can significantly influence the final properties of the plasticizer. This branching disrupts intermolecular packing, which can lower the freezing point and viscosity of the ester, thereby improving low-temperature performance in the final polymer formulation. Furthermore, the C6 chain length contributes to a favorable balance between compatibility and low volatility, a critical factor for durable applications.[3]

This guide focuses on the synthesis of ester plasticizers through Fisher-Speier esterification, a cornerstone of industrial organic synthesis.[4] This acid-catalyzed reaction between an alcohol and a carboxylic acid (or its anhydride) is an equilibrium-driven process where the removal of water shifts the reaction towards the formation of the desired ester product.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 3-methylpentan-1-ol [2]
CAS Number 589-35-5 [2]
Molecular Formula C₆H₁₄O [2]
Molecular Weight 102.17 g/mol [2]
Appearance Colorless liquid [6]
Boiling Point 151-153 °C [2][6]
Density ~0.824 g/cm³ at 20 °C [6]

| Flash Point | 59 °C |[7] |

Application Protocol I: Synthesis of Di(3-methylpentyl) Phthalate (DMPP)

Phthalate esters are the most widely used class of plasticizers, valued for their excellent compatibility with polymers like polyvinyl chloride (PVC) and cost-effectiveness.[3] The synthesis of DMPP from this compound and phthalic anhydride serves as a primary example of producing a general-purpose plasticizer.[8][9]

Underlying Principle & Reaction Mechanism

The reaction proceeds in two stages. First, the alcohol rapidly attacks the phthalic anhydride ring in a nucleophilic addition-elimination reaction to form a monoester.[9] The second, slower esterification of the remaining carboxylic acid group requires an acid catalyst and heat to proceed to the diester product.[9][10] The continuous removal of water is critical to achieve a high yield of the final di(3-methylpentyl) phthalate.

reaction_mechanism cluster_step1 Step 1: Mono-esterification (Fast) cluster_step2 Step 2: Di-esterification (Slow, Equilibrium) PA Phthalic Anhydride Monoester Mono(3-methylpentyl) Phthalate PA->Monoester + Alc1 This compound Alc1->Monoester Alc2 This compound Diester Di(3-methylpentyl) Phthalate (DMPP) Alc2->Diester H_plus H⁺ (Catalyst) H_plus->Diester Catalyzes Monoester->Diester + Water H₂O Diester->Water Releases

Caption: Reaction pathway for the synthesis of DMPP.

Detailed Experimental Protocol

Materials & Reagents:

  • Phthalic Anhydride (≥99%)

  • This compound (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA, catalyst)

  • Toluene (solvent, for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Activated Charcoal

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus with reflux condenser

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble the three-neck flask with a heating mantle, magnetic stir bar, Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add phthalic anhydride (e.g., 0.5 mol), this compound (e.g., 1.1 mol, a 10% molar excess to drive the reaction), toluene (approx. 150 mL), and p-TSA (1-2% of the total reactant weight).

  • Esterification Reaction:

    • Begin stirring and gently heat the mixture.

    • Increase the temperature to initiate reflux (typically 110-140 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[11]

    • Monitor the reaction by observing the amount of water collected. The reaction is considered complete when water ceases to be produced (typically 3-5 hours).

  • Work-up & Neutralization:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst), 100 mL of deionized water, and 100 mL of brine.

    • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the MgSO₄.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude ester can be decolorized by adding a small amount of activated charcoal, heating gently, and filtering.

    • For high purity, perform vacuum distillation to isolate the final di(3-methylpentyl) phthalate product.

Safety Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Toluene is flammable and phthalic anhydride is an irritant.

Application Protocol II: Synthesis of Di(3-methylpentyl) Adipate (DMPA)

Adipate esters are a class of "specialty" plasticizers known for conferring excellent low-temperature flexibility to polymers.[3] They are often used in applications where performance in cold environments is critical. The synthesis of DMPA from adipic acid and this compound provides a valuable alternative to phthalates.

Detailed Experimental Protocol

Materials & Reagents:

  • Adipic Acid (≥99%)

  • This compound (≥99%)

  • Sulfuric Acid (H₂SO₄, concentrated, catalyst)

  • Other reagents are the same as for DMPP synthesis.

Procedure:

  • Reaction Setup: The equipment setup is identical to the DMPP synthesis.

  • Charging Reactants: To the flask, add adipic acid (e.g., 0.5 mol) and this compound (e.g., 1.2 mol, a 20% molar excess is recommended for dicarboxylic acids).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-2 mL) to the stirring mixture. An exotherm may be observed.[4]

  • Esterification Reaction: Heat the mixture to reflux (approx. 140-160 °C). The use of a Dean-Stark trap with toluene is again recommended for efficient water removal, following the same procedure as for DMPP.

  • Work-up & Purification: The work-up and purification steps are identical to those described for DMPP (Section 2.2, Steps 4 & 5). Neutralization of the sulfuric acid catalyst with NaHCO₃ is a critical step.

General Experimental Workflow

The overall process for synthesizing plasticizer esters from this compound follows a standardized laboratory workflow, ensuring reproducibility and high product purity.

workflow Start Charge Reactants (Acid/Anhydride, this compound, Catalyst, Solvent) Setup Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) Start->Setup Reaction Heat to Reflux (Azeotropic Water Removal) Setup->Reaction Monitor Monitor Reaction (Water Collection Ceases) Reaction->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Workup Aqueous Workup (Neutralize, Wash, Dry) Cooldown->Workup Purify1 Solvent Removal (Rotary Evaporation) Workup->Purify1 Purify2 Final Purification (Vacuum Distillation) Purify1->Purify2 Characterize Product Characterization (FT-IR, NMR, GC-MS) Purify2->Characterize End Pure Plasticizer Ester Characterize->End

Caption: General laboratory workflow for plasticizer synthesis.

Data & Characterization

Expected Product Properties

The properties of the final plasticizer are dictated by the parent alcohol and acid. The use of this compound is expected to yield esters with the following characteristics.

Table 2: Predicted Properties of this compound Based Plasticizers

Property Di(3-methylpentyl) Phthalate (DMPP) Di(3-methylpentyl) Adipate (DMPA)
Molecular Formula C₂₀H₃₀O₄ C₁₈H₃₄O₄
Molecular Weight 334.45 g/mol 314.46 g/mol
Expected Boiling Point High (>350 °C, est.) High (>330 °C, est.)
Key Performance Trait Good general-purpose plasticizer, potential for lower migration than shorter-chain phthalates. Excellent low-temperature flexibility, good for cold-weather applications.

| Typical Yield | >85% | >85% |

Product Validation: A Self-Validating System

The trustworthiness of any synthetic protocol lies in its ability to be validated. The following characterization techniques confirm the identity and purity of the synthesized ester.

  • FT-IR Spectroscopy: The most direct evidence of successful esterification. The protocol is validated by observing the disappearance of the broad O-H stretch from the alcohol (around 3300 cm⁻¹) and the carboxylic acid (if used), and the appearance of a strong C=O stretch for the ester group (typically around 1730-1740 cm⁻¹).[11] The C-O stretch of the ester will also be present (around 1170-1250 cm⁻¹).[11]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. For DMPP, one would expect to see characteristic aromatic proton signals and aliphatic signals corresponding to the 3-methylpentyl chain. The downfield shift of the methylene protons adjacent to the ester oxygen (-CH₂-O-) compared to the starting alcohol is a key indicator of ester formation.[4]

Discussion & Field-Proven Insights

  • Causality in Protocol Design: The choice of an acid catalyst like p-TSA or H₂SO₄ is crucial as it protonates the carbonyl oxygen of the acid/anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] The use of a Dean-Stark trap is a classic application of Le Châtelier's principle; by physically removing a product (water), the reaction equilibrium is continuously shifted toward the formation of the ester, ensuring a high conversion rate.[4][5]

  • Impact of Branched Structure: The methyl branch on the pentanol chain in this compound acts as a steric impediment to close packing of the plasticizer molecules. This separation increases the free volume and mobility of the polymer chains into which it is incorporated, leading to enhanced flexibility, particularly at low temperatures. This structural feature is a key reason for exploring alternatives to simple linear alcohols in plasticizer design.[3]

  • Adipates vs. Phthalates: While phthalates are excellent general-purpose plasticizers, adipates, being more aliphatic and flexible molecules, are superior at lowering the glass transition temperature (Tg) of a polymer.[11][12] Therefore, the synthesis of DMPA is targeted for applications requiring high performance in sub-zero conditions.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of advanced plasticizers. Its branched C6 structure provides a pathway to developing esters like DMPP and DMPA with potentially superior performance characteristics, such as improved low-temperature flexibility and reduced volatility, compared to traditional plasticizers. The detailed protocols provided herein offer a robust and validated framework for researchers and scientists to explore the synthesis and application of these novel compounds in the development of next-generation polymeric materials.

References

  • Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. (2025).
  • CAS No : 106636-65-1 | Product Name : Mono(3-methylpentyl) Phthalate | Pharmaffiliates.
  • Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI.
  • Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. Thermo Fisher Scientific.
  • This compound | C6H14O | CID 11508. PubChem.
  • WO2009039018A1 - Plasticizer - Google Patents.
  • WO1994017028A1 - Process for the production of plasticizer and polyol esters - Google Patents.
  • This compound, 589-35-5. The Good Scents Company.
  • This compound - Wikipedia.
  • The Function and Selection of Ester Plasticizers. Hallstar Industrial.
  • Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. ResearchGate.
  • Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. ResearchGate.

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Application Notes and Protocols for the Esterification of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the esterification of 3-methyl-1-pentanol, a branched primary alcohol. Esterification of this substrate is of significant interest, particularly in the fragrance and flavor industries, for the synthesis of compounds with desirable sensory properties. This document outlines three distinct and widely applicable methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification, and a green biocatalytic approach using lipase enzymes. For each protocol, we delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and reaction conditions. Furthermore, this guide includes protocols for the purification of the resulting esters and presents a comparative summary of the different methods to aid researchers in selecting the most suitable approach for their specific application.

Introduction

This compound is a valuable C6 alcohol that serves as a precursor to a variety of esters, many of which possess unique and commercially valuable organoleptic properties, often described as fruity or floral.[1] The synthesis of these esters is a fundamental transformation in organic chemistry, with applications ranging from the production of fine chemicals to the development of new pharmaceutical agents. The choice of esterification method is critical and depends on several factors, including the lability of the substrates, the desired purity of the product, scalability, and environmental considerations.

This application note provides detailed protocols for three distinct methods of esterifying this compound:

  • Fischer-Speier Esterification: A traditional and cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]

  • Steglich Esterification: A milder, carbodiimide-mediated coupling that is particularly useful for sensitive substrates and can be performed at room temperature.[3]

  • Enzymatic Esterification: A biocatalytic approach that offers high selectivity and operates under environmentally benign conditions.[4]

By presenting these diverse protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to efficiently and effectively synthesize esters of this compound.

Mechanistic Overview

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing esterification reactions.

Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds through several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack of the alcohol (this compound) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) is used, or water is removed as it is formed.[5]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Carboxylic Acid Carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid Carboxylic Acid->Protonated Carboxylic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + this compound Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Mechanism

The Steglich esterification offers a milder alternative to the Fischer-Speier method and proceeds under neutral conditions.[6] The key reagent is a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3]

  • The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.

  • The DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form an activated acylpyridinium species.

  • The alcohol (this compound) then reacts with the activated acylpyridinium intermediate to form the ester.

  • The byproduct, dicyclohexylurea (DCU), is a stable, insoluble solid that can be easily removed by filtration.[3]

Steglich_Esterification cluster_1 Steglich Esterification Carboxylic Acid + DCC Carboxylic Acid + DCC O-Acylisourea O-Acylisourea Carboxylic Acid + DCC->O-Acylisourea Acylpyridinium Intermediate Acylpyridinium Intermediate O-Acylisourea->Acylpyridinium Intermediate + DMAP Ester + DCU Ester + DCU Acylpyridinium Intermediate->Ester + DCU + this compound

Caption: Mechanism of Steglich Esterification.

Enzymatic Esterification Mechanism

Lipase-catalyzed esterification is a green and highly selective method.[4] Lipases are enzymes that can catalyze the formation of esters in non-aqueous environments by reversing their natural hydrolytic function.[7] The reaction typically follows a Ping-Pong Bi-Bi mechanism.[8]

  • The carboxylic acid binds to the active site of the lipase, leading to the formation of an acyl-enzyme intermediate and the release of a water molecule.

  • The alcohol (this compound) then binds to the acyl-enzyme intermediate.

  • The alcohol attacks the acyl group, forming the ester and regenerating the free enzyme.

This method is highly valued for its substrate specificity and mild reaction conditions, often leading to products with high purity.[8]

Enzymatic_Esterification cluster_2 Enzymatic (Lipase) Esterification Lipase + Carboxylic Acid Lipase + Carboxylic Acid Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase + Carboxylic Acid->Acyl-Enzyme Intermediate - H2O Ester + Regenerated Lipase Ester + Regenerated Lipase Acyl-Enzyme Intermediate->Ester + Regenerated Lipase + this compound

Caption: Simplified mechanism of lipase-catalyzed esterification.

Comparative Overview of Esterification Protocols

ParameterFischer-Speier EsterificationSteglich EsterificationEnzymatic Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)[2]DCC, DMAP[3]Lipase (e.g., Novozym 435)[8]
Temperature 60-110 °C (Reflux)[2]Room Temperature[3]30-50 °C[8]
Reaction Time 1-10 hours[2]1-12 hours4-24 hours[4]
Solvent Toluene, hexane, or excess alcohol[2]Dichloromethane, acetonitrile[9][10]Hexane, solvent-free[8]
Byproducts WaterDicyclohexylurea (DCU)[3]Water
Advantages Low cost, simple procedureMild conditions, high yield, good for sensitive substrates[11]High selectivity, "natural" product, environmentally friendly[8]
Disadvantages Harsh conditions, reversible, potential for side reactionsExpensive reagents, DCU removal can be tediousSlower reaction rates, enzyme cost and stability

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

This protocol describes the synthesis of 3-methyl-1-pentyl acetate, an ester with a characteristic fruity, banana-like aroma.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and 12.0 g (0.2 mol) of glacial acetic acid.[12] Add a few boiling chips to the flask.

  • Catalyst Addition: Slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[13] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer with 50 mL of water.

    • Carefully wash with 50 mL portions of saturated sodium bicarbonate solution until the evolution of CO₂ ceases. This neutralizes the excess acetic acid and the sulfuric acid catalyst.[13]

    • Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification: Decant the dried liquid into a clean, dry round-bottom flask. Purify the crude ester by fractional distillation.[13] Collect the fraction boiling at the expected temperature for 3-methyl-1-pentyl acetate.

Fischer_Workflow cluster_3 Fischer Esterification Workflow A Combine this compound, Acetic Acid, and H2SO4 B Reflux for 1-2 hours A->B C Cool and Transfer to Separatory Funnel B->C D Wash with H2O, NaHCO3, and Brine C->D E Dry with MgSO4 D->E F Fractional Distillation E->F G Pure 3-Methyl-1-pentyl Acetate F->G

Caption: Experimental workflow for Fischer-Speier esterification.

Protocol 2: Steglich Esterification of this compound with Benzoic Acid

This protocol details the synthesis of 3-methyl-1-pentyl benzoate under mild conditions.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6.1 g (0.05 mol) of benzoic acid, 5.1 g (0.05 mol) of this compound, and 0.61 g (0.005 mol) of DMAP in 50 mL of anhydrous dichloromethane.[6]

  • DCC Addition: Cool the flask in an ice bath and add a solution of 11.3 g (0.055 mol) of DCC in 20 mL of anhydrous DCM dropwise over 15 minutes with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a Buchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

    • Transfer the filtrate to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer with 30 mL of 1 M HCl to remove excess DMAP.

    • Wash with 30 mL of saturated NaHCO₃ solution to remove any unreacted benzoic acid.

    • Wash with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Steglich_Workflow cluster_4 Steglich Esterification Workflow A Combine Benzoic Acid, this compound, and DMAP in DCM B Add DCC solution at 0°C A->B C Stir at Room Temperature B->C D Filter to Remove DCU C->D E Wash with HCl, NaHCO3, and Brine D->E F Dry, Concentrate, and Purify E->F G Pure 3-Methyl-1-pentyl Benzoate F->G

Caption: Experimental workflow for Steglich esterification.

Protocol 3: Enzymatic Esterification of this compound with Butyric Acid

This protocol describes a green synthesis of 3-methyl-1-pentyl butyrate using an immobilized lipase.

Materials:

  • This compound

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • n-Hexane (optional, for solvent-based reaction)

  • Molecular sieves (3Å or 4Å)

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration setup

Procedure:

  • Reaction Setup: To a 50 mL screw-cap vial, add 5.1 g (0.05 mol) of this compound and 4.4 g (0.05 mol) of butyric acid. For a solvent-based reaction, add 20 mL of n-hexane.

  • Dehydration: Add approximately 1 g of activated molecular sieves to remove the water that will be formed during the reaction, thus shifting the equilibrium towards the product.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Reaction: Seal the vial and place it in a shaking incubator at 40-50 °C for 24 hours.[8] The reaction can also be carried out with magnetic stirring.

  • Work-up: After the reaction is complete, filter the mixture to remove the immobilized lipase and molecular sieves. The enzyme can often be washed and reused.

  • Purification: The filtrate, containing the ester and unreacted starting materials, can be purified by vacuum distillation. In many cases, the purity of the product after filtration is high enough for certain applications without further purification.

Enzymatic_Workflow cluster_5 Enzymatic Esterification Workflow A Combine this compound, Butyric Acid, and Molecular Sieves B Add Immobilized Lipase A->B C Incubate at 40-50°C with Shaking B->C D Filter to Remove Enzyme and Sieves C->D E Vacuum Distillation (optional) D->E F Pure 3-Methyl-1-pentyl Butyrate E->F

Caption: Experimental workflow for enzymatic esterification.

Conclusion

The esterification of this compound can be successfully achieved through various synthetic routes. The traditional Fischer-Speier method remains a robust and economical choice for large-scale synthesis, while the Steglich protocol provides a valuable tool for preparing esters from acid- or heat-sensitive substrates. For applications demanding high purity, selectivity, and environmentally friendly conditions, enzymatic esterification with lipases presents an excellent and sustainable alternative. The choice of the optimal protocol will ultimately be guided by the specific requirements of the research or production goals.

References

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  • Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lipase-catalyzed esterification of lactic acid with straight-chain alcohols. Retrieved from [Link]

  • Google Patents. (1971, December 14). US4304925A - Process for purifying esters.
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  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Euonymus. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. Retrieved from [Link]

  • YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • SciELO. (2006, April 12). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-methyl-1-pentanol. As a key chiral building block and intermediate in the synthesis of various fine chemicals and pharmaceuticals, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes, aiming to help you navigate the challenges you may encounter in your laboratory work. Our focus is on not just providing procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your synthetic endeavors.

Introduction to Synthetic Strategies for this compound

This compound is a primary alcohol that can be synthesized through several established organic chemistry reactions. The choice of synthetic route often depends on the available starting materials, required scale, and desired purity. The three most common and effective methods for the synthesis of this compound are:

  • The Grignard Reaction: A classic carbon-carbon bond-forming reaction, this method typically involves the reaction of a sec-butylmagnesium halide with formaldehyde or ethylene oxide.

  • Hydroformylation of 2-Methyl-1-butene: An industrial process that can be adapted for laboratory scale, this route involves the addition of a formyl group and a hydrogen atom across the double bond of 2-methyl-1-butene, followed by reduction of the resulting aldehyde.

  • Reduction of 3-Methylpentanoic Acid or its Derivatives: This method utilizes a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid or an ester derivative to the corresponding primary alcohol.

Each of these methods has its own set of advantages and challenges. This guide will delve into the specifics of each, with a focus on troubleshooting and yield optimization.

Troubleshooting and FAQ by Synthetic Route

Route 1: The Grignard Reaction

The Grignard synthesis of this compound typically proceeds via the reaction of sec-butylmagnesium bromide with formaldehyde.

Frequently Asked Questions (FAQs):

  • Q1: What are the main challenges with the Grignard synthesis of primary alcohols?

    • A1: The primary challenges include the highly reactive nature of the Grignard reagent, which necessitates strictly anhydrous conditions, and the potential for side reactions such as Wurtz coupling, enolization of the carbonyl compound (if applicable), and reduction of the carbonyl compound.[1][2]

  • Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?

    • A2: Grignard reagents are potent bases and will react with any protic solvent, including water, to quench the reagent and form an alkane, thereby reducing the yield of the desired alcohol.[3]

  • Q3: Can I use other electrophiles besides formaldehyde?

    • A3: Yes, ethylene oxide is another excellent electrophile for the synthesis of primary alcohols via the Grignard reaction, resulting in a two-carbon chain extension.[4]

Troubleshooting Guide: Grignard Synthesis of this compound

Symptom Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incomplete formation of the Grignard reagent.[1] 2. Presence of moisture in the reaction setup.[3] 3. Impure magnesium turnings (oxide layer).[3]1. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration. 2. Flame-dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). 3. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3]
Formation of significant amounts of 2-butene and butane Wurtz coupling of the sec-butyl bromide or reaction of the Grignard reagent with trace amounts of water.Ensure slow, dropwise addition of the sec-butyl bromide to the magnesium turnings to minimize localized high concentrations of the alkyl halide. Ensure all reagents and solvents are scrupulously dried.
Reaction stalls after initial exotherm Insufficient mixing or precipitation of the magnesium salts.Use a mechanical stirrer for better agitation. If a thick precipitate forms, add more anhydrous solvent to facilitate stirring.

Experimental Protocol: Grignard Synthesis of this compound

  • Preparation of sec-Butylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).

    • Under an inert atmosphere, add a small volume of anhydrous diethyl ether.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by heat evolution and bubbling. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution in an ice bath.

    • Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in anhydrous THF.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation and purify the crude this compound by fractional distillation.[5][6]

Route 2: Hydroformylation of 2-Methyl-1-butene

This route involves the rhodium or cobalt-catalyzed reaction of 2-methyl-1-butene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form 3-methylpentanal, which is then reduced to this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the biggest challenge in the hydroformylation of 2-methyl-1-butene for the synthesis of this compound?

    • A1: The primary challenge is controlling the regioselectivity of the reaction. Hydroformylation can lead to the formation of two isomeric aldehydes: the desired linear aldehyde (3-methylpentanal) and the branched aldehyde (2,2-dimethylbutanal).[7]

  • Q2: What factors influence the regioselectivity of the hydroformylation reaction?

    • A2: The choice of catalyst and ligands, temperature, and pressure of carbon monoxide and hydrogen all play a crucial role in determining the ratio of linear to branched products.[8][9]

  • Q3: Can the aldehyde product be reduced in situ?

    • A3: Yes, under certain conditions with specific catalyst systems, tandem hydroformylation-hydrogenation reactions are possible, directly yielding the alcohol. However, this often requires careful optimization of the reaction conditions.

Troubleshooting Guide: Hydroformylation of 2-Methyl-1-butene

Symptom Potential Cause(s) Recommended Solution(s)
Low conversion of 2-methyl-1-butene 1. Inactive or poisoned catalyst. 2. Insufficient temperature or pressure.[10]1. Ensure high-purity starting materials and syngas. Use fresh catalyst. 2. Gradually increase the reaction temperature and/or pressure within the recommended range for your catalyst system.
Poor regioselectivity (high proportion of branched aldehyde) 1. Suboptimal catalyst/ligand system. 2. High reaction temperature.1. For higher linearity, use rhodium catalysts with bulky phosphine ligands. 2. Lowering the reaction temperature can sometimes favor the formation of the linear aldehyde, although this may also decrease the reaction rate.
Formation of byproducts such as alkanes Hydrogenation of the starting alkene is a common side reaction.Adjust the H₂/CO ratio in the syngas. A lower partial pressure of hydrogen can sometimes reduce the extent of alkene hydrogenation.

Experimental Protocol: Hydroformylation and Reduction

  • Hydroformylation of 2-Methyl-1-butene:

    • In a high-pressure autoclave, charge the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in a suitable solvent (e.g., toluene).

    • Add 2-methyl-1-butene.

    • Seal the reactor, purge with nitrogen, and then pressurize with synthesis gas (CO/H₂).

    • Heat the reactor to the desired temperature (typically 80-120°C) and maintain the pressure (typically 10-50 atm) with constant stirring.

    • Monitor the reaction progress by GC analysis of aliquots.

  • Reduction of 3-Methylpentanal:

    • After the hydroformylation is complete, cool the reactor and vent the syngas.

    • The resulting aldehyde can be reduced to this compound using standard reducing agents like sodium borohydride in ethanol or by catalytic hydrogenation.

  • Purification:

    • After reduction and work-up, purify the crude this compound by fractional distillation.[5][6]

Route 3: Reduction of 3-Methylpentanoic Acid

This method involves the reduction of 3-methylpentanoic acid or its corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Frequently Asked Questions (FAQs):

  • Q1: Why is LiAlH₄ used for the reduction of carboxylic acids and not a milder reducing agent like NaBH₄?

    • A1: Carboxylic acids are relatively unreactive towards nucleophilic attack. LiAlH₄ is a much more powerful reducing agent than NaBH₄ and is capable of reducing carboxylic acids to primary alcohols.[9][11]

  • Q2: What is the initial reaction between LiAlH₄ and a carboxylic acid?

    • A2: The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. This is why an excess of LiAlH₄ is required.

  • Q3: Can I reduce an ester of 3-methylpentanoic acid instead?

    • A3: Yes, reducing the corresponding ester (e.g., methyl 3-methylpentanoate) with LiAlH₄ is also an effective method to produce this compound.[11]

Troubleshooting Guide: Reduction of 3-Methylpentanoic Acid

Symptom Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to exposure to moisture.1. Use at least 1 equivalent of LiAlH₄ for a carboxylic acid (to account for the initial acid-base reaction) and a slight excess. 2. Use freshly opened LiAlH₄ or a standardized solution. Handle the reagent under anhydrous conditions.
Low yield after work-up Formation of stable aluminum-alkoxide complexes that are difficult to hydrolyze, leading to loss of product during extraction.Follow a careful work-up procedure (e.g., Fieser work-up: sequential addition of water, 15% NaOH solution, and then more water) to precipitate the aluminum salts as a granular solid that can be easily filtered off.
Vigorous, uncontrollable reaction during addition of the acid The reaction is highly exothermic.Add the solution of 3-methylpentanoic acid in an anhydrous solvent dropwise to a cooled (ice bath) suspension of LiAlH₄.

Experimental Protocol: Reduction of 3-Methylpentanoic Acid

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

    • Cool the suspension in an ice bath.

  • Reduction:

    • Slowly add a solution of 3-methylpentanoic acid (1 equivalent) in the same anhydrous solvent from the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a few hours to ensure complete reduction.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Stir the resulting mixture until a white, granular precipitate of aluminum salts forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.[5][6]

Comparative Overview of Synthesis Routes

Parameter Grignard Reaction Hydroformylation & Reduction Reduction of Carboxylic Acid
Starting Materials 2-Bromobutane, Magnesium, Formaldehyde2-Methyl-1-butene, Syngas (CO/H₂)3-Methylpentanoic Acid
Key Reagents Anhydrous solventsRhodium or Cobalt catalystLithium Aluminum Hydride (LiAlH₄)
Typical Yield 60-80%70-90% (for the aldehyde)>90%
Advantages Well-established, versatile, good for small-scale synthesis.High atom economy, suitable for larger scale.High yield, reliable for pure product.
Disadvantages Requires strictly anhydrous conditions, Grignard reagent is very reactive.Requires high-pressure equipment, regioselectivity can be an issue.LiAlH₄ is hazardous and requires careful handling, generates significant waste.

Visualization of Experimental Workflows

General Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_sm Verify Starting Material Purity (GC/NMR) start->check_sm check_reagents Check Reagent Activity/Concentration check_sm->check_reagents Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Active inactive_reagent Use Fresh/Standardized Reagents check_reagents->inactive_reagent Inactive check_workup Analyze Work-up & Purification Steps check_conditions->check_workup Optimal optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal modify_workup Modify Extraction/Distillation Protocol check_workup->modify_workup Inefficient end Improved Yield check_workup->end Efficient impure_sm->check_reagents inactive_reagent->check_conditions optimize_conditions->check_workup modify_workup->end

Caption: A general troubleshooting workflow for addressing low yields in chemical synthesis.

Decision Workflow for Selecting a Synthetic Route

SynthesisRouteDecision start Choose Synthesis Route for this compound scale What is the desired scale? start->scale equipment High-pressure equipment available? scale->equipment Large Scale reagent_handling Comfortable with highly reactive/hazardous reagents? scale->reagent_handling Small/Lab Scale equipment->reagent_handling No hydroformylation Hydroformylation equipment->hydroformylation Yes grignard Grignard Synthesis reagent_handling->grignard Yes reduction Reduction of Carboxylic Acid reagent_handling->reduction Yes

Caption: Decision tree for selecting an appropriate synthetic route for this compound.

References

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  • Homework.Study.com. (n.d.). The reaction of sec-butylmagnesium bromide with formaldehyde followed by hydrolysis yields? Homework.Study.com. Retrieved January 5, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Hydroformylation for Organic Synthesis. National Academic Digital Library of Ethiopia. Retrieved January 5, 2026, from [Link]

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  • Zakharkin, L. I., & Khorlina, I. M. (1962). Reduction of esters of carboxylic acids into aldehydes with diisobutylaluminium hydride. Tetrahedron Letters, 3(14), 619-620.
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  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved January 5, 2026, from [Link]

  • Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH... Pearson+. Retrieved January 5, 2026, from [Link]

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  • ResearchGate. (n.d.). The iso‐selective hydroformylation of propene is highly desired but an extreme challenge. ResearchGate. Retrieved January 5, 2026, from [Link]

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  • Filo. (2023, September 23). How can you improve Grignard reactions?. Filo. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, August 5). Kinetic Modeling of Regioselectivity in Alkenes Hydroformylation over Rhodium. ResearchGate. Retrieved January 5, 2026, from [Link]

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  • ChemBAM. (n.d.). Purification by fractional distillation. ChemBAM. Retrieved January 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2013, May 8). Reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • Nature Communications. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature. Retrieved January 5, 2026, from [Link]

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  • YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Retrieved January 5, 2026, from [Link]

  • Chegg. (2016, November 7). The reaction of sec-butylmagnesium bromide with benzaldehyde, followed by hydrolysis to dilute acid... Chegg. Retrieved January 5, 2026, from [Link]

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Technical Support Center: Purification of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 3-Methyl-1-pentanol. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are handling this versatile C6 alcohol. Here, we delve into the practical challenges and solutions associated with achieving high-purity this compound, moving beyond theoretical steps to explain the underlying scientific principles of each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: The impurity profile of this compound is largely dictated by its manufacturing process, which is typically the hydroformylation of pentenes (an oxo process), followed by hydrogenation. Consequently, the most prevalent impurities include:

  • Isomeric Hexanols: Due to the nature of the hydroformylation reaction, a mixture of C6 alcohol isomers is often formed. These can include 2-methyl-1-pentanol, 4-methyl-1-pentanol, n-hexanol, and various secondary and tertiary hexanols.[1][2] Their separation is often the primary challenge in purification due to their similar boiling points.

  • Unreacted Aldehydes: Incomplete hydrogenation can leave residual 3-methylpentanal and its isomers.

  • Unreacted Alkenes: Trace amounts of the initial pentene feedstock may remain.

  • Water: Can be present from the reaction workup or absorbed from the atmosphere.

  • Higher Boiling Point Byproducts: These can include ethers or esters formed during the synthesis.[3]

Q2: My this compound is contaminated with isomers. Which purification technique is most effective for their separation?

A2: For separating isomers with close boiling points, fractional distillation is the most effective and commonly employed technique.[4] The success of this method hinges on the difference in boiling points between the isomers and the efficiency of the distillation column. For isomers with very close boiling points, a column with a high number of theoretical plates is essential.

Q3: When should I consider using vacuum distillation?

A3: Vacuum distillation is advantageous when dealing with compounds that have high boiling points or are susceptible to thermal degradation at atmospheric pressure.[5] While this compound has a boiling point of approximately 152-153°C at atmospheric pressure, which is generally manageable, vacuum distillation can be beneficial in preventing the formation of degradation byproducts, especially if higher boiling impurities are present.[6]

Q4: Can chromatography be used for the purification of this compound?

A4: Yes, both preparative gas chromatography (GC) and column chromatography can be employed, particularly for achieving very high purity on a smaller scale.

  • Preparative GC is excellent for isolating highly pure fractions of volatile compounds and can be very effective in separating isomers.[7]

  • Column chromatography , typically using silica gel or alumina, can separate compounds based on polarity. For a moderately polar compound like this compound, a solvent system of hexane and ethyl acetate is a common choice.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities through unexpected signals.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the hydroxyl (-OH) functional group and the absence of carbonyl impurities (from unreacted aldehydes).[3][11]

Troubleshooting Guides

Fractional Distillation Issues
Problem Potential Cause Solution
Poor separation of isomers (broad boiling point range) Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is key.
"Bumping" or uneven boiling Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling.
Product is contaminated with a lower-boiling impurity The initial fraction (forerun) was not adequately separated.Collect the first portion of the distillate as a separate forerun fraction and discard it before collecting the main product fraction.
Product is contaminated with a higher-boiling impurity Distillation was carried out for too long or at too high a temperature.Monitor the temperature at the head of the column closely. Once the temperature begins to rise significantly above the boiling point of this compound, stop the distillation.
General Purification and Analysis Issues
Problem Potential Cause Solution
Water contamination in the final product Incomplete drying before purification or exposure to atmospheric moisture.Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Broad or tailing peaks in GC analysis The sample concentration is too high, overloading the column.Dilute the sample in an appropriate solvent (e.g., ethanol or isopropanol) before injection.[12]
Presence of a broad peak around 3200-3500 cm⁻¹ in the FTIR spectrum of the purified product This is the characteristic O-H stretch of an alcohol and is expected.[11]This is not an issue but a confirmation of the hydroxyl functional group.
Unexpected peaks in the ¹H NMR spectrum Presence of residual solvents or other impurities.Compare the spectrum to a reference spectrum of pure this compound. Common solvent impurity chemical shifts are well-documented.[10]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of several hundred milliliters of crude this compound containing isomeric impurities.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate

  • Boiling chips or magnetic stir bar

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux, at least 30 cm in length)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Lab jack and clamps

Procedure:

  • Drying: Add anhydrous magnesium sulfate to the crude this compound and swirl. Continue adding until some of the drying agent flows freely, indicating the absence of water. Filter the dried liquid into the round-bottom flask.

  • Apparatus Setup: Add boiling chips or a magnetic stir bar to the flask. Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Distillation: Begin heating the flask gently. As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column.

  • Forerun Collection: Collect the initial distillate (the forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of the lowest boiling impurity.

  • Main Fraction Collection: Once the temperature is stable at or very near the boiling point of this compound (approx. 152-153°C at atmospheric pressure), switch to a clean receiving flask to collect the main product fraction.

  • Final Fraction: If the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this fraction separately.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., a wax-type column like DB-WAX or equivalent)

Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Detector Temperature (FID): 280°C

  • MS Scan Range: m/z 35-200

Sample Preparation:

  • Dilute the purified this compound sample in a high-purity solvent like ethanol or isopropanol to a concentration of approximately 1 mg/mL.[12]

  • Inject 1 µL of the diluted sample into the GC.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.[13]

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundIUPAC NameBoiling Point (°C)Density (g/mL at 20°C)
This compound 3-Methylpentan-1-ol152-1530.824
2-Methyl-1-pentanol2-Methylpentan-1-ol147-1480.825
4-Methyl-1-pentanol4-Methylpentan-1-ol1510.820
n-HexanolHexan-1-ol157-1580.814
2-HexanolHexan-2-ol137-1380.818
3-HexanolHexan-3-ol135-1360.819

Data compiled from various sources, including[2][6].

Visualizations

Diagram 1: Fractional Distillation Workflow

FractionalDistillation cluster_prep Preparation cluster_distill Distillation Crude Crude this compound Drying Drying with Anhydrous MgSO₄ Crude->Drying Filtration Filtration Drying->Filtration DriedCrude Dried Crude Product Filtration->DriedCrude DistillFlask Distillation Flask DriedCrude->DistillFlask Charge Flask FractionatingColumn Fractionating Column DistillFlask->FractionatingColumn Condenser Condenser FractionatingColumn->Condenser Forerun Forerun (Discard) Condenser->Forerun Initial Phase MainFraction Purified this compound Condenser->MainFraction Stable BP FinalFraction High-Boiling Impurities Condenser->FinalFraction Rising BP Analysis GC-MS, NMR, FTIR Analysis MainFraction->Analysis Purity Check

Caption: Workflow for the purification of this compound by fractional distillation.

Diagram 2: Purity Analysis Workflow

PurityAnalysis start Purified Sample prep Sample Preparation (Dilution in Solvent) start->prep gcms GC-MS Analysis prep->gcms nmr NMR Analysis (¹H and ¹³C) prep->nmr ftir FTIR Analysis prep->ftir data Data Interpretation gcms->data nmr->data ftir->data report Purity Report data->report

Caption: Analytical workflow for confirming the purity of this compound.

References

  • B. C. Smith, "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols," Spectroscopy, 2017. [Online]. Available: [Link]

  • J. Chem. Ed., "Simple and Fractional Distillation," [Online]. Available: [Link]

  • Quora, "What are the isomers of hexanol?," [Online]. Available: [Link]

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  • Foods, "HS-SPME-GC-MS Analysis of the Volatile Composition of Italian Honey for Its Characterization and Authentication Using the Genetic Algorithm," 2024. [Online]. Available: [Link]

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Technical Support Center: Purification of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Methyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this important chemical intermediate.[1] Here, we address frequently asked questions and provide detailed troubleshooting protocols to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or crude this compound?

A1: The impurity profile of this compound largely depends on its synthesis route. Common impurities include:

  • Water: Alcohols are hygroscopic and readily absorb atmospheric moisture. The presence of water can interfere with subsequent reactions, especially those involving water-sensitive reagents like Grignard reagents.[2]

  • Isomeric Alcohols: Synthesis methods, such as the hydroformylation of olefins or Grignard reactions, can produce a mixture of C6 alcohol isomers (e.g., hexanols, other methyl-pentanols) which often have very close boiling points, making separation challenging.[3][4]

  • Oxidation Byproducts: As a primary alcohol, this compound can oxidize upon exposure to air, especially at elevated temperatures or in the presence of catalysts.[5] This leads to the formation of 3-methylpentanal and subsequently 3-methylpentanoic acid.[6][7]

  • Unreacted Starting Materials & Solvents: Depending on the synthesis, residual starting materials or solvents (like diethyl ether from a Grignard synthesis) may be present.[8]

Q2: What is the most effective general strategy for achieving high purity (>99%) this compound?

A2: A multi-step approach is typically required. The optimal strategy begins with a preliminary chemical treatment based on the likely impurities, followed by a physical separation method.

  • Chemical Pre-treatment: If oxidation is suspected (acidic pH, sharp odor), a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) will neutralize and remove carboxylic acid impurities.

  • Drying: Thoroughly dry the alcohol using an appropriate drying agent to remove water.

  • Fractional Distillation: This is the most critical step for removing isomeric impurities and other volatile compounds. High-efficiency fractional distillation is essential due to the close boiling points of potential isomers.[9]

For exceptionally difficult separations, preparative gas chromatography or derivatization into esters to alter boiling points for easier separation, followed by hydrolysis, can be employed.[10]

Q3: How can I accurately assess the purity and confirm the identity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for determining purity.[8][11] It separates volatile components and provides mass spectra to confirm the identity of the main peak as this compound and to identify any impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the molecular structure of this compound and can reveal the presence of structural isomers or other organic impurities.[14]

  • Karl Fischer Titration: This is the gold-standard method for accurately quantifying water content, which is often underestimated by other techniques.[15]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic broad O-H stretch of the alcohol and for detecting carbonyl (C=O) impurities from oxidation byproducts.

Q4: My this compound has a yellowish tint and a sharp, acidic smell. What is the likely cause and how do I fix it?

A4: These signs strongly indicate the presence of oxidation byproducts, specifically aldehydes (sharp odor) and carboxylic acids (acidic smell and potential color). The purification strategy should be as follows:

  • Neutralization: Dissolve the alcohol in a suitable, immiscible organic solvent (e.g., diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic 3-methylpentanoic acid.

  • Bisulfite Wash (Optional): To remove the 3-methylpentanal, wash with a saturated aqueous sodium bisulfite (NaHSO₃) solution. This forms a solid adduct with the aldehyde that can be removed.

  • Water Wash: Wash with deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).

  • Solvent Removal & Distillation: Remove the solvent by simple distillation, followed by careful fractional distillation of the remaining alcohol to remove any residual impurities.

Section 2: Troubleshooting Guide for Specific Impurities

Problem 1: Water Contamination

Q: My sample shows a broad, exchangeable peak in the ¹H NMR spectrum and Karl Fischer analysis confirms >0.5% water. What is the most effective method to dry this compound for a moisture-sensitive reaction?

A: For achieving an anhydrous state, passive drying with agents like MgSO₄ may be insufficient. A reactive drying method is recommended.

Expert Insight: The most rigorous method for drying alcohols is distillation over magnesium turnings activated with iodine.[15] Magnesium reacts with the residual water to form magnesium hydroxide and with the alcohol to form magnesium methoxide. The magnesium alkoxide then reacts with any remaining water. This process is highly effective but must be performed with caution.

Scientific Rationale: The reaction of magnesium with alcohol is typically slow due to a passivating oxide layer. Iodine acts as an activator, disrupting this layer and initiating the reaction to form magnesium alkoxide. This in-situ generated alkoxide is a powerful desiccant.

See Section 3 for the detailed protocol. A less hazardous, though potentially less effective, alternative is refluxing over calcium oxide (CaO) followed by distillation.[16][17] Another common method is the use of 3Å molecular sieves, which selectively trap water molecules.[15][17]

Problem 2: Isomeric Impurities

Q: My GC-MS analysis indicates >2% of an isomeric impurity with a very similar fragmentation pattern and a retention time close to my main product. Simple distillation did not improve purity. What are my options?

A: This is a classic challenge that requires a high-resolution separation technique.

Expert Insight: High-efficiency fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux column of sufficient length or a packed column) is the primary method to attempt.[9] The key is to maintain a very slow distillation rate and a high reflux ratio to allow equilibrium between the liquid and vapor phases to be established at each theoretical plate.

Scientific Rationale: According to Raoult's Law, the vapor above a liquid mixture is enriched in the more volatile component. Fractional distillation exploits this by providing a large surface area (in the column packing or indentations) for repeated condensation and vaporization cycles, effectively performing many simple distillations within one apparatus. This amplifies the separation of components with close boiling points.

Alternative Strategies:

  • Preparative Chromatography: If distillation fails, preparative-scale gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can provide excellent separation, albeit at a higher cost and lower throughput.

  • Derivatization: Convert the alcohol mixture into a derivative, such as an ester (e.g., acetate or benzoate).[10] The boiling points of the derivative isomers may be more widely separated, allowing for easier purification by distillation. The purified ester can then be hydrolyzed back to the pure alcohol.[10]

Problem 3: Oxidation Byproducts

Q: An IR spectrum of my this compound, which has been stored for several months, shows a small but sharp peak around 1720 cm⁻¹. How do I remove this impurity?

A: A peak at 1720 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, indicating the presence of an aldehyde (3-methylpentanal) or a carboxylic acid (3-methylpentanoic acid). A simple chemical wash is usually effective.

Expert Insight: A liquid-liquid extraction with a dilute aqueous base is the most straightforward approach.

Protocol:

  • Dilute the this compound with an equal volume of diethyl ether in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form from the acid-base reaction.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution, followed by a wash with deionized water to remove residual salts.

  • Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent.

  • Finally, redistill the this compound to ensure baseline purity.

Scientific Rationale: The carboxylic acid is deprotonated by the weak base (NaHCO₃) to form a water-soluble sodium carboxylate salt, which partitions into the aqueous phase and is removed. The aldehyde, being non-acidic, remains in the organic phase with the desired alcohol.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate this compound from impurities with different boiling points, such as isomers or residual solvents.

Apparatus:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Packed fractionating column (e.g., Vigreux or filled with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the flask. As the liquid boils, observe the vapor rising through the column. A condensation ring should slowly ascend.

  • Establish Reflux: Adjust the heating rate to maintain a total reflux (all condensate returns to the column) for at least 30 minutes. This allows the vapor-liquid equilibrium to be established throughout the column, which is critical for efficient separation.

  • Collecting Fractions: Begin collecting the distillate at a slow rate (1-2 drops per second). Monitor the temperature at the distillation head.

    • Fore-run: Collect the initial fraction, which will contain lower-boiling impurities. The temperature should be relatively low and may fluctuate.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound (151-152 °C), switch to a new receiving flask to collect the purified product.[14][18][19]

    • End-run: If the temperature begins to rise significantly above the boiling point, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Purity Assessment by GC-MS

Objective: To quantify the purity of this compound and identify impurities.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms or equivalent non-polar column).

  • Mass Spectrometer detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of dichloromethane).

  • Instrument Setup:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters: Scan range of m/z 35-350.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identification: Identify the peak for this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[12][13]

    • Purity Calculation: Calculate the purity by the area percent method, assuming similar response factors for closely related impurities. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

    • Impurity Identification: Attempt to identify impurity peaks by matching their mass spectra with the reference library.

Section 4: Data & Visualization

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₄O102.17151-152[18]
WaterH₂O18.02100
3-MethylpentanalC₆H₁₂O100.16118-119
3-Methylpentanoic AcidC₆H₁₂O₂116.16195-197
1-HexanolC₆H₁₄O102.17157-158
2-Methyl-1-pentanolC₆H₁₄O102.17147-148
4-Methyl-1-pentanolC₆H₁₄O102.17151-152
Diagrams

PurificationWorkflow cluster_start Initial Assessment cluster_impurity Impurity Identification cluster_protocols Purification Protocols cluster_final Final Validation start Crude this compound analysis Perform Initial Analysis (GC-MS, Karl Fischer, pH) start->analysis impurity_check Primary Impurity Type? analysis->impurity_check water Water > 0.1% impurity_check->water Water isomers Isomers / Volatiles impurity_check->isomers Isomers oxidation Acids / Aldehydes impurity_check->oxidation Oxidation drying Protocol: Drying Agent (CaO/Mg) + Simple Distillation water->drying fractional Protocol: High-Efficiency Fractional Distillation isomers->fractional wash Protocol: Aqueous Base Wash (e.g., NaHCO3) oxidation->wash drying->fractional Followed by final_qc Final Purity Analysis (GC-MS, NMR) fractional->final_qc wash->fractional Followed by product High-Purity This compound final_qc->product >99% Pure

Caption: Decision workflow for purifying this compound.

DistillationSetup flask Round-Bottom Flask Crude Alcohol + Boiling Chips column Fractionating Column (Vigreux or Packed) flask->column vapor rises mantle Heating Mantle mantle->flask heats thermometer Thermometer column->thermometer vapor reaches condenser Condenser Water Out → ← Water In thermometer->condenser adapter Adapter condenser->adapter condensate drips receiver Receiving Flask adapter->receiver

Caption: Diagram of a fractional distillation apparatus.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Xylem Robotics. (n.d.). Drying Ethanol for Industrial Purposes. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Chemsrc. (n.d.). (S)-(+)-3-METHYL-1-PENTANOL. Retrieved from [Link]

  • Cann, A. F., & Liao, J. C. (2010). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 893–899.
  • Organic Chemistry. (n.d.). Drying Agents. Retrieved from [Link]

  • ResearchGate. (2014). What is the most appropriate method to dry ethanol? Retrieved from [Link]

  • Cheméo. (n.d.). 1-Pentanol, 3-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • University of Colorado Boulder. (n.d.). Simple and Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). Seperating Ethanol and 3-methyl-3-pentanol. Retrieved from [Link]

  • Chegg. (2024). Solved Name the product of oxidation of this compound. Retrieved from [Link]

  • Chegg. (2023). Experiment 5: SYNTHESIS AND FRACTIONAL DISTILLATION OF 3-METHYLBUTYL ACETATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from [Link]

  • Quora. (2022). How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde? Retrieved from [Link]

  • Cheresources.com Community. (2014). Impurities In Ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0599921B1 - Process for removing an ester impurity from an ether.
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  • Google Patents. (n.d.). US5447608A - Separation of 2-pentanol, 3-methyl-2-butanol and 1-butanol by azeotropic distillation.
  • Pearson. (2023). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be.... Retrieved from [Link]

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Technical Support Center: Optimizing Reactions for 3-Methyl-1-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of 3-Methyl-1-pentanol and its derivatives. As a versatile C6 alcohol, this compound serves as a critical building block in the development of fine chemicals, pharmaceuticals, and fragrance compounds.[1] Achieving high yield and purity in its derivatization reactions is paramount for efficient and scalable synthesis.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will explore the causality behind experimental outcomes and provide robust, field-proven protocols to enhance your synthetic success.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Question 1: My reaction yield is unexpectedly low or the conversion is incomplete. What are the likely causes and how can I fix it?

Low yield is one of the most common frustrations in synthesis. The root cause often lies in reagent quality, reaction conditions, or competing side reactions. Let's break down the possibilities.

Potential Cause A: Grignard Reagent Issues (for C-C bond formation)

The Grignard reaction is a powerful tool for creating alcohols, but it is notoriously sensitive.[2][3]

  • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, alcohols, or other acidic protons.[2][4] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl.[2]

    • Solution: Ensure all glassware is rigorously oven-dried (e.g., >4 hours at 120°C) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous, preferably freshly distilled from a suitable drying agent.

  • Poor Reagent Formation/Decomposition: The reaction to form the Grignard reagent may not have initiated or completed successfully, or the reagent may have decomposed upon standing. The solution turning dark brown or black can be a sign of decomposition or side reactions like Wurtz coupling.[2][5]

    • Solution: Use fresh, high-purity magnesium turnings. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often effective to initiate the reaction.[5] For quantitative experiments, it is best practice to titrate the Grignard reagent (e.g., using I2) to determine its exact concentration before use.[2][4]

  • Steric Hindrance & Enolization: If you are reacting a Grignard reagent with a sterically hindered ketone, the Grignard may act as a base instead of a nucleophile, removing an alpha-proton from the ketone to form an enolate.[2][4] This results in the recovery of your starting ketone after workup.

    • Solution: Consider using a less hindered Grignard reagent or ketone if the molecular design allows. Alternatively, running the reaction at lower temperatures can sometimes favor the nucleophilic addition pathway.

Potential Cause B: Inefficient Reduction (for converting aldehydes/ketones/esters)

When synthesizing this compound derivatives via reduction of a corresponding carbonyl compound (e.g., 3-methylpentanal), incomplete conversion is a common hurdle.

  • Catalyst Inactivity: In catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C, PtO2) may be old, poisoned, or improperly activated.[6][7]

    • Solution: Use fresh catalyst from a reputable supplier. Ensure the reaction solvent is pure and free from potential catalyst poisons (like sulfur compounds). For reactions requiring high pressure, ensure the equipment is properly sealed and maintaining the target pressure.[6]

  • Insufficient Reducing Agent: For chemical reductions (e.g., using NaBH4 or LiAlH4), stoichiometry is key.

    • Solution: Use a sufficient excess of the reducing agent. For esters, remember that two equivalents of a strong hydride reagent like LiAlH4 are required. For aldehydes and ketones, while stoichiometry is 1:1 for the carbonyl, a slight excess is often used to drive the reaction to completion.

Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Selectivity is the art of guiding a reaction towards the desired product while minimizing undesired pathways.

Common Byproduct Scenario A: Wurtz Coupling in Grignard Reactions

  • Problem: You observe a significant amount of a hydrocarbon byproduct formed by the coupling of two alkyl/aryl groups from your halide precursor (R-X + R-MgX → R-R).

  • Cause: This side reaction is more prevalent at higher temperatures and with high concentrations of the alkyl halide.[4] It is essentially an SN2 reaction where the Grignard reagent attacks the starting halide.[5]

  • Mitigation Strategy:

    • Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the chance of it reacting with the already-formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux. Overheating can accelerate the coupling reaction.[5]

Common Byproduct Scenario B: Over-reduction or Competing Reductions

  • Problem: When reducing a molecule with multiple functional groups (e.g., an α,β-unsaturated aldehyde), you get a mixture of products, including the fully saturated alcohol.

  • Cause: Catalytic hydrogenation with powerful catalysts like Pd/C will often reduce both carbonyls and carbon-carbon double bonds.[8] The reduction of C=C bonds is often faster and more exothermic than that of C=O bonds.[8]

  • Mitigation Strategy:

    • Chemoselective Reagents: Use a reducing agent known for its selectivity towards carbonyls. For example, sodium borohydride (NaBH4) is excellent for reducing aldehydes and ketones without affecting C=C double bonds under standard conditions.

    • Specialized Catalysts: For catalytic transfer hydrogenation, certain catalysts show high selectivity for the C=O bond.[9]

Reducing Agent Reduces Aldehydes/Ketones Reduces C=C Bonds Reduces Esters/Acids Typical Solvents
H₂ / Pd, Pt, Ni YesYesNoAlcohols, Ethyl Acetate
Sodium Borohydride (NaBH₄) YesNoNoAlcohols (MeOH, EtOH)
Lithium Aluminum Hydride (LiAlH₄) YesNoYesEthers (THF, Et₂O)

Table 1: Selectivity of Common Reducing Agents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for synthesizing C6 alcohols like this compound?

Industrially, the most common method for producing higher alcohols is hydroformylation (also known as the oxo process), followed by hydrogenation.[10][11]

  • Hydroformylation: An alkene (in this case, a pentene isomer) is reacted with carbon monoxide and hydrogen in the presence of a catalyst (typically cobalt or rhodium-based) to form an aldehyde.[12][13]

  • Hydrogenation: The resulting aldehyde (e.g., 3-methylpentanal) is then reduced to the corresponding alcohol, this compound.[10][14] This second step can be performed in the same reactor or separately.[12]

Q2: How do I choose the optimal solvent for my reaction?

The solvent plays a crucial role in solubility, reaction rate, and sometimes even selectivity.

  • For Grignard Reactions: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required. They are crucial for solvating and stabilizing the Grignard reagent. THF is often preferred as it can lead to faster reagent formation.[5]

  • For Hydrogenation: The choice depends on the catalyst and substrate. Alcohols like ethanol or methanol, and esters like ethyl acetate are common.[6] The key is to choose a solvent that solubilizes the starting material and is inert under the reaction conditions.

  • For Esterification: If driving the reaction by removing water, a solvent that forms an azeotrope with water (like toluene or cyclohexane) can be used with a Dean-Stark apparatus. In other cases, the alcohol reactant itself may be used in excess, acting as both reactant and solvent.[15]

Q3: What analytical techniques are best for monitoring reaction progress and confirming my product?

A multi-technique approach is always best for unambiguous results.

  • Thin-Layer Chromatography (TLC): The quickest and simplest method to qualitatively monitor the disappearance of starting material and the appearance of the product.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis. It can separate the product from starting materials and byproducts, allowing you to calculate conversion and purity. GC-MS provides the molecular weight of the components, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. NMR will confirm the exact structure of your isolated product and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: Useful for tracking the disappearance of a carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3300 cm⁻¹).

Appendix A: Generalized Experimental Workflows

Workflow 1: Synthesis via Grignard Reaction

This workflow outlines the general steps for synthesizing a this compound derivative from an aldehyde.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification A 1. Dry Glassware (Oven, >120°C) B 2. Assemble Setup (Under Inert Gas) A->B C 3. Add Mg & Anhydrous Ether B->C D 4. Add Alkyl Halide (Dropwise) C->D Initiate Grignard (Iodine crystal) E 5. Cool to 0°C D->E F 6. Add Aldehyde (Dropwise) E->F G 7. Warm to RT & Stir F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with Ether H->I J 10. Dry, Filter, Evaporate I->J K 11. Purify (Distillation or Chromatography) J->K

Caption: General workflow for Grignard synthesis of an alcohol.

Workflow 2: Troubleshooting Low Yield

This decision tree helps diagnose the cause of low product yield.

Troubleshooting_Yield cluster_analysis Initial Analysis cluster_incomplete Incomplete Reaction cluster_byproducts Side Reactions Start Low Yield Observed A Analyze Crude Reaction Mixture (GC, ¹H NMR) Start->A B Starting Material Remaining? A->B C Byproducts Present? A->C B->C No D Check Reagent Quality (e.g., Titrate Grignard) B->D Yes G Identify Byproducts (GC-MS, NMR) C->G Yes E Increase Reaction Time / Temp D->E F Check Catalyst Activity E->F H Adjust Conditions (Lower Temp, Slower Addition) G->H I Change Reagents (More Selective) H->I

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from [Link]

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  • MDPI. (n.d.). Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane. Retrieved from [Link]

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Preventing side reactions in the synthesis of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-pentanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to minimize side reactions, optimize yields, and ensure the highest purity of your final product.

I. Understanding the Synthesis Landscape of this compound

This compound is a valuable primary alcohol intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its branched structure offers unique properties for building complex molecules.[1] Common synthetic routes to this alcohol include the hydroformylation of 1-pentene, Grignard reactions, and the reduction of 3-methylpentanoic acid or its esters. Each of these methods, while effective, presents a unique set of challenges in the form of potential side reactions. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis?

The impurity profile largely depends on your chosen synthetic route.

  • Hydroformylation: Isomeric aldehydes and alcohols, as well as alkanes from the hydrogenation of the starting alkene.

  • Grignard Synthesis: Unreacted starting materials, byproducts from the reaction with the ester (if used), and potentially biphenyl if using phenyl-based Grignard reagents.[2]

  • Reduction of Carboxylic Acids/Esters: Unreacted starting material, and potentially other reduction products if there are other reducible functional groups in the molecule.

Q2: My GC-MS analysis shows a peak with the same mass as my product but a different retention time. What could it be?

This is likely an isomer of this compound, such as 2-methyl-1-pentanol or 4-methyl-1-pentanol. This is a common issue in hydroformylation reactions where the addition of the formyl group can occur at different positions on the alkene.

Q3: Can I use a Grignard reaction to synthesize this compound?

Yes, a Grignard reaction is a viable method. For example, you could react an appropriate Grignard reagent with an aldehyde. However, controlling the reaction to avoid the formation of secondary or tertiary alcohols is crucial.[3][4]

Q4: Is it possible to completely eliminate the formation of byproducts?

In practice, completely eliminating side reactions is extremely challenging. The goal is to optimize reaction conditions to maximize the selectivity for the desired product and then employ effective purification techniques to remove any remaining impurities.

II. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Challenge 1: Low Yield of this compound in Hydroformylation

Hydroformylation is a powerful technique for converting alkenes to aldehydes, which can then be reduced to alcohols. However, achieving high selectivity for the desired linear aldehyde (which leads to this compound) can be challenging.

Symptoms:

  • Low overall yield of the alcohol after reduction.

  • GC-MS analysis shows a mixture of isomeric aldehydes/alcohols.

  • Significant amount of unreacted 1-pentene.

  • Formation of pentane as a byproduct.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Suboptimal Catalyst System The choice of metal catalyst (typically cobalt or rhodium) and ligands dramatically influences the regioselectivity of the hydroformylation reaction.[5][6]1. Catalyst Selection: Rhodium-based catalysts generally offer higher selectivity for linear aldehydes compared to cobalt.[6] 2. Ligand Modification: The use of bulky phosphine or phosphite ligands can sterically hinder the formation of the branched isomer, thus favoring the linear product.[7] Experiment with different ligands to find the optimal one for your system.
Incorrect Reaction Conditions Temperature, pressure of syngas (CO/H2), and reaction time are critical parameters that must be carefully controlled.1. Temperature Optimization: Lower temperatures generally favor the formation of the linear aldehyde. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity. 2. Pressure Adjustment: The partial pressures of CO and H2 can influence the reaction pathway. Higher CO pressure can sometimes favor the linear product.
Hydrogenation of Alkene The catalyst used for hydroformylation can also catalyze the hydrogenation of the starting alkene to the corresponding alkane, reducing the overall yield.[8]1. Control H2 Partial Pressure: Carefully control the H2:CO ratio. A lower H2 partial pressure can disfavor the hydrogenation side reaction. 2. Catalyst Choice: Some catalyst systems have lower hydrogenation activity.
Challenge 2: Formation of Tertiary Alcohol in Grignard Synthesis

When using a Grignard reagent to synthesize a primary alcohol, the primary target is typically an aldehyde. However, if the reaction is not carefully controlled, the Grignard reagent can react further with any ester that may be present as a starting material, leading to a tertiary alcohol.[9]

Symptoms:

  • Presence of a significant peak in the GC-MS corresponding to a tertiary alcohol.

  • Lower than expected yield of the desired primary alcohol.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Reaction with Ester Starting Material Grignard reagents react with esters to form ketones, which then rapidly react with another equivalent of the Grignard reagent to yield a tertiary alcohol.[9]1. Use an Aldehyde: The most direct way to synthesize a primary alcohol via a Grignard reaction is to use formaldehyde. For a more complex primary alcohol like this compound, a more elaborate strategy would be needed. 2. Low-Temperature Addition: If using an ester is unavoidable, add the Grignard reagent slowly at a low temperature to control the reaction rate and minimize the secondary reaction with the ketone intermediate.
Presence of a Ketone Impurity If your starting aldehyde is contaminated with a ketone, the Grignard reagent will react with it to form a tertiary alcohol.1. Purify the Starting Aldehyde: Ensure the purity of your starting aldehyde by distillation or column chromatography before use.
Challenge 3: Incomplete Reduction of 3-Methylpentanoic Acid

The reduction of carboxylic acids to primary alcohols typically requires a strong reducing agent like lithium aluminum hydride (LiAlH4).[10][11] Incomplete reduction can lead to low yields and difficult purification.

Symptoms:

  • Presence of unreacted carboxylic acid in the final product mixture.

  • Low yield of this compound.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent LiAlH4 is a powerful but moisture-sensitive reagent. An insufficient amount will result in incomplete reduction. Carboxylic acids require an excess of LiAlH4 because the acidic proton reacts with the hydride first.[12][13]1. Use Sufficient Excess: Use at least a 1.5 to 2-fold excess of LiAlH4 to ensure complete reduction. 2. Ensure Anhydrous Conditions: LiAlH4 reacts violently with water.[11] Ensure all glassware is oven-dried and all solvents are anhydrous.
Low Reaction Temperature or Time While the reaction is often exothermic, it may require a certain temperature and time to go to completion.1. Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material. 2. Adjust Temperature: If the reaction is sluggish, a gentle reflux in an appropriate solvent (like THF) may be necessary.
Workflow for Troubleshooting Impurities

Caption: A logical workflow for identifying and resolving common impurities in the synthesis of this compound.

III. Purification Protocols

Even with optimized reaction conditions, a final purification step is almost always necessary.

Fractional Distillation

Fractional distillation is an effective method for separating this compound (boiling point: ~152 °C) from lower and higher boiling point impurities.

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Discard the initial fraction (forerun) which may contain low-boiling impurities. Collect the fraction that distills at or near the boiling point of this compound.

  • Monitoring: Monitor the temperature at the head of the column. A stable temperature during distillation indicates a pure fraction is being collected.

Column Chromatography

For impurities that are difficult to separate by distillation, column chromatography can be employed.

Recommended Conditions:

Parameter Recommendation
Stationary Phase Silica gel 60 (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC.
TLC Visualization UV light (if impurities are UV active) or staining with potassium permanganate or ceric ammonium molybdate.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (low polarity) and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Conclusion

The successful synthesis of high-purity this compound is an achievable goal with a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, researchers can confidently produce this valuable intermediate for their downstream applications.

References

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  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
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  • PCCP Owner Societies. (2014).
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  • MDPI. (n.d.). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
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Technical Support Center: Large-Scale Production of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of 3-Methyl-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable chemical intermediate.[1] Here, we will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical experience.

Section 1: Troubleshooting Guide

This section is structured to provide solutions to specific problems you may encounter during the synthesis and purification of this compound.

Low Yield in Hydroformylation-Based Synthesis

Question: We are experiencing significantly lower than expected yields in our hydroformylation of 3-methyl-1-pentene to produce 3-methyl-1-pentanal, the precursor to this compound. What are the likely causes and how can we mitigate them?

Answer:

Low yields in hydroformylation, also known as the oxo process, are a common challenge when scaling up.[2] The primary factors influencing yield are catalyst activity, reaction conditions, and substrate purity.

  • Causality: The hydroformylation reaction involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[2] The regioselectivity of this addition is critical. For 3-methyl-1-pentene, the desired product is 4-methylhexanal, which is then hydrogenated to this compound. However, a competing reaction can form 2,3-dimethylpentanal.[3] The ratio of these products is highly dependent on the catalyst system and reaction parameters.

  • Troubleshooting Steps:

    • Catalyst Selection and Handling:

      • Cobalt vs. Rhodium: While cobalt catalysts are traditionally used, rhodium-based catalysts often exhibit higher activity and selectivity under milder conditions.[4] For large-scale production, the choice depends on a cost-benefit analysis.

      • Ligand Modification: The use of phosphine ligands with cobalt or rhodium catalysts can significantly influence regioselectivity towards the desired linear aldehyde.[2] Experiment with different phosphine ligands to optimize the linear-to-branched aldehyde ratio.

      • Catalyst Deactivation: Ensure your catalyst is not being poisoned. Common poisons include sulfur compounds and other impurities in the feedstock. Pre-treatment of the 3-methyl-1-pentene feedstock to remove such impurities is crucial.

    • Reaction Conditions Optimization:

      • Pressure: Increasing the partial pressure of carbon monoxide can favor the formation of the desired linear aldehyde.[3] However, excessively high pressures can lead to catalyst inhibition. A systematic optimization of CO and H₂ partial pressures is recommended.

      • Temperature: Higher temperatures increase the reaction rate but can also lead to undesirable side reactions, such as alkene isomerization and aldol condensation of the product aldehyde.[5] A temperature range of 80-150°C is a typical starting point for optimization.[2]

      • Solvent: The choice of solvent can impact catalyst solubility and stability. High-boiling point, non-polar solvents are generally preferred.

    • Feedstock Purity:

      • Isomeric Purity: The presence of other C6 alkene isomers in your 3-methyl-1-pentene feedstock will lead to a mixture of aldehyde products, complicating purification and reducing the yield of the target molecule. Ensure high isomeric purity of your starting material through fractional distillation or other purification methods.

      • Water Content: Water can react with the catalyst and affect its performance. Ensure your feedstock and synthesis gas are thoroughly dried.

  • Workflow for Optimizing Hydroformylation:

    G Start Low Yield in Hydroformylation Catalyst Evaluate Catalyst System (Co vs. Rh, Ligands) Start->Catalyst Initial Check Conditions Optimize Reaction Conditions (Pressure, Temperature) Catalyst->Conditions If catalyst is active Feedstock Analyze Feedstock Purity (Isomers, Water, Poisons) Conditions->Feedstock If conditions are optimized Purification Refine Aldehyde Purification Feedstock->Purification If feedstock is pure Hydrogenation Optimize Hydrogenation Step Purification->Hydrogenation If aldehyde is pure Success Improved Yield of This compound Hydrogenation->Success

    Caption: Troubleshooting workflow for low hydroformylation yield.

Challenges in the Grignard Synthesis Route

Question: We are attempting a Grignard synthesis of this compound and are facing issues with low product yield and the formation of significant byproducts. How can we improve this synthesis?

Answer:

The Grignard reaction is a powerful tool for C-C bond formation, but it is highly sensitive to reaction conditions, particularly on a large scale.[6][7] The synthesis of this compound via this route typically involves the reaction of a Grignard reagent with an appropriate electrophile.

  • Causality: The primary challenges in Grignard synthesis are the presence of moisture and protic impurities, which quench the highly reactive Grignard reagent, and side reactions such as enolization of the carbonyl compound and Wurtz coupling.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions:

      • Glassware and Solvents: All glassware must be rigorously flame-dried or oven-dried immediately before use. Solvents, such as diethyl ether or THF, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Reagents: Ensure all starting materials, including the alkyl halide and the carbonyl compound, are anhydrous.

    • Formation of the Grignard Reagent:

      • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Gentle crushing of the magnesium turnings or the addition of a small crystal of iodine can help to activate the surface.

      • Initiation: A small amount of the alkyl halide solution should be added initially. The reaction is typically initiated with gentle warming. Once initiated, the remaining alkyl halide should be added dropwise to maintain a steady reflux.

    • Minimizing Side Reactions:

      • Wurtz Coupling: This side reaction, where two alkyl groups from the Grignard reagent couple, can be minimized by slow addition of the alkyl halide and maintaining a moderate reaction temperature.

      • Enolization: If using a ketone as the electrophile, enolization can be a competing reaction. This can be minimized by adding the Grignard reagent to the ketone at low temperatures.

  • Recommended Grignard Protocol for this compound:

StepProcedureKey Considerations
1. Reagent Preparation Prepare a solution of sec-butyl bromide in anhydrous diethyl ether.Ensure all reagents and solvents are dry.
2. Grignard Formation Add the sec-butyl bromide solution dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether.Maintain a gentle reflux. Use of an initiator like iodine may be necessary.
3. Reaction with Electrophile Cool the freshly prepared Grignard reagent to 0°C. Add a solution of paraformaldehyde or ethylene oxide in anhydrous diethyl ether dropwise.Maintain the temperature below 10°C to control the exothermicity of the reaction.
4. Quenching After the addition is complete, slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride.This hydrolyzes the magnesium alkoxide to the desired alcohol.
5. Workup and Purification Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes are:

  • Hydroformylation of 3-methyl-1-pentene: This involves the reaction of 3-methyl-1-pentene with synthesis gas (CO and H₂) to form 4-methylhexanal, which is subsequently hydrogenated to this compound.[2][3] This is often the preferred route for large-scale production due to the availability of the starting materials from petrochemical sources.

  • Grignard Synthesis: This involves the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with an electrophile like formaldehyde or ethylene oxide.[7] While versatile, this method can be more sensitive to reaction conditions and may be less economical for very large-scale production.

Q2: What are the common impurities found in crude this compound and how can they be removed?

A2: Common impurities depend on the synthesis route:

  • From Hydroformylation:

    • Isomeric Alcohols: If the starting alkene was not pure, other isomeric alcohols will be present.

    • Unreacted Aldehyde: Incomplete hydrogenation will leave residual 4-methylhexanal.

    • Higher Boiling Byproducts: Aldol condensation of the aldehyde can lead to heavier impurities.

  • From Grignard Synthesis:

    • Unreacted Starting Materials: Residual alkyl halide or carbonyl compound.

    • Coupling Products: Such as 3,4-dimethylhexane from Wurtz coupling.

Purification Method: Fractional distillation is the most effective method for removing these impurities on a large scale. The boiling point of this compound is approximately 151-152°C.[8] Careful control of the distillation parameters is necessary to achieve high purity.

Q3: What are the key safety considerations when handling this compound on a large scale?

A3: this compound is a flammable liquid and vapor.[9][10] Key safety precautions include:

  • Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use explosion-proof electrical equipment.[10]

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[8][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn.[8]

  • Storage: Store in a well-ventilated place in tightly closed containers.[11]

Q4: Are there any biocatalytic or fermentation-based routes for producing this compound?

A4: Yes, there is growing research into the microbial production of this compound.[12][13] Engineered microorganisms, such as E. coli, can be metabolically engineered to produce 3-Methyl-1-butanol (isoamyl alcohol), a close structural isomer, from glucose via amino acid biosynthetic pathways.[12][14][15] While these methods are promising for sustainable production, they are still under development to achieve industrially viable titers and yields.[12][13]

  • Diagram of a Simplified Biosynthetic Pathway:

    G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate KIV 2-Ketoisovalerate Pyruvate->KIV Valine Pathway KIC 2-Ketoisocaproate KIV->KIC Leucine Pathway Product 3-Methyl-1-butanol KIC->Product KDC & ADH enzymes

References

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Technical Support Center: Stabilizing 3-Methyl-1-pentanol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this important chemical intermediate. Unforeseen degradation during storage can introduce impurities, leading to inconsistent experimental results and potential safety hazards. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you proactively manage and resolve stability issues.

Troubleshooting Guide

This section addresses specific issues you may encounter with stored this compound in a direct question-and-answer format.

Question: My latest analysis shows a decrease in the purity of my this compound stock. What are the likely degradation pathways?

Answer: A decrease in purity of this compound is most commonly due to oxidative degradation. As a primary alcohol, it is susceptible to two primary oxidative pathways when exposed to atmospheric oxygen, especially in the presence of light and heat.[1][2][3]

  • Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol group (-CH₂OH) can be oxidized first to an aldehyde (3-methylpentanal) and subsequently to a carboxylic acid (3-methylpentanoic acid).[4][5] This process introduces significant impurities that can alter reaction outcomes.

  • Peroxide Formation: Like many organic solvents, alcohols can undergo auto-oxidation, a free-radical process, to form unstable hydroperoxides and peroxides.[1][6] This reaction is catalyzed by UV light and heat.[2] Peroxides are not only impurities but also pose a significant safety risk, as they can be shock-sensitive and explosive, particularly upon concentration.[7]

The presence of trace metal impurities can also catalyze these oxidation processes.

DegradationPathway cluster_conditions Catalysts M1 This compound (C₆H₁₄O) P1 3-Methylpentanal (Aldehyde Impurity) M1->P1 Oxidation [O₂] P3 Hydroperoxides/Peroxides (Hazardous Impurities) M1->P3 Auto-oxidation (O₂, light, heat) [5, 12] P2 3-Methylpentanoic Acid (Carboxylic Acid Impurity) P1->P2 Further Oxidation [O₂] C1 Light & Heat C2 Trace Metals

Caption: Oxidative degradation pathways for this compound.

Question: I suspect peroxide formation in my multi-month-old bottle of this compound. How can I test for it, and what are the risks?

Answer: Suspected peroxide formation should be treated with extreme caution. Peroxides can explode when subjected to heat, friction, or mechanical shock.[7] Never attempt to distill or evaporate a solvent that you suspect contains peroxides without first testing for and neutralizing them.

You can perform a qualitative test for peroxides. A common and effective method is the iodide test. For a detailed, step-by-step guide, please see the "Experimental Protocols" section below. Visual inspection can sometimes reveal signs of advanced peroxide formation, such as the formation of crystals, wisp-like structures in the liquid, or a solid mass.[2] If any of these are visible, especially around the cap, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.

Question: My experimental results have become inconsistent when using an older lot of this compound. Could storage degradation be the cause?

Answer: Absolutely. The introduction of oxidative byproducts like aldehydes, carboxylic acids, and peroxides can significantly interfere with many chemical reactions. For instance:

  • Aldehyde Impurities: Can participate in unintended side reactions, such as aldol condensations or acting as reducing agents.

  • Carboxylic Acid Impurities: Can alter the pH of a reaction mixture, neutralize basic reagents, or act as unwanted ligands for metal catalysts.

  • Peroxide Impurities: Are strong oxidizing agents and can destroy sensitive reagents or intermediates in your reaction.[6]

We strongly recommend verifying the purity of your this compound stock via Gas Chromatography (GC) if you observe inconsistent results.[8][9] Comparing the chromatogram of the older lot to a new, unopened bottle can quickly identify the presence of degradation products.

Caption: Workflow for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To minimize degradation, proper storage is critical. The following table summarizes the recommended conditions based on multiple safety data sheets and best practices.[10][11][12]

ParameterRecommendationRationale
Temperature Cool, consistent temperature.[10][11]Reduces the rate of auto-oxidation and peroxide formation.[2] Avoids pressure buildup.
Atmosphere Tightly sealed container. For long-term storage (>6 months), consider an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric oxygen, a key reactant in degradation.[1]
Light Store in an opaque or amber container, away from direct sunlight and UV sources.[1][6]UV light catalyzes the formation of free radicals, initiating peroxide formation.[2]
Container Original manufacturer's container. If transferring, use glass or a compatible metal container.[6]Ensures material compatibility and prevents contamination.
Location A well-ventilated, designated flammable liquids storage cabinet.[12][13]Safety precaution due to the flammable nature of the alcohol.[14][15]
Compatibility Store away from strong oxidizing agents and acids.[11]Prevents hazardous reactions.
Do I need to use an inert atmosphere for storage?

For routine use where a bottle is expected to be consumed within 3-6 months, storage in a tightly sealed container is generally sufficient. However, for long-term storage, archival samples, or high-purity applications, blanketing the container with an inert gas like nitrogen or argon is highly recommended. This displaces oxygen from the headspace, effectively halting the auto-oxidation process.[1]

Are there any recommended stabilizers for this compound?

While this compound is often supplied without stabilizers, adding a free-radical scavenger can significantly inhibit peroxide formation. A common and effective stabilizer for solvents prone to peroxide formation is Butylated hydroxytoluene (BHT) at a concentration of 5-50 ppm.[1] However, you must first verify that BHT will not interfere with your specific downstream applications.

What are the key signs of degradation to look for?
  • Visual Inspection: Check for discoloration (yellowing), cloudiness, or the presence of any solid precipitate or crystalline material.[2] Pay close attention to the area under the cap threads.

  • Odor: A sharp or acrid odor may indicate the formation of aldehydes or carboxylic acids.

  • Peroxide Testing: Regularly test opened containers (every 6 months is a good practice) for the presence of peroxides.[2]

How should I dispose of degraded this compound?

Degraded or expired this compound should be treated as hazardous waste. Never pour it down the drain. If peroxides are detected or suspected, the material may require special handling. Always follow your institution's EHS guidelines for chemical waste disposal and consult them directly if you have any doubts.[16]

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Iodide Method)

Disclaimer: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Perform this test in a well-ventilated fume hood.

Materials:

  • Sample of this compound (1-2 mL)

  • Glacial acetic acid (1-2 mL)

  • Potassium iodide (KI), granular or powder (~0.1 g)

  • Test tube or small vial

Procedure:

  • Add 1 mL of the suspect this compound to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add approximately 0.1 g of potassium iodide to the mixture.

  • Stopper the test tube and shake for 30 seconds.

  • Allow the mixture to stand for at least one minute.

  • Observe the color:

    • Colorless/Pale Yellow: Negative result (peroxides < 10 ppm). A faint yellow may develop over time due to air oxidation, so compare to a blank if unsure.[1]

    • Yellow to Brown: Positive result. The intensity of the brown color, caused by the formation of iodine, is proportional to the peroxide concentration.[1] A dark brown color indicates a high and potentially dangerous level of peroxides.

Protocol 2: Inert Gas Blanketing for Long-Term Storage

Disclaimer: This procedure involves working with compressed gas cylinders. Ensure you are properly trained in their safe handling.

Materials:

  • Container of this compound

  • Cylinder of high-purity nitrogen (N₂) or argon (Ar) with a regulator

  • Tubing to direct the gas flow

Procedure:

  • Work in a fume hood to ensure proper ventilation.

  • Set the regulator on the gas cylinder to a very low pressure (1-3 psi) to ensure a gentle flow.

  • Open the container of this compound.

  • Insert the end of the tubing into the container's headspace, ensuring the tip is above the liquid level.

  • Gently flush the headspace with the inert gas for 30-60 seconds. The goal is to displace the oxygen-containing air, not to bubble the gas through the liquid.

  • Remove the tubing and immediately seal the container tightly.

  • Label the container to indicate it has been stored under an inert atmosphere, and include the date.

By adhering to these guidelines, you can ensure the stability and reliability of your this compound, leading to safer and more reproducible scientific outcomes.

References

[6] Meloan, C. E., & Brandt, W. W. (1960). The Formation of Hydrogen Peroxide in Alcohols. Analytical Chemistry, 33(1), 102-104. [8] ILT. (n.d.). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Retrieved from ILT website. [14] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11508, this compound. Retrieved from PubChem. [10] ECHEMI. (n.d.). 3-Methyl-5-phenyl-1-pentanol SDS, 55066-48-3 Safety Data Sheets. Retrieved from ECHEMI. [1] Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from Yale University. [11] Harper College. (2005). 3-Methyl-3-Pentanol Material Safety Data Sheet. Retrieved from Harper College. [16] ChemicalBook. (2023). 3-METHYL-1-PENTANAL - Safety Data Sheet. Retrieved from ChemicalBook. [15] Sigma-Aldrich. (2014). This compound Safety Data Sheet. Retrieved from Studylib. [17] Fisher Scientific UK. (n.d.). This compound SDS. Retrieved from SDS Manager. [13] Apollo Scientific. (2023). 3-Methyl-3-pentanol Safety Data Sheet. Retrieved from Apollo Scientific. [18] Reddit. (2017). Why do secondary alcohols form peroxides? r/chemistry. Retrieved from Reddit. [2] The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved from The Ohio State University. [7] University of California, Riverside, Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from UC Riverside. [19] Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from Cole-Parmer. [20] National Institute of Standards and Technology. (2024). How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages? Retrieved from NIST. [9] Contract Laboratory. (2023). ABV Testing: Ensuring Accuracy in Alcohol Content. Retrieved from Contract Laboratory. [21] Rudolph Research Analytical. (n.d.). Measure Alcohol Concentration - Alcohol Proof Testing. Retrieved from Rudolph Research Analytical. Sigma-Aldrich. (2022). 3-Methyl-3-pentanol Safety Data Sheet. Retrieved from Sigma-Aldrich. [22] Thermo Fisher Scientific. (2009). Safety Data Sheet - this compound. Retrieved from Thermo Fisher Scientific. [12] TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methyl-3-pentanol. Retrieved from TCI Chemicals. [23] CHEMSINO Industry. (2024). What Are Stabilizers in Beverages. Retrieved from CHEMSINO Blog. [24] Tentamus Group. (n.d.). Analysis Of Alcoholic Beverages. Retrieved from Tentamus. [25] Chem Service. (2014). Safety Data Sheet - 2-Methyl-1-pentanol. Retrieved from Chem Service. [26] Sigma-Aldrich. (2015). 3-Methyl-3-pentanol - Safety Data Sheet. Retrieved from a supplier website. [27] Etsy. (n.d.). Cetyl Alcohol | All-purpose Stabilizer, Thickening Agent. Retrieved from Etsy. [28] E.C. Kraus. (2013). How Will I Know When to Use Stabilizer? Retrieved from Wine Making and Beer Brewing Blog. [29] Carbonnier, J., et al. (n.d.). An experimental and modeling study of the oxidation of 3-pentanol at high pressure. Combustion and Flame. [30] Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [31] Human Metabolome Database. (2012). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from HMDB. [32] Wikipedia. (n.d.). Formaldehyde. Retrieved from Wikipedia. [33] SupplySide Supplement Journal. (n.d.). Stabilizers within beverages. Retrieved from SupplySide. [34] Quora. (2022). How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde? Retrieved from Quora. [35] The Good Scents Company. (n.d.). This compound, 589-35-5. Retrieved from The Good Scents Company. [36] FooDB. (2010). Showing Compound this compound (FDB008173). Retrieved from FooDB. [37] Sigma-Aldrich. (n.d.). This compound ≥99%, FG. Retrieved from Sigma-Aldrich. [38] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from a supplier website. [39] American Chemical Society. (2017). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from a Wordpress site by the ACS Green Chemistry Institute. [4] Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [3] Wikipedia. (n.d.). Alcohol oxidation. Retrieved from Wikipedia. [40] Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from Master Organic Chemistry. [5] Chemguide. (n.d.). Oxidation of alcohols. Retrieved from Chemguide.

Sources

Troubleshooting peak tailing in GC analysis of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gas chromatography analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during GC analysis. Here, we will address the specific challenge of peak tailing in the analysis of 3-Methyl-1-pentanol, a polar alcohol that can be prone to poor chromatographic performance if the system is not optimized.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common issue in gas chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2][3] For polar analytes like this compound, peak tailing is often a sign of undesirable secondary interactions within the GC system.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for a polar compound like this compound is the interaction with active sites within the GC system.[4][5] These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the column inlet, or even on contaminants within the system.[6][7] The hydroxyl group of this compound can form hydrogen bonds with these active sites, leading to a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[2][6]

Q2: How does my choice of GC column affect the peak shape of this compound?

A2: The choice of GC column is critical for the successful analysis of polar compounds. For alcohols like this compound, a column with a polar stationary phase is recommended.[8] A polyethylene glycol (PEG) phase, often referred to as a "WAX" column, is an excellent choice due to its ability to interact with the alcohol through hydrogen bonding, leading to better retention and peak shape.[8][9] Using a non-polar column can lead to poor peak shape because the polar analyte has a higher affinity for any active sites in the system than for the stationary phase.[5]

Q3: Could my injection technique be the source of the peak tailing?

A3: Yes, your injection technique and parameters can significantly influence peak shape. Here are a few considerations:

  • Injection Volume: Injecting too large a volume can overload the column, leading to peak fronting or tailing.[1][10]

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.[11][12]

  • Splitless Time: In splitless injection, an excessively long splitless time can cause the solvent peak to tail severely, which may interfere with early eluting peaks.[13]

Q4: I've changed my liner and trimmed the column, but the tailing persists. What else should I check?

A4: If you've addressed the most common causes, consider these additional factors:

  • Column Contamination: Non-volatile residues from your sample matrix can accumulate at the column inlet and create active sites.[1][4] If trimming a small portion of the column doesn't help, a more significant trim may be necessary, or the column may need to be replaced.[3][14]

  • Carrier Gas Purity: Moisture or oxygen in the carrier gas can damage the stationary phase and create active sites, particularly at high temperatures. Ensure you are using high-purity gas and that your gas traps are functioning correctly.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create turbulence and dead volumes, leading to peak tailing.[3][11][14]

In-Depth Troubleshooting Protocols

Protocol 1: Systematic Diagnosis of Peak Tailing

This protocol provides a step-by-step approach to identify the source of peak tailing for this compound.

Methodology:

  • Initial Assessment:

    • Inject a well-characterized standard of this compound to confirm the issue.

    • Note the peak asymmetry factor. A value greater than 1.2 often indicates significant tailing.

  • Inlet Maintenance:

    • Cool the injector and oven.

    • Replace the inlet liner with a new, deactivated liner.[15][16] Using a liner with glass wool can aid in sample vaporization, but ensure the wool is also deactivated.[17]

    • Replace the septum to prevent leaks and contamination from septum particles.[18]

  • Column Maintenance:

    • Carefully trim 10-20 cm from the front of the column using a ceramic wafer or other appropriate tool to ensure a clean, 90° cut.[5][11]

    • Reinstall the column at the correct depth in the inlet as specified by the instrument manufacturer.[14]

  • System Re-evaluation:

    • Heat the system and allow it to stabilize.

    • Re-inject the this compound standard and evaluate the peak shape. If the tailing is resolved, the issue was likely related to the liner or the front of the column.

  • Method Parameter Review:

    • If tailing persists, review your GC method parameters, including injector temperature, initial oven temperature, and flow rate, to ensure they are appropriate for your analysis.[10][19]

Protocol 2: Selecting the Optimal GC Column and Parameters

This protocol outlines the selection of an appropriate GC column and starting parameters for the analysis of this compound.

Column Selection:

Parameter Recommendation Rationale
Stationary Phase Polyethylene Glycol (PEG), e.g., DB-WAX, Rtx-WAXPolar phase for good interaction with the polar alcohol, leading to symmetrical peaks.[8][9]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.

Recommended GC Parameters:

Parameter Value Rationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas Helium or HydrogenStandard carrier gases for GC analysis.
Flow Rate 1.0 - 1.5 mL/minOptimal flow for good efficiency.
Injection Mode Split (e.g., 50:1)For samples with sufficient concentration to avoid column overload.
Oven Program 60 °C (hold 2 min), then ramp at 10 °C/min to 180 °CA starting point to ensure good separation.
Detector FIDA universal detector for organic compounds.
Detector Temp 280 °CPrevents condensation of the analyte in the detector.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound CheckLiner Replace Inlet Liner & Septum Start->CheckLiner First Step TrimColumn Trim Column Inlet (10-20 cm) CheckLiner->TrimColumn Tailing Persists Resolved Problem Resolved CheckLiner->Resolved Issue Fixed ReinstallColumn Verify Correct Column Installation TrimColumn->ReinstallColumn Tailing Persists TrimColumn->Resolved Issue Fixed CheckParameters Review GC Method Parameters ReinstallColumn->CheckParameters Tailing Persists ReinstallColumn->Resolved Issue Fixed ColumnChoice Verify Appropriate Column (Polar Phase) CheckParameters->ColumnChoice Parameters OK Contamination Check for System Contamination ColumnChoice->Contamination Column is Correct

Caption: A logical workflow for diagnosing peak tailing.

References

  • PharmaGuru. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • SilcoTek® Corporation.
  • Chromatography Online.
  • LCGC. Gas Chromatography Problem Solving and Troubleshooting.
  • Thermo Fisher Scientific.
  • Chrom Tech. Agilent Inlet Liners.
  • Restek. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues.
  • Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • GMP Insiders.
  • Restek. (2013, June 11). [1] What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks.

  • YouTube. (2025, March 14).
  • LCGC International. Troubleshooting Real GC Problems.
  • Element Lab Solutions. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • Food Research. (2023, October 5). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • GL Sciences. injection techniques for GC.
  • LabRulez GCMS. Peak Tailing in GC Trace Analysis.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.

Sources

Technical Support Center: Enhancing Chromatographic Resolution of 3-Methyl-1-pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 3-Methyl-1-pentanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving this specific chiral alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your chromatographic experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your method development and optimization processes.

Introduction to the Challenge

This compound is a chiral alcohol with a stereocenter at the C3 position. Like many chiral molecules, its enantiomers can exhibit different biological activities, making their separation and quantification crucial in various fields, including pharmaceuticals and fragrance industries. Achieving baseline resolution of these enantiomers can be challenging due to their similar physical and chemical properties. This guide will explore both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) approaches, providing a framework for successful enantioseparation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chiral separation of this compound.

Q1: Which chromatographic technique is better for separating this compound enantiomers: GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques for the chiral separation of this compound. The choice between them often depends on the available instrumentation, sample matrix, and the specific goals of the analysis.

  • Chiral Gas Chromatography (GC) is an excellent choice due to the volatile nature of this compound.[1] It often provides high resolution and fast analysis times.[2] The use of a chiral capillary column is essential for direct enantioseparation.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful and widely used technique for enantioselective analysis.[3] It offers a wide variety of chiral stationary phases (CSPs) and mobile phase options, providing significant flexibility in method development.[4]

Q2: What type of chiral stationary phase (CSP) is recommended for the GC separation of this compound?

For the GC separation of chiral alcohols like this compound, derivatized cyclodextrin-based CSPs are the most common and effective choice.[2][5] These phases separate enantiomers based on the formation of transient diastereomeric inclusion complexes.[6] Commonly used derivatives include permethylated, acetylated, or trifluoroacetylated cyclodextrins. The choice of the specific cyclodextrin derivative can influence the enantioselectivity, and screening of different cyclodextrin-based columns may be necessary to find the optimal phase.[2]

Q3: What are the recommended starting conditions for a chiral GC method for this compound?

A good starting point for developing a chiral GC method for this compound would be to use a cyclodextrin-based chiral capillary column.

Parameter Recommendation
Column Cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivative)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Start at a low temperature (e.g., 40-60 °C) and ramp up to a suitable final temperature.

Initial screening with an isothermal oven temperature can be performed, followed by a temperature gradient to optimize the separation.

Q4: Is derivatization necessary for the GC analysis of this compound?

While direct separation of this compound on a chiral GC column is possible, derivatization can sometimes enhance resolution and improve peak shape.[7] Acylation of the alcohol to form an ester, for example, can increase the volatility and may lead to better interaction with the chiral stationary phase.[7] Common derivatizing agents for alcohols include acetic anhydride or trifluoroacetic anhydride.[7]

Q5: What type of chiral stationary phase (CSP) should I consider for the HPLC separation of this compound?

For the HPLC separation of chiral alcohols, polysaccharide-based CSPs , such as those derived from cellulose or amylose, are a highly effective and versatile option.[3][8] These CSPs are known for their broad enantiorecognition capabilities for a wide range of chiral compounds, including alcohols.[9] They can be used in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development.[10]

Q6: What are the typical mobile phases for the chiral HPLC separation of this compound?

The choice of mobile phase depends on the selected chiral stationary phase and the desired separation mode.

  • Normal-Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as 2-propanol (IPA) or ethanol is commonly used.[8] The ratio of the alkane to the alcohol is a critical parameter to optimize for achieving good resolution.

  • Reversed-Phase: A mixture of water with an organic modifier like acetonitrile or methanol is typically employed.[11] This mode can be advantageous for samples in aqueous matrices.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomer peaks are co-eluting or show only partial separation (Resolution < 1.5).

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for this compound.

    • Action: Screen different types of chiral columns. For GC, try different cyclodextrin derivatives. For HPLC, screen both cellulose and amylose-based CSPs.

  • Suboptimal Mobile Phase/Carrier Gas Flow Rate: The flow rate can affect both retention time and resolution.

    • Action: Optimize the flow rate. Lower flow rates generally lead to better resolution but longer analysis times.

  • Incorrect Temperature: Temperature plays a crucial role in chiral recognition.

    • Action (GC): Lowering the oven temperature often increases the interaction with the CSP and improves resolution. Experiment with different temperature ramps.

    • Action (HPLC): Analyze the sample at different column temperatures (e.g., in 5 °C increments). Lower temperatures can sometimes enhance enantioselectivity.

  • Inadequate Mobile Phase Composition (HPLC): The type and concentration of the alcohol modifier in normal-phase HPLC are critical.

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. Also, consider screening different alcohol modifiers (e.g., ethanol, n-butanol).

Figure 1: Workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Action: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support can cause tailing.

    • Action (HPLC): For neutral compounds like this compound, this is less common. However, if the issue persists, ensure high-purity solvents are used.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Figure 2: Troubleshooting workflow for peak tailing.
Issue 3: Peak Splitting

Symptom: A single enantiomer peak appears as two or more smaller peaks.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC) or has a significantly different polarity, it can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the mobile phase or a solvent with similar properties.

  • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, leading to split peaks.

    • Action: Reverse-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may be damaged and need replacement.

  • Partial Clogging: A partially blocked frit or tubing can lead to peak splitting.

    • Action: Check for blockages in the system and replace any clogged components.

Experimental Protocols: A Starting Point

The following are suggested starting protocols for the chiral separation of this compound. These should be considered as a baseline for further optimization.

Protocol 1: Chiral GC Method Development
  • Column Selection: Start with a cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent like methanol or hexane.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Split injection (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: 60 °C for 1 min, then ramp at 2 °C/min to 120 °C.

    • Detector: FID at 250 °C.

  • Injection: Inject 1 µL of the sample.

  • Optimization:

    • Adjust the temperature program (initial temperature, ramp rate) to improve resolution.

    • If resolution is still poor, consider derivatization with acetic anhydride and repeat the analysis.

Protocol 2: Chiral HPLC Method Development (Normal-Phase)
  • Column Selection: Begin with a polysaccharide-based CSP (e.g., cellulose or amylose derivative, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare mobile phases with varying ratios of n-hexane and 2-propanol (IPA), for example: 98:2, 95:5, 90:10 (v/v).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, as this compound lacks a strong chromophore.

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Optimization:

    • Fine-tune the hexane/IPA ratio to maximize resolution.

    • If needed, screen other alcohol modifiers like ethanol.

Figure 3: General workflow for chiral method development.

References

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1-pentanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is a cornerstone of quality, safety, and efficacy. 3-Methyl-1-pentanol (C₆H₁₄O), a branched primary alcohol, serves various roles in industrial synthesis and may be present as a residual solvent or impurity in pharmaceutical products.[1][2] Its accurate measurement is therefore critical. This guide provides an in-depth comparison of the primary analytical techniques for quantifying this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[3][4]

The selection of an optimal analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound is a volatile compound with a boiling point of approximately 151-152 °C, a characteristic that strongly favors Gas Chromatography (GC) as a primary analytical choice.[2][5] Conversely, its lack of a significant ultraviolet (UV) chromophore presents a distinct challenge for High-Performance Liquid Chromatography (HPLC) when using standard UV detectors.[6] This guide will dissect the validation and application of two principal methods: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), providing the technical rationale to empower informed method selection.

Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

The decision between GC and HPLC hinges on the trade-offs between sensitivity, specificity, sample matrix, and the thermal stability of the analyte and co-formulants.[7][8]

Gas Chromatography (GC): The Preferred Method for Volatiles

GC is an exceptionally powerful technique for separating and analyzing volatile compounds.[6] The sample is vaporized and transported through a chromatographic column by an inert carrier gas (the mobile phase). Separation is achieved based on the differential partitioning of components between the mobile phase and a stationary phase coated within the column.[8]

For this compound, Headspace (HS) sampling is the ideal injection technique. By heating the sample in a sealed vial, volatile analytes like this compound partition into the gas phase (headspace) above the sample.[9][10] An aliquot of this vapor is then injected into the GC. This approach is superior to direct liquid injection as it prevents non-volatile matrix components from contaminating the GC system, thereby enhancing robustness and minimizing downtime.[10]

  • Detector of Choice: Flame Ionization Detector (FID) The FID is highly sensitive to organic, hydrocarbon-containing compounds and exhibits a wide linear response range.[6][11] It is the standard for quantifying residual solvents in pharmaceuticals under USP <467> and is perfectly suited for this compound.[12] For unambiguous peak identification and confirmation, especially in complex matrices, a Mass Spectrometer (MS) can be used in conjunction with or in place of an FID.[13][14]

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

HPLC separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase.[7] While GC is generally superior for volatile alcohols, HPLC can be a necessary alternative if the sample matrix contains non-volatile components that cannot be handled by GC or if the analyte is thermally unstable (though this is not a concern for this compound).[6][15]

  • Detection Challenge and Solution: Refractive Index Detector (RID) Since this compound lacks a UV chromophore, a universal detector that does not rely on light absorption is required. The Refractive Index Detector (RID) measures the difference in the refractive index between the mobile phase and the eluting sample components.[6] While this allows for the detection of virtually any analyte, RID systems suffer from lower sensitivity compared to FID and are highly sensitive to temperature and pressure fluctuations. Furthermore, they are not compatible with gradient elution, limiting their flexibility for complex separations.[6]

  • Alternative HPLC Approach: Derivatization To overcome the sensitivity limitations of RID and enable the use of more sensitive detectors like UV or Fluorescence, derivatization can be employed.[16][17] This involves a chemical reaction to attach a chromophore or fluorophore to the hydroxyl group of the alcohol, creating a derivative that is easily detectable.[18][19] While this can dramatically improve sensitivity, it introduces an extra step in sample preparation, which can be a source of variability and error and must be carefully validated.[17]

Validation Parameter Comparison

The suitability of an analytical procedure for its intended purpose is demonstrated through method validation.[3] The following table summarizes the expected performance of HS-GC-FID and HPLC-RID for the quantification of this compound, based on ICH Q2(R2) guidelines.[4][20][21]

Validation Parameter HS-GC-FID HPLC-RID Justification & Causality
Specificity ExcellentGoodGC columns offer very high separation efficiency for volatile isomers. HPLC may have co-elution issues with structurally similar, non-UV active compounds.
Linearity (r²) > 0.999> 0.995Both techniques can achieve excellent linearity. FID typically has a wider linear dynamic range than RID.[20]
Range 1 - 1000 µg/mL50 - 5000 µg/mLThe specified range depends on the application but is established by confirming acceptable precision and accuracy.[20]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can be highly accurate when properly calibrated.
Precision (%RSD) < 2%< 5%HS-GC-FID automation provides superior repeatability. RID's sensitivity to physical conditions can lead to higher variability.
LOD (Limit of Detection) ~0.1 µg/mL~10 µg/mLFID is inherently more sensitive to hydrocarbons than RID is to changes in refractive index.
LOQ (Limit of Quantitation) ~0.5 µg/mL~30 µg/mLThe LOQ is a direct function of sensitivity and precision. The superior sensitivity of FID results in a much lower LOQ.
Robustness HighModerateGC methods are generally robust. HPLC-RID is sensitive to minor changes in mobile phase composition, temperature, and flow rate.

Experimental Protocols & Workflows

A self-validating system is integral to a trustworthy protocol. This is achieved by incorporating a System Suitability Test (SST) at the start of each analytical run to ensure the chromatographic system is performing adequately.[3]

Protocol 1: Headspace GC-FID Quantification

This method is adapted from standard procedures for residual solvent analysis, such as USP <467>.[12]

  • Preparation of Standards: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO). Perform serial dilutions to create calibration standards covering the desired range (e.g., 1, 10, 50, 100, 500 µg/mL).

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a fixed volume of the diluent (e.g., DMSO). Seal the vial immediately.

  • System Suitability Test (SST): Prepare an SST solution containing this compound and another resolved compound. Inject the SST solution six times. The %RSD for peak area and retention time must be < 15% (or as defined by the validation protocol).

  • GC-FID Instrumentation and Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80 °C

      • Vial Equilibration Time: 30 min

    • Injector Temperature: 250 °C; Split Ratio: 20:1

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 5 minutes

      • Ramp: 15 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • Detector (FID) Temperature: 280 °C

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the curve.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards cal Inject Calibration Standards prep_std->cal prep_smp Prepare Sample in Headspace Vial ana Inject Samples prep_smp->ana prep_sst Prepare SST Solution sst System Suitability Test (SST) prep_sst->sst Verify Performance sst->cal If SST Passes gc HS-GC-FID System cal->gc ana->gc curve Generate Calibration Curve gc->curve quant Quantify Sample Concentration curve->quant

Caption: Workflow for this compound quantification by HS-GC-FID.

Protocol 2: HPLC-RID Quantification

This protocol is based on established methods for analyzing alcohols on ion-exclusion columns.[6]

  • Mobile Phase Preparation: Prepare a 0.005 M Sulfuric Acid solution in HPLC-grade water. Filter and degas thoroughly. The stability of the RID baseline is critically dependent on a consistent mobile phase composition.

  • Preparation of Standards: Prepare a stock solution of this compound (e.g., 5000 µg/mL) directly in the mobile phase. Perform serial dilutions in the mobile phase to create calibration standards (e.g., 50, 100, 500, 1000, 5000 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • System Suitability Test (SST): Prepare an SST solution containing this compound and a suitable marker (e.g., another alcohol). Inject the SST solution six times. The %RSD for peak area and retention time must be < 5% (or as defined by the validation protocol).

  • HPLC-RID Instrumentation and Conditions:

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm).[6]

    • Mobile Phase: 0.005 M Sulfuric Acid in water.

    • Flow Rate: 0.6 mL/min (Isocratic).

    • Column Temperature: 35 °C.

    • Detector (RID) Temperature: 35 °C.

    • Injection Volume: 20 µL.

  • Data Analysis: Construct a calibration curve and quantify the sample concentration as described for the GC-FID method.

HPLC_RID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare & Degas Mobile Phase hplc HPLC-RID System prep_mp->hplc prep_std Prepare Standards (in Mobile Phase) sst System Suitability Test (SST) prep_std->sst prep_smp Dissolve & Filter Sample ana Inject Samples prep_smp->ana cal Inject Calibration Standards sst->cal If SST Passes cal->hplc ana->hplc curve Generate Calibration Curve hplc->curve quant Quantify Sample Concentration curve->quant

Caption: Workflow for this compound quantification by HPLC-RID.

Conclusion and Authoritative Recommendations

Both HS-GC-FID and HPLC-RID are viable techniques for the quantification of this compound, but their applicability is dictated by the analytical objective.

  • HS-GC-FID is the unequivocally recommended method for routine quantification, particularly for trace-level analysis such as residual solvents in pharmaceutical products. Its high sensitivity, superior resolution, robustness, and automation-friendliness make it the most efficient and reliable choice for volatile analytes.[6][12]

  • HPLC-RID serves as a suitable alternative under specific circumstances, such as when the sample matrix is entirely non-volatile or when analyzing for other non-volatile components simultaneously.[6] Researchers must, however, be cognizant of its significantly lower sensitivity and its susceptibility to baseline drift, which demands rigorous control over experimental conditions.

Ultimately, the choice of method must be justified and validated to demonstrate its fitness for the intended purpose, ensuring data integrity and regulatory compliance in all stages of research and development.[3]

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A Comparative Guide to the Synthetic Routes of 3-Methyl-1-pentanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methyl-1-pentanol in Modern Synthesis

This compound (CAS 589-35-5), a branched primary alcohol, serves as a crucial chemical intermediate in a multitude of synthetic pathways.[1] Its unique molecular architecture, featuring a chiral center and a reactive hydroxyl group, makes it a valuable building block in the pharmaceutical, fragrance, and fine chemical industries.[1] The efficient and selective synthesis of this alcohol is therefore of paramount importance for researchers and process chemists. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, offering insights into the underlying mechanisms, experimental protocols, and practical considerations for each approach.

Comparative Analysis of Synthetic Methodologies

Four principal synthetic strategies for the production of this compound will be critically evaluated:

  • Hydroformylation of 2-Methyl-1-butene

  • Grignard Reaction of a sec-Butyl Grignard Reagent with Formaldehyde

  • Reduction of 3-Methylpentanoic Acid or its Esters

  • The Guerbet Reaction

Each of these routes presents a unique set of advantages and challenges in terms of yield, selectivity, cost, and scalability. The following sections will delve into the specifics of each method, providing the necessary data for an informed decision on the most suitable route for a given application.

Hydroformylation of 2-Methyl-1-butene: The Industrial Workhorse

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes.[2][3] This process is particularly well-suited for the large-scale production of this compound.

Causality Behind Experimental Choices

The hydroformylation of 2-methyl-1-butene involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The choice of catalyst, typically a rhodium or cobalt complex, is critical in controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde (3-methylpentanal) over the branched isomer.[2] Subsequent hydrogenation of the aldehyde intermediate yields the desired this compound. High pressures of carbon monoxide and hydrogen are necessary to ensure efficient dissolution of the gases and to drive the catalytic cycle.[4]

Experimental Protocol: A Representative Procedure

A high-pressure autoclave is charged with 2-methyl-1-butene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand), and a suitable solvent such as toluene. The reactor is then pressurized with a 1:1 mixture of carbon monoxide and hydrogen to 10-100 atmospheres and heated to 40-200°C.[3] After the reaction is complete, the resulting 3-methylpentanal is hydrogenated in a separate step using a standard hydrogenation catalyst like Raney nickel or a supported palladium catalyst to afford this compound.

Workflow Diagram: Hydroformylation Route

G cluster_0 Hydroformylation Stage cluster_1 Hydrogenation Stage 2-Methyl-1-butene 2-Methyl-1-butene Hydroformylation Hydroformylation 2-Methyl-1-butene->Hydroformylation CO, H2 CO, H2 CO, H2->Hydroformylation Rh Catalyst Rh Catalyst Rh Catalyst->Hydroformylation 3-Methylpentanal 3-Methylpentanal Hydroformylation->3-Methylpentanal Hydrogenation Hydrogenation 3-Methylpentanal->Hydrogenation H2 H2 H2->Hydrogenation Hydrogenation Catalyst Hydrogenation Catalyst Hydrogenation Catalyst->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Workflow for the two-stage synthesis of this compound via hydroformylation.

Grignard Reaction: A Versatile Laboratory-Scale Approach

The Grignard reaction is a powerful tool for carbon-carbon bond formation and offers a reliable method for the synthesis of this compound on a laboratory scale.[5][6]

Causality Behind Experimental Choices

This synthesis involves the reaction of a sec-butylmagnesium halide (a Grignard reagent) with formaldehyde. The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[5] The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as Grignard reagents are highly reactive towards protic solvents like water.[7][8] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Experimental Protocol: A Self-Validating System

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The successful initiation of the reaction is evidenced by the disappearance of the magnesium and the formation of a cloudy solution.[8] Gaseous formaldehyde, generated by the depolymerization of paraformaldehyde, is then bubbled through the Grignard solution. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Workflow Diagram: Grignard Synthesis

G 2-Bromobutane 2-Bromobutane Grignard Formation Grignard Formation 2-Bromobutane->Grignard Formation Mg Mg Mg->Grignard Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Formation sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide Grignard Formation->sec-Butylmagnesium Bromide Grignard Reaction Grignard Reaction sec-Butylmagnesium Bromide->Grignard Reaction Formaldehyde Formaldehyde Formaldehyde->Grignard Reaction Alkoxide Intermediate Alkoxide Intermediate Grignard Reaction->Alkoxide Intermediate Aqueous Workup Aqueous Workup Alkoxide Intermediate->Aqueous Workup This compound This compound Aqueous Workup->this compound

Caption: Step-wise workflow for the Grignard synthesis of this compound.

Reduction of 3-Methylpentanoic Acid and its Derivatives: A Straightforward Transformation

The reduction of carboxylic acids and their derivatives, such as esters, to primary alcohols is a fundamental transformation in organic synthesis.[9][10]

Causality Behind Experimental Choices

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[9][11][12] It is significantly more reactive than sodium borohydride, which is generally unreactive towards carboxylic acids.[9] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, due to the high reactivity of LiAlH₄ with protic solvents.[9] The inverse addition of the reducing agent to the carboxylic acid can sometimes improve selectivity and control the exothermicity of the reaction.[13]

Experimental Protocol: A Detailed Methodology

A solution of 3-methylpentanoic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.[12] The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude this compound, which is then purified by distillation.

Workflow Diagram: Reduction Route

G 3-Methylpentanoic Acid 3-Methylpentanoic Acid Reduction Reduction 3-Methylpentanoic Acid->Reduction LiAlH4 LiAlH4 LiAlH4->Reduction Anhydrous THF Anhydrous THF Anhydrous THF->Reduction Aluminum Alkoxide Complex Aluminum Alkoxide Complex Reduction->Aluminum Alkoxide Complex Aqueous Workup Aqueous Workup Aluminum Alkoxide Complex->Aqueous Workup This compound This compound Aqueous Workup->this compound

Caption: The reduction pathway for the synthesis of this compound.

The Guerbet Reaction: A Dimerization Approach

The Guerbet reaction is a self-condensation of alcohols at elevated temperatures to produce higher, branched alcohols.[14] While not a direct synthesis of this compound from a C5 precursor, it is a relevant method for producing branched C6 alcohols.

Causality Behind Experimental Choices

The Guerbet reaction proceeds through a "borrowed hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde.[15] This is followed by an aldol condensation, dehydration, and finally, hydrogenation of the resulting unsaturated aldehyde to yield the dimerized alcohol.[15] The reaction requires a catalyst system that can facilitate both dehydrogenation/hydrogenation and aldol condensation, often a combination of a transition metal and a base.[16][17]

Experimental Protocol: A General Overview

A mixture of propanol and isopropanol, a catalyst (e.g., a supported nickel or copper catalyst), and a basic promoter are heated in an autoclave under pressure. The water formed during the reaction is typically removed to drive the equilibrium towards the product. The resulting mixture of higher alcohols would contain this compound among other isomers and would require careful fractional distillation for purification.

Workflow Diagram: Guerbet Reaction

G Primary Alcohols Primary Alcohols Guerbet Reaction Guerbet Reaction Primary Alcohols->Guerbet Reaction Catalyst & Base Catalyst & Base Catalyst & Base->Guerbet Reaction High Temperature High Temperature High Temperature->Guerbet Reaction Branched Higher Alcohols Branched Higher Alcohols Guerbet Reaction->Branched Higher Alcohols Fractional Distillation Fractional Distillation Branched Higher Alcohols->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: The Guerbet reaction for the synthesis of branched higher alcohols.

Quantitative Data Summary and Comparison

Synthetic RouteTypical YieldKey ReagentsAdvantagesDisadvantagesScalability
Hydroformylation High2-Methyl-1-butene, CO, H₂, Rh/Co catalystHigh atom economy, suitable for large-scale production.Requires high-pressure equipment, potential for isomer formation.Excellent
Grignard Reaction Good to High2-Bromobutane, Mg, FormaldehydeVersatile, reliable for lab scale, good yields.Moisture sensitive, requires anhydrous conditions, safety concerns with Grignard reagents.Moderate
Reduction Very High3-Methylpentanoic acid, LiAlH₄High yields, straightforward functional group transformation.Use of hazardous and expensive LiAlH₄, poor atom economy.Good
Guerbet Reaction ModerateC3 alcohols, catalyst, baseUtilizes simple starting materials, potential for renewable feedstocks.High temperatures and pressures, formation of multiple products, requires extensive purification.Moderate to Good

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the desired scale of production and the available resources.

  • For large-scale industrial production , hydroformylation is the most economically viable and efficient method, despite the initial investment in high-pressure equipment.

  • For laboratory-scale synthesis and research purposes , the Grignard reaction offers a reliable and versatile approach with good yields.

  • The reduction of 3-methylpentanoic acid is an excellent choice when high purity and yield are paramount, and the cost of the reducing agent is not a limiting factor.

  • The Guerbet reaction presents an interesting alternative, particularly in the context of biorefineries and the utilization of bio-based alcohols, but the challenges in selectivity and purification must be addressed.

Ultimately, a thorough evaluation of the specific requirements of the project, including cost, safety, and environmental impact, will guide the selection of the optimal synthetic strategy.

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A Senior Application Scientist's Guide to 3-Methyl-1-Pentanol and Other Branched Alcohols as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall viability of a synthetic or formulation process. While common linear alcohols are well-characterized, branched-chain alcohols offer a unique set of properties that can be highly advantageous. This guide provides an in-depth comparison of 3-methyl-1-pentanol against other branched C5 and C6 alcohols, offering both physicochemical data and practical insights to inform your solvent selection process.

The Case for Branched Alcohols: A Structural Perspective

Branched-chain alcohols, such as this compound and its isomers, present a departure from their linear counterparts. The branching in their carbon skeleton introduces steric hindrance and alters the molecule's surface area, which in turn influences key solvent properties like boiling point, viscosity, and solvency.[1] Generally, branching leads to a more compact molecular structure, which can decrease the effectiveness of intermolecular van der Waals forces.[1] This often results in lower boiling points and viscosities compared to linear alcohols of the same carbon number.[2]

Moreover, the branching can enhance solubility for certain solutes, particularly those with non-polar characteristics, by creating a less ordered solvent environment.[3] For pharmaceutical applications, where active pharmaceutical ingredients (APIs) often possess complex, lipophilic structures, the nuanced solvency of branched alcohols can be a significant asset.[4][5]

Physicochemical Properties: A Comparative Analysis

A solvent's performance is fundamentally dictated by its physical and chemical properties. The following table summarizes key data for this compound and a selection of other relevant branched alcohols.

PropertyThis compound2-Methyl-1-pentanol4-Methyl-1-pentanol (Isohexyl Alcohol)Isoamyl Alcohol (3-Methyl-1-butanol)
Molecular Formula C₆H₁₄OC₆H₁₄OC₆H₁₄OC₅H₁₂O
Molecular Weight ( g/mol ) 102.17102.17102.1788.15
Boiling Point (°C) 151-152148160-165131.1
Density (g/mL at 25°C) 0.8230.8240.8210.810 (at 20°C)
Flash Point (°C) 605451.743
Water Solubility (g/L) 10.3[6]5.96Moderately Soluble28

Analysis of Properties:

  • Boiling Point and Volatility: this compound possesses a relatively high boiling point among the C6 isomers, second only to 4-methyl-1-pentanol. This translates to lower volatility, which can be advantageous in open or heated reaction systems by minimizing solvent loss. Its lower volatility also contributes to a higher flash point, enhancing safety in the laboratory and during scale-up.

  • Density: The densities of the C6 isomers are quite similar, indicating that for applications where mass-to-volume relationships are critical, the choice between them may be less impactful.

  • Solubility: While all are only moderately soluble in water, the subtle differences in their structure can influence their solvency for organic compounds. The branching in this compound can disrupt the hydrogen-bonding network of water, while its hydrocarbon character allows it to dissolve a range of non-polar to moderately polar solutes.[1][7] Isoamyl alcohol, being a C5 alcohol, exhibits slightly better water solubility.[8]

Performance in Key Applications: A Deeper Dive

The true measure of a solvent's utility lies in its performance in specific applications. While direct, comprehensive comparative studies are not abundant in the literature, we can infer performance characteristics based on their properties and available data.

Organic Synthesis

In organic synthesis, the solvent plays a multifaceted role, influencing reaction rates, equilibrium positions, and even product selectivity.[9] this compound serves as a versatile medium for a variety of reactions, including esterifications and etherifications.

Key Considerations for Solvent Selection in Synthesis:

  • Reaction Kinetics: The polarity and hydrogen-bonding capability of the alcohol can affect the stability of reactants and transition states, thereby influencing the reaction rate.[10][11] The hydroxyl group of this compound can act as a hydrogen bond donor, which can be beneficial in reactions involving polar intermediates.

  • Solubility of Reagents and Products: Effective dissolution of all reaction components is crucial for achieving optimal reaction rates and yields. The branched structure of this compound can provide good solvency for a range of organic molecules.[3]

  • Work-up and Purification: The moderate boiling point of this compound facilitates its removal by distillation during product isolation.

Synthesis_Workflow cluster_Reaction Reaction Step cluster_Workup Work-up & Purification Reagents Reagents Reaction Reaction Mixture Reagents->Reaction Solvent This compound or Alternative Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Distillation Solvent Removal (Distillation) Extraction->Distillation Purification Purification (e.g., Chromatography) Distillation->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for organic synthesis highlighting the central role of the solvent.

Extraction Processes

The efficiency of an extraction process is heavily dependent on the solvent's ability to selectively dissolve the target compound from a complex matrix.[12] Branched-chain alcohols can be effective solvents for the extraction of natural products and other organic compounds.[13][14]

Factors Influencing Extraction Efficiency:

  • Polarity and Selectivity: The choice of alcohol will depend on the polarity of the target analyte. The "like dissolves like" principle is a good starting point for solvent selection.[12]

  • Mass Transfer: The lower viscosity of branched alcohols compared to their linear counterparts can facilitate better penetration into the solid matrix, potentially improving extraction kinetics.

Crystallization and Formulation

Crystallization is a critical step in the purification of many pharmaceutical compounds. The choice of solvent is paramount, as it can influence crystal habit, polymorphism, and yield.[8][15]

Experimental Protocol: Evaluating Solvents for Crystallization

This protocol provides a general framework for screening this compound and other branched alcohols as potential crystallization solvents.[15]

  • Solubility Testing (Small Scale):

    • Place a small amount (e.g., 10-20 mg) of the solid to be crystallized into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of each test solvent (this compound, 2-methyl-1-pentanol, etc.) to the respective tubes.

    • Observe solubility at room temperature. A good crystallization solvent should not fully dissolve the compound at this stage.

    • Gently heat the tubes in a water or sand bath. The compound should fully dissolve at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe for crystal formation. The ideal solvent will yield a good crop of well-formed crystals upon cooling.

  • Recrystallization (Larger Scale):

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine the yield and purity.

Crystallization_Protocol start Start solubility_test Solubility Test (Small Scale) start->solubility_test dissolve_hot Dissolve in Hot Solvent solubility_test->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly observe_crystals Observe Crystal Formation cool_slowly->observe_crystals observe_crystals->solubility_test Poor/No Crystals recrystallize Recrystallization (Larger Scale) observe_crystals->recrystallize Good Crystals filter_collect Filter & Collect Crystals recrystallize->filter_collect dry_analyze Dry & Analyze filter_collect->dry_analyze end End dry_analyze->end

Caption: A flowchart outlining the experimental protocol for evaluating crystallization solvents.

Residual Solvent Analysis

In pharmaceutical manufacturing, it is crucial to ensure that residual solvents in the final product are below strict safety limits.[16][17] Headspace gas chromatography (HS-GC) is the standard method for this analysis.[18][19][20]

Key Aspects of HS-GC for Branched Alcohols:

  • Method Development: A robust HS-GC method requires optimization of parameters such as incubation temperature and time to ensure complete volatilization of the branched alcohol from the sample matrix into the headspace.

  • Column Selection: A column with appropriate polarity, such as a G43 phase (6% cyanopropylphenyl–94% dimethylpolysiloxane), is often used for the separation of residual solvents.[19]

  • Calibration: Accurate quantification necessitates the use of certified reference standards for this compound and the other alcohols of interest.

Conclusion: Making an Informed Choice

The selection of a solvent is a multifactorial decision that requires a balance of performance, safety, and environmental considerations. This compound presents a compelling option for a range of applications due to its favorable balance of solvency, boiling point, and safety profile. Its branched structure offers distinct advantages over linear alcohols, particularly in the dissolution of non-polar and complex molecules.

While this guide provides a comparative overview, the optimal solvent for any given application must be determined empirically. The provided protocols offer a starting point for the systematic evaluation of this compound and its alternatives in your specific research and development context. By leveraging the data and methodologies presented here, scientists and drug development professionals can make more informed decisions, leading to more efficient and robust processes.

References

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  • askIITians. (2016). Why the solubility of alcohols in water increase with branching? Retrieved January 5, 2026, from [Link]

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  • Pearson. (2023). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... Retrieved January 5, 2026, from [Link]

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A Comparative Olfactory and Performance Guide to 3-Methyl-1-pentanol and its Analogs in Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and fragrance development professionals, the selection of individual fragrance components is a critical decision, balancing olfactory character with performance and stability. This guide provides an in-depth comparison of 3-Methyl-1-pentanol and its structural analogs, offering insights into their unique scent profiles and a proposed framework for evaluating their efficacy.

Introduction to this compound: A Versatile Fragrance Component

This compound (CAS 589-35-5) is a primary alcohol with the chemical formula C₆H₁₄O.[1] It is a member of the branched-chain saturated alcohols, a group of compounds frequently utilized in the fragrance industry.[2][3] Naturally occurring in various plants, including the Tabasco pepper (Capsicum frutescens), it contributes to the characteristic aromas of many fruits and fermented beverages.[1][4] Its scent profile is multifaceted, generally described as having fruity, green, and slightly pungent notes, with nuances of whiskey and apple.[1][4] This complexity allows it to be used as a modifier in a variety of fragrance compositions, lending a natural and sophisticated character.

Structural Analogs of this compound

The olfactory properties of a molecule are intrinsically linked to its structure. Even subtle changes in the arrangement of atoms can lead to significant differences in perceived scent. This guide will focus on the following key structural isomers of this compound:

  • 1-Hexanol: A straight-chain primary alcohol.

  • 2-Methyl-1-pentanol: A primary alcohol with a methyl group at the 2-position.

  • 4-Methyl-1-pentanol: A primary alcohol with a methyl group at the 4-position.

These analogs provide a basis for understanding how the position of the methyl group influences the olfactory and performance characteristics of the C6 alcohol backbone.

Comparative Olfactory Profiles

The following table summarizes the reported olfactory characteristics of this compound and its selected analogs based on available literature.

CompoundStructureCAS NumberReported Olfactory Profile
This compound CH₃CH₂CH(CH₃)CH₂CH₂OH589-35-5Fruity, green, slightly pungent, whiskey, apple, with an alcoholic nuance.[1][4] Earthy, cocoa, and creamy notes have also been described.[5]
1-Hexanol CH₃(CH₂)₅OH111-27-3Herbaceous, woody, fragrant, mild, sweet, green, and fruity.[6] Believed to be a component of the odor of freshly mowed grass.[7][8]
2-Methyl-1-pentanol CH₃CH₂CH₂CH(CH₃)CH₂OH105-30-6Ethereal, fusel, alcoholic, fatty, greasy, winey, whiskey, leathery, and cocoa.[9]
4-Methyl-1-pentanol (CH₃)₂CHCH₂CH₂CH₂OH626-89-1Nutty, fermented, oily, with alcoholic, earthy, and waxy nuances.[1]

Proposed Experimental Protocols for Efficacy Comparison

To provide a robust and objective comparison of the performance of these fragrance components, a combination of sensory and instrumental analysis is required. The following protocols are proposed as a best-practice framework for such an evaluation.

Sensory Evaluation: Odor Profile, Intensity, and Tenacity

Objective: To characterize and compare the olfactory properties of this compound and its analogs using a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 individuals screened for olfactory acuity and their ability to describe scents.

    • Train panelists on the recognition and intensity scaling of relevant aroma descriptors (e.g., fruity, green, nutty, alcoholic) using reference standards.

  • Sample Preparation:

    • Prepare 1% solutions of each alcohol in a neutral, odorless solvent (e.g., dipropylene glycol).

    • For tenacity evaluation, apply a standardized amount (e.g., 0.1 mL) of each solution to individual fragrance blotters.

  • Evaluation Procedure:

    • Odor Profile: Panelists will smell the freshly prepared solutions and describe the olfactory character using a predefined list of descriptors, as well as any additional terms they deem appropriate.

    • Odor Intensity: Panelists will rate the intensity of the overall aroma and specific character notes on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

    • Tenacity (Evaporation Curve): The treated blotters will be evaluated at specific time intervals (e.g., 0, 1, 4, 8, and 24 hours) in a well-ventilated, odor-neutral environment.[10] At each time point, panelists will rate the odor intensity.

Data Analysis: The mean intensity ratings at each time point will be plotted to generate an evaporation curve for each compound, providing a visual representation of its tenacity. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in intensity and profile between the compounds.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Panelist Selection & Training Sample Sample Preparation (1% solutions) Panel->Sample Blotter Blotter Application Sample->Blotter Profile Odor Profile Description Blotter->Profile Intensity Odor Intensity Rating Profile->Intensity Tenacity Tenacity Evaluation (0, 1, 4, 8, 24h) Intensity->Tenacity Curve Generate Evaporation Curves Tenacity->Curve Stats Statistical Analysis (ANOVA) Curve->Stats

Sensory evaluation workflow for fragrance analogs.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and compare the odor-active compounds and their relative potencies in the headspace of each alcohol.

Methodology:

  • Sample Preparation:

    • Place a small, precise amount of each neat alcohol into a headspace vial.

    • Allow the vials to equilibrate at a controlled temperature (e.g., 37°C) to generate a representative headspace.

  • GC-O System:

    • Utilize a gas chromatograph equipped with a polar capillary column suitable for separating alcohols.

    • The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection.[11]

  • Analysis Procedure:

    • Inject a sample of the headspace from each vial into the GC.

    • A trained analyst (or panelist) will sniff the effluent at the olfactory port and record the time, duration, and description of each perceived odor.

    • Simultaneously, the MS will acquire data for compound identification.

Data Analysis: The resulting olfactogram (a plot of odor events versus time) is aligned with the chromatogram. This allows for the correlation of specific chemical peaks with their corresponding odors.[12] The intensity and duration of the signals at the olfactory port can provide a semi-quantitative comparison of the odor potency of each compound and any impurities present.

GCO_Workflow cluster_sample Sample Preparation cluster_gc GC-O Analysis cluster_data Data Interpretation Vial Sample in Headspace Vial Equilibrate Equilibration at 37°C Vial->Equilibrate Injection Headspace Injection Equilibrate->Injection Column GC Column Separation Injection->Column Split Effluent Split Column->Split MS Mass Spectrometry (MS) Split->MS O Olfactory Port (Sniffing) Split->O Chromatogram Chromatogram (MS Data) MS->Chromatogram Olfactogram Olfactogram (Odor Data) O->Olfactogram Correlation Data Correlation & Analysis Chromatogram->Correlation Olfactogram->Correlation

Sources

Cross-validation of GC-MS and HPLC methods for 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1-pentanol: GC-MS vs. HPLC

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This compound (C₆H₁₄O), a branched-chain primary alcohol, is utilized in various applications, including as a fragrance component and in chemical synthesis.[1] Its volatile nature makes it a prime candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), often considered the gold standard for such compounds.[2] However, High-Performance Liquid Chromatography (HPLC) presents a viable orthogonal method, crucial for robust cross-validation.

This guide provides an in-depth, objective comparison of GC-MS and HPLC methods for the analysis of this compound. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs.

Understanding the Analyte: this compound

This compound is a colorless liquid with a boiling point of 151-152 °C.[3] Its volatility and status as a primary alcohol define the strategic choices for its analysis.[4][5] It is considered a volatile organic compound, making it inherently suitable for GC-based methods where the sample is vaporized.[6] Conversely, its lack of a significant UV chromophore complicates HPLC analysis, necessitating alternative detection methods like Refractive Index Detection (RID).

Principle of the Techniques: A Tale of Two Phases

The core difference between GC-MS and HPLC lies in their mobile phases and separation mechanisms.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[8] In GC-MS, an inert gas (the mobile phase) carries the vaporized sample through a column containing a stationary phase.[9] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[7] The separated components then enter a mass spectrometer, which acts as a highly specific detector, identifying compounds based on their unique mass fragmentation patterns and providing sensitive quantification.[10]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique capable of analyzing a wide range of analytes, including non-volatile and thermally sensitive compounds.[2] Separation is achieved by partitioning sample components between a liquid mobile phase and a solid stationary phase.[11] For analytes like this compound that do not absorb UV light, an RID is often used. The RID measures the difference in the refractive index between the mobile phase and the eluting sample, making it a universal, albeit less sensitive, detector.

Method Comparison: GC-MS vs. HPLC for this compound

The choice between GC-MS and HPLC depends on the analytical objective, required sensitivity, and the nature of potential impurities.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-RID)
Analyte Suitability Excellent. Ideal for volatile compounds like this compound.Suitable, but requires a non-UV specific detector (RID).
Principle Separation based on volatility/boiling point in the gas phase.Separation based on polarity/partitioning in the liquid phase.
Sensitivity High. Capable of trace-level analysis.Moderate to Low. RID is inherently less sensitive than MS.
Selectivity Very High. Mass spectrometer provides structural information for positive identification.Low. RID is a universal detector and cannot distinguish between co-eluting compounds.
Sample Preparation Simple, often direct injection or headspace sampling.May require filtration; mobile phase must be meticulously degassed.
Analysis Time Typically fast (minutes) due to efficient vaporization of volatile gases.[6]Can be longer (10-60 minutes).[6]
Temperature High operating temperatures (150°C to 300°C).[6]Typically ambient or slightly elevated temperatures.[6]
Orthogonality Provides a robust primary method for purity and quantification.Excellent as an orthogonal method for cross-validation.

Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound.

GC-MS Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Stock Standard: Accurately weigh this compound and dissolve in Methanol. s2 Create Calibration Curve: Serially dilute stock to prepare working standards (e.g., 1-100 µg/mL). s1->s2 s3 Prepare Sample: Dilute the test sample with Methanol to fall within the calibration range. s2->s3 a1 Instrument Setup: Equilibrate GC-MS system with the specified method parameters. s3->a1 a2 Sequence Run: Inject standards (low to high conc.), followed by samples and QC checks. a1->a2 d1 Peak Integration: Integrate the peak corresponding to This compound. a2->d1 d2 Generate Calibration Curve: Plot peak area vs. concentration. d1->d2 d3 Quantify Sample: Determine the concentration in the sample using the regression equation. d2->d3

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Protocol

  • Instrumentation:

    • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1).

    • Oven Temperature Program: Initial 50°C for 2 min, ramp to 220°C at 15°C/min, hold for 2 min.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-200 m/z.

  • Reagents and Standards:

    • Methanol (HPLC grade).

    • This compound reference standard (≥99% purity).[3]

    • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range.

  • Sample Preparation:

    • Accurately dilute the sample containing this compound with methanol to bring the expected concentration within the calibration range.

  • Data Analysis:

    • Identify the this compound peak by its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the this compound concentration in the samples using the linear regression equation from the calibration curve.

HPLC-RID Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Prepare Mobile Phase: Mix and degas the specified solvent mixture (e.g., Acetonitrile:Water). s2 Prepare Stock Standard: Accurately weigh this compound and dissolve in the mobile phase. s1->s2 s3 Create Calibration Curve: Serially dilute stock to prepare working standards. s2->s3 s4 Prepare Sample: Dilute and filter the sample through a 0.45 µm filter. s3->s4 a1 Instrument Setup: Equilibrate HPLC system with mobile phase until a stable baseline is achieved on the RID. s4->a1 a2 Sequence Run: Inject standards (low to high conc.), followed by samples. a1->a2 d1 Peak Integration: Integrate the peak corresponding to This compound. a2->d1 d2 Generate Calibration Curve: Plot peak area vs. concentration. d1->d2 d3 Quantify Sample: Determine the concentration in the sample using the regression equation. d2->d3

Caption: Workflow for HPLC-RID analysis of this compound.

HPLC-RID Protocol

  • Instrumentation:

    • HPLC system with a Refractive Index Detector (RID).

    • Column: Aminex HPX-87H Ion-Exclusion Column (or similar), 300 mm x 7.8 mm.[1]

    • Mobile Phase: 0.005 M Sulfuric Acid in Water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • RID Temperature: 35°C.

    • Injection Volume: 20 µL.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sulfuric Acid (Reagent grade).

    • This compound reference standard (≥99% purity).

    • Stock Solution (10 mg/mL): Accurately weigh 1 g of this compound and dissolve in 100 mL of the mobile phase.

    • Calibration Standards: Prepare dilutions from the stock solution using the mobile phase.

  • Sample Preparation:

    • Dilute the sample with the mobile phase to fall within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the column.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Generate a calibration curve and quantify the sample concentration as described in the GC-MS protocol.

Performance Characteristics and Validation Data

Proper method validation is crucial for ensuring reliable results. The following table summarizes typical performance characteristics for the analysis of short-chain alcohols using both techniques.

Validation ParameterGC-MSHPLC-RIDJustification
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity over their respective concentration ranges.[2]
Precision (%RSD) < 5%< 2%Both methods exhibit good precision, with HPLC often showing very low relative standard deviation.[2]
Accuracy (Recovery %) 98.99% to 101.09%98.6% to 103.2%Both techniques provide high accuracy when properly validated.[2]
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.Higher than GC-MS, often in the mid-to-high µg/mL range due to RID's lower sensitivity.The lower LOQ of GC-MS makes it more suitable for trace-level analysis.[2]

Conclusion and Recommendation

Both GC-MS and HPLC are robust techniques for the analysis of this compound, each with distinct advantages.

GC-MS is the superior and recommended method for the routine quantification and purity analysis of this compound. Its high sensitivity, specificity, and suitability for volatile compounds make it the gold standard.[2] The detailed structural information from the mass spectrometer provides an unequivocal identification that is invaluable for impurity profiling and quality control.

HPLC-RID serves as an excellent orthogonal method for cross-validation. Because its separation mechanism is based on polarity rather than volatility, it can confirm results from GC-MS and is particularly useful for detecting non-volatile or thermally unstable impurities that would be missed by GC. The trustworthiness of analytical data is significantly enhanced when two orthogonal methods produce concordant results.

The ultimate choice will depend on the specific analytical goal. For high-throughput screening and trace-level detection, GC-MS is the clear choice. For comprehensive method validation and the analysis of complex matrices where non-volatile components are a concern, a dual approach employing both GC-MS and HPLC-RID provides the highest level of scientific rigor.

References

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Inter-laboratory comparison of 3-Methyl-1-pentanol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Inter-Laboratory Comparison of 3-Methyl-1-Pentanol Analysis

Introduction: The Imperative for Analytical Harmony

This compound is a branched-chain primary alcohol with significance across multiple scientific domains. It is recognized as a fragrance ingredient in consumer products, a flavor component in foods and beverages, and an intermediate in chemical synthesis.[1] Its presence can be an indicator of quality, a marker of a specific process, or a contaminant that must be quantified. Given its diverse applications, the accurate and precise measurement of this compound is paramount. However, analytical results can vary significantly between laboratories due to differences in methodology, instrumentation, and operator expertise.

This guide addresses this challenge directly. We will move beyond a simple recitation of methods to provide a framework for establishing analytical consensus. Here, we detail the design and execution of a robust inter-laboratory comparison (ILC) for the analysis of this compound. The goal is to provide researchers, scientists, and quality control professionals with a comprehensive understanding of how to validate and standardize their analytical outcomes, ensuring that data is reliable, reproducible, and comparable, regardless of where it was generated.

Part 1: Foundational Analytical Methodology: Gas Chromatography

The analysis of volatile alcohols like this compound is most effectively achieved through Gas Chromatography (GC).[2] This technique excels at separating volatile and semi-volatile compounds from a mixture for subsequent detection and quantification.

Causality Behind Method Selection: Why GC-FID?

While several GC configurations are possible, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the gold standard for quantifying hydrocarbons and related compounds like alcohols.

  • Expertise & Experience: The choice of FID is deliberate. Its response is highly linear over a wide concentration range and is proportional to the number of carbon atoms in the analyte, making it exceptionally reliable for quantification. While Gas Chromatography-Mass Spectrometry (GC-MS) provides structural information and is invaluable for identification, its quantitative accuracy can be more complex to manage for routine analysis compared to the robustness of FID.[3][4] For a targeted ILC where the analyte is known, the primary goal is to assess the accuracy of quantification, making GC-FID the more pragmatic and direct tool.

  • Trustworthiness: The methodology is grounded in established standards. The principles of direct aqueous-injection gas chromatography for volatile alcohols are well-documented in standards such as ASTM D3695.[5][6][7] This provides an authoritative foundation for the analytical approach, ensuring the method is built on a framework of accepted scientific practice.

Key Experimental Parameters

The reliability of any GC method hinges on the careful selection of its parameters.

  • Column Selection: A polar stationary phase is required to effectively separate alcohols. A column such as a DB-Wax or equivalent polyethylene glycol (PEG) phase provides the necessary polarity to interact with the hydroxyl group of the alcohol, leading to good peak shape and retention.[2][8]

  • Injection Technique: For samples in a clean matrix like water, direct aqueous injection is a straightforward and efficient approach.[2] This minimizes sample preparation steps, reducing a potential source of error.

  • Internal Standard (IS): The use of an internal standard is critical for a self-validating system. An IS corrects for variations in injection volume and instrument response. A compound with similar chemical properties but chromatographically resolved from this compound, such as 2-Hexanol or 4-Methyl-1-pentanol, is an ideal choice.

Part 2: Designing a Robust Inter-Laboratory Comparison

An ILC, also known as a Proficiency Test (PT), is a powerful tool for a laboratory to assess its performance against its peers and for an organization to ensure consistency across its network.[9][10] The design must be meticulous to yield meaningful results.

Workflow of the Inter-Laboratory Comparison

The overall process can be visualized as a controlled, multi-stage operation designed to eliminate variables outside of laboratory performance.

ILC_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation Prep Preparation of PT Samples (Two Concentration Levels) Homogeneity Homogeneity & Stability Testing (ISO 13528) Prep->Homogeneity QC Distribution Secure Distribution to Participating Labs Homogeneity->Distribution Validation Analysis Analysis by Participating Labs (Standardized Protocol) Distribution->Analysis PT Samples & Protocol Reporting Data Submission (Secure Portal) Analysis->Reporting Stats Statistical Analysis (Consensus Mean, SD) Reporting->Stats Results ZScore Calculation of Z-Scores Stats->ZScore ReportGen Generation of Final Report (Performance Evaluation) ZScore->ReportGen

Caption: Workflow for a this compound inter-laboratory comparison study.

Preparation of Proficiency Testing (PT) Samples

This is the most critical stage, as the integrity of the study relies on the quality of the PT samples.

  • Matrix Selection: A simple and inert matrix, such as deionized water, is chosen to minimize matrix effects and focus the comparison on the core analytical competency.

  • Analyte Fortification: A certified reference material (CRM) of this compound (≥99% purity) is used.[11] Two separate batches of the matrix are fortified to create two distinct concentration levels (e.g., a low level at 10 mg/L and a high level at 50 mg/L). This tests the laboratories' performance across a relevant working range.

  • Homogeneity and Stability: Before distribution, the bulk PT materials must be rigorously tested for homogeneity to ensure every sample vial has the same concentration. Stability must also be assessed to guarantee the concentration does not change during shipping and storage.[10]

Statistical Evaluation of Performance

The core of the ILC is the statistical analysis of the submitted data. The primary metric for performance is the Z-score.[12]

  • Assigned Value (x̂): The consensus value is determined from the results submitted by the participants, typically calculated as the robust mean of all reported concentrations for a given sample.

  • Target Standard Deviation (σ̂): This is a pre-defined value that represents the expected level of precision for the analysis. It is often set as a percentage of the assigned value (e.g., 15%).

  • Z-Score Calculation: For each laboratory's result (x), the Z-score is calculated as:

    • Z = (x - x̂) / σ̂

The interpretation of the Z-score is standardized:[12]

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Part 3: Experimental Protocol and Data Interpretation

Participating laboratories are provided with the PT samples and a standardized analytical protocol to minimize methodological variability.

Detailed Experimental Protocol: GC-FID Analysis

This protocol is designed to be a self-validating system.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 1000 mg/L this compound CRM in deionized water.

    • Prepare a stock solution of 1000 mg/L of the internal standard (e.g., 2-Hexanol) in deionized water.

    • Create a series of five calibration standards by serial dilution, ranging from 1 mg/L to 100 mg/L.

    • Spike each calibration standard and a blank with the internal standard to a final concentration of 25 mg/L.

  • Sample Preparation:

    • Allow the received PT samples to equilibrate to room temperature.

    • In a GC vial, add 950 µL of the PT sample and 50 µL of the 1000 mg/L internal standard stock solution. Cap and vortex to mix.

    • Prepare one of the PT samples in duplicate to assess repeatability.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Injector: 250 °C, Splitless mode.

    • Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 3 min).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Detector: FID, 280 °C.

    • Injection Volume: 1 µL.

  • Analytical Run Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the five calibration standards.

    • Inject a continuing calibration verification (CCV) standard (mid-level calibrator).

    • Inject the PT samples, including the duplicate.

    • Inject a CCV every 10 samples and at the end of the run.

  • Data Analysis:

    • Generate a calibration curve by plotting the response ratio (Peak Area of Analyte / Peak Area of IS) against the concentration ratio. The correlation coefficient (r²) must be ≥ 0.995.

    • Quantify the concentration of this compound in the PT samples using the calibration curve.

    • Report the final concentration in mg/L.

Visualization of the Analytical Protocol

GC_Workflow Cal Prepare Calibration Standards (1-100 mg/L) IS Spike All Samples & Standards with Internal Standard (IS) Cal->IS GC GC-FID Analysis (Direct Aqueous Injection) IS->GC Inject SamplePrep Prepare PT Samples (including duplicate) SamplePrep->IS CalCurve Generate Calibration Curve (Response Ratio vs. Conc.) r² >= 0.995 GC->CalCurve Calibration Data Quant Quantify PT Sample Concentration GC->Quant Sample Data CalCurve->Quant Use Curve Report Report Final Result (mg/L) Quant->Report

Sources

A Comparative Guide to Catalytic Synthesis of 3-Methyl-1-pentanol: Performance and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methyl-1-pentanol

In the landscape of fine and specialty chemicals, this compound (CAS 589-35-5) emerges as a pivotal C6 branched-chain alcohol.[1][2] Its unique molecular architecture, featuring a primary hydroxyl group and a methyl branch at the C3 position, makes it a valuable intermediate in a multitude of applications.[1][3] It serves as a precursor in the synthesis of plasticizers, solvents, and components for pharmaceuticals and agrochemicals.[4] Furthermore, its characteristic "green" and "wine-like" organoleptic properties have cemented its role in the flavor and fragrance industry.[5] As the chemical industry pivots towards more sustainable and efficient processes, the selective synthesis of specific isomers like this compound becomes a critical area of research, demanding a nuanced understanding of catalytic performance.

This guide provides an in-depth comparison of catalytic systems for the synthesis of this compound, focusing on the underlying chemical principles, performance data, and detailed experimental methodologies. It is designed for researchers, process chemists, and drug development professionals seeking to optimize existing protocols or explore novel synthetic routes.

Principal Synthesis Pathways: A Strategic Overview

The efficient synthesis of this compound hinges on achieving high regioselectivity to obtain the desired branched isomer. Two primary catalytic routes dominate the synthetic landscape: the hydroformylation of a C5 olefin followed by hydrogenation, and the Guerbet condensation of smaller alcohols.

G cluster_0 Route A: Hydroformylation-Hydrogenation cluster_1 Route B: Guerbet Condensation A1 2-Methyl-1-butene + Syngas (CO/H₂) A2 Hydroformylation (Rh or Co Catalyst) A1->A2 A3 3-Methylpentanal A2->A3 A4 Hydrogenation (Ni or Cu Catalyst) A3->A4 A5 This compound A4->A5 B1 C2/C3/C4 Alcohols (e.g., Ethanol + Isobutanol) B2 Cross-Condensation (Ru, Mn, or Ni Catalyst) B1->B2 B3 Intermediate Aldehyde B2->B3 B4 Hydrogenation (In-situ) B3->B4 B5 This compound + Other Isomers B4->B5

Caption: High-level overview of the two primary synthesis routes to this compound.

Route A: Hydroformylation and Subsequent Hydrogenation

This two-step process is a cornerstone of industrial aldehyde and alcohol production.[6] It offers a high degree of control, provided the catalyst for each step is chosen judiciously.

Part 1: Hydroformylation of 2-Methyl-1-Butene

The hydroformylation (or oxo process) of 2-methyl-1-butene with synthesis gas (CO + H₂) can yield two primary aldehyde isomers: 3-methylpentanal and 2,2-dimethylbutanal. The central challenge is to maximize the selectivity towards the desired 3-methylpentanal. The choice of the transition metal and its ligand sphere is paramount.

Causality of Catalyst Choice:

  • Rhodium-based catalysts are significantly more active than their cobalt counterparts, allowing for milder reaction conditions (lower temperature and pressure).[6][7] For fine chemical synthesis where selectivity is key, rhodium is often the metal of choice.[8]

  • Ligand modification , particularly with phosphines or phosphites, is crucial for controlling regioselectivity. Bulky ligands tend to favor the formation of the less sterically hindered linear aldehyde (in the case of terminal alkenes). For internal, branched alkenes like 2-methyl-1-butene, the electronic and steric properties of the ligand dictate the preferred site of CO insertion.

G Rh [Rh(L)n] A Rh-H(CO)(L)₂ Alkene Alkene B π-complex Alkene->B Syngas CO, H₂ Aldehyde Aldehyde A->B Ligand dissociation C Rh-alkyl B->C Hydride migration D Rh-acyl C->D +CO E H₂ Oxidative Addition D->E F Reductive Elimination E->F F->Aldehyde F->A -Aldehyde G cluster_mech Guerbet Reaction Mechanism RCH2OH R-CH₂-OH RCHO R-CHO (Aldehyde) RCH2OH->RCHO -H₂ (to Cat) RCHO->RCH2OH Aldol Aldol Condensation Product RCHO->Aldol + R'-CH₂-CHO Unsat α,β-Unsaturated Aldehyde Aldol->Unsat -H₂O Product Guerbet Alcohol Unsat->Product +2H₂ (from Cat) Catalyst Catalyst (M-H) G Start Start Step1 Step 1: Hydroformylation - Charge autoclave with solvent, 2-methyl-1-butene, Rh catalyst, ligand. - Seal, purge with N₂, then syngas. Start->Step1 Step2 Heat to 100°C Pressurize with syngas (30 bar) Stir for 4-6 hours. Step1->Step2 Step3 Cool, vent, and collect crude 3-methylpentanal. Step2->Step3 Step4 Purify aldehyde via vacuum distillation. Step3->Step4 Step5 Step 2: Hydrogenation - Charge new autoclave with purified aldehyde, ethanol, and wet Raney Ni. Step4->Step5 Step6 Seal, purge with N₂, then pressurize with H₂ (25 bar). Step5->Step6 Step7 Heat to 100°C Stir for 3-5 hours. Step6->Step7 Step8 Cool, vent, filter catalyst. (Caution: Keep catalyst wet!) Step7->Step8 Step9 Purify this compound via vacuum distillation. Step8->Step9 End End Step9->End

References

Navigating Structure-Activity Landscapes: A Comparative QSAR Guide to 3-Methyl-1-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the Quantitative Structure-Activity Relationship (QSAR) of 3-Methyl-1-pentanol derivatives. By leveraging established principles and methodologies, we will navigate the path from conceptual synthesis to predictive modeling, offering a framework for the rational design of novel bioactive compounds.

Introduction: The Significance of this compound and the Power of QSAR

This compound, a branched-chain primary alcohol, serves as a versatile scaffold in organic synthesis[1]. Its derivatives have garnered interest across various fields, from flavor and fragrance to pharmaceuticals, owing to their diverse biological activities, including antimicrobial and anesthetic properties[2][3]. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational approach to elucidate the connection between the structural features of these derivatives and their biological effects. By establishing statistically robust models, QSAR enables the prediction of the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the discovery pipeline[4].

This guide will provide a comprehensive comparison of hypothetical this compound derivatives, detailing their synthesis, biological evaluation, and the subsequent development and validation of QSAR models. While the dataset presented is illustrative, the methodologies described are grounded in established scientific protocols, offering a practical blueprint for your own research endeavors.

Part 1: Synthesis of this compound Derivatives

The synthesis of a diverse library of derivatives is the foundational step in any QSAR study. The hydroxyl group of this compound offers a reactive handle for various chemical modifications, most notably esterification and etherification, to generate a range of analogs with varying physicochemical properties[1].

Experimental Protocol: General Procedure for Esterification

A common method for synthesizing esters from this compound is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine 1.0 equivalent of this compound with 1.2 equivalents of the desired carboxylic acid (e.g., benzoic acid, acetic acid, etc.).

  • Catalyst Addition: Add a catalytic amount (approximately 5 mol%) of concentrated sulfuric acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified by column chromatography on silica gel.

Caption: A general workflow for the synthesis of this compound esters via Fischer esterification.

G cluster_synthesis Synthesis Workflow Start Start Reactants This compound + Carboxylic Acid Start->Reactants Catalyst H2SO4 (cat.) Reactants->Catalyst  Add Reflux Heating under Reflux Catalyst->Reflux Workup Extraction and Washing Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure Ester Derivative Purification->Product G cluster_mic MIC Assay Workflow Start Start Preparation Prepare Bacterial Inoculum (S. aureus) Start->Preparation Dilution Serial Dilution of Test Compounds Preparation->Dilution Inoculation Add Inoculum to Diluted Compounds Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation Result Determine MIC Observation->Result

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Part 3: QSAR Modeling Workflow

With a dataset of chemical structures and their corresponding biological activities, we can now proceed with the QSAR modeling process. This workflow involves several critical steps to ensure the development of a robust and predictive model.

Hypothetical Dataset of this compound Derivatives

For illustrative purposes, a hypothetical dataset of ten this compound derivatives and their corresponding antimicrobial activity (pMIC = -log(MIC)) is presented below. The structural variations are introduced by esterification with different benzoic acid analogs.

Compound IDStructureR-GrouppMIC (M)
1 3-Methyl-1-pentyl benzoate-H3.50
2 3-Methyl-1-pentyl 4-methylbenzoate-CH₃3.85
3 3-Methyl-1-pentyl 4-methoxybenzoate-OCH₃3.70
4 3-Methyl-1-pentyl 4-chlorobenzoate-Cl4.10
5 3-Methyl-1-pentyl 4-nitrobenzoate-NO₂4.50
6 3-Methyl-1-pentyl 3-chlorobenzoate3-Cl4.00
7 3-Methyl-1-pentyl 3-nitrobenzoate3-NO₂4.35
8 3-Methyl-1-pentyl 2-chlorobenzoate2-Cl3.90
9 3-Methyl-1-pentyl 4-bromobenzoate-Br4.15
10 3-Methyl-1-pentyl 4-fluorobenzoate-F3.95

Note: This is a hypothetical dataset created for illustrative purposes.

Descriptor Calculation

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule. A wide variety of descriptors can be calculated, including:

  • 1D Descriptors: Molecular weight, atom counts.

  • 2D Descriptors: Topological indices (e.g., Kier & Hall connectivity indices), polar surface area (PSA).

  • 3D Descriptors: Molecular shape indices, van der Waals volume.

  • Physicochemical Descriptors: LogP (lipophilicity), molar refractivity.

These descriptors can be calculated using various open-source or commercial software packages.

Dataset Division

To develop and validate a QSAR model, the dataset is typically divided into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data. A common split is 80% for the training set and 20% for the test set.

Model Development

Several statistical methods can be employed to build the QSAR model. Some of the most common include:

  • Multiple Linear Regression (MLR): A simple and interpretable method that establishes a linear relationship between the descriptors and the biological activity.

  • Partial Least Squares (PLS): A more robust method than MLR, particularly when dealing with a large number of correlated descriptors.

  • Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest (RF) can capture non-linear relationships and often provide higher predictive accuracy.

Model Validation

Rigorous validation is crucial to ensure the reliability and predictive power of a QSAR model. Key validation metrics include:

  • Internal Validation:

    • R² (Coefficient of Determination): Measures the goodness of fit of the model to the training data.

    • Q² (Cross-validated R²): Assesses the predictive ability of the model using techniques like leave-one-out cross-validation.

  • External Validation:

    • R²_pred (Predictive R²): Evaluates the model's performance on the external test set.

A robust QSAR model should have high values for R², Q², and R²_pred (typically > 0.6).

Caption: A comprehensive workflow for QSAR model development and validation.

G cluster_qsar QSAR Modeling Workflow Start Dataset Descriptor Descriptor Calculation Start->Descriptor Split Dataset Splitting (Training & Test Sets) Descriptor->Split Model Model Development (MLR, PLS, etc.) Split->Model Training Set InternalVal Internal Validation (R², Q²) Model->InternalVal ExternalVal External Validation (R²_pred) InternalVal->ExternalVal Test Set FinalModel Validated QSAR Model ExternalVal->FinalModel

Caption: The iterative process of QSAR model development and validation.

Part 4: Comparative Analysis of QSAR Models

To illustrate the comparison of different modeling approaches, let's assume we have developed two QSAR models for our hypothetical dataset: a Multiple Linear Regression (MLR) model and a Random Forest (RF) model.

MLR Model Equation (Hypothetical): pMIC = 0.5 * LogP + 1.2 * Hammett_sigma - 0.8

Comparative Performance of QSAR Models:

ModelR² (Training)Q² (Training)R²_pred (Test)
MLR 0.850.780.82
RF 0.950.880.91

In this hypothetical comparison, the Random Forest model demonstrates superior performance across all validation metrics, suggesting it has captured more of the underlying structure-activity relationship, potentially including non-linear effects. The interpretability of the MLR model, however, provides direct insight into the physicochemical properties driving the activity. For instance, the positive coefficients for LogP and Hammett sigma constant suggest that increased lipophilicity and electron-withdrawing substituents on the benzene ring enhance the antimicrobial activity.

Conclusion: From Data to Design

This guide has outlined a comprehensive workflow for conducting a QSAR study on this compound derivatives, from synthesis and biological testing to model development and validation. While the presented dataset is illustrative, the principles and methodologies are universally applicable. By systematically exploring the structure-activity landscape, QSAR empowers researchers to make data-driven decisions, accelerating the design and discovery of novel molecules with desired biological activities. The integration of robust experimental work with powerful computational modeling is the cornerstone of modern drug discovery and chemical research.

References

  • PubChem. This compound. [Link]

  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • ChEMBL. [Link]

  • QSAR DataBank. [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial activity of long-chain alcohols. Journal of agricultural and food chemistry, 43(8), 2249-2252.
  • Ningbo Inno Pharmchem Co.,Ltd. Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. [Link]

  • Alifimoff, J. K., Firestone, L. L., & Miller, K. W. (1987). Anesthetic potencies of secondary alcohol enantiomers. Anesthesiology, 66(1), 55-59. [Link]

  • European Chemicals Agency (ECHA). This compound. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

  • Tropsha, A., & Golbraikh, A. (2007). Predictive QSAR modeling: methods and applications in drug discovery and chemical risk assessment. Assay and drug development technologies, 5(4), 533-554.
  • OECD QSAR Toolbox. [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • National Center for Biotechnology Information. The PubChem BioAssay Database. [Link]

Sources

A Senior Scientist's Guide to Benchmarking the Purity of Commercial 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the principle of 'garbage in, garbage out' is a stark reality. The purity of a starting reagent, such as 3-Methyl-1-pentanol (CAS 589-35-5), is not a trivial detail; it is the bedrock of experimental reproducibility and the integrity of a synthetic pathway.[1] This branched-chain primary alcohol is a versatile chemical intermediate, crucial in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1][2] However, its structural similarity to other C6 alcohol isomers presents a significant analytical challenge. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and compromised product yields.

This guide provides an in-depth, technically-grounded framework for objectively comparing the purity of commercial this compound samples. We will move beyond a simple checklist, delving into the causality behind methodological choices to establish a self-validating system for analysis.

The Analytical Imperative: Why Standard Purity Matters

Commercial this compound is often synthesized via pathways that can introduce a variety of impurities.[3] These can include positional isomers (e.g., 4-methyl-1-pentanol, 2-methyl-1-pentanol), other alcohols, or residual starting materials. Given that these isomers often possess similar physical properties, their separation and quantification require a high-resolution analytical technique. Gas Chromatography (GC) is the undisputed gold standard for analyzing volatile compounds like alcohols, offering the necessary precision to ensure quality control.[4][5][6]

Furthermore, this compound possesses a chiral center at the C3 position, meaning it exists as (R) and (S) enantiomers.[7][8] For applications in asymmetric synthesis, where stereochemistry is paramount, determining the enantiomeric excess is critical.[9][10] Chiral Gas Chromatography provides a powerful tool to resolve these enantiomers, a crucial step that is often overlooked in standard quality control.[9][11]

Methodology: A Self-Validating GC-FID Protocol

The trustworthiness of any analytical result hinges on a robust and well-validated method. The following protocol for Gas Chromatography with Flame Ionization Detection (GC-FID) is designed to be a self-validating system, incorporating system suitability checks and clear criteria for data analysis. A Flame Ionization Detector is ideal for this purpose due to its high sensitivity to organic compounds.[5]

Experimental Workflow for Purity Analysis

The overall process, from receiving samples to generating a final comparative report, follows a systematic and logical flow to ensure data integrity.

G Experimental Workflow for Purity Benchmarking cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Receive Commercial Samples (Vendor A, B, C) StandardPrep Prepare Calibration & QC Standards SampleReceipt->StandardPrep SamplePrep Dilute Samples in Ethanol StandardPrep->SamplePrep GC_Setup GC-FID System Setup & Column Conditioning SamplePrep->GC_Setup SystemSuitability System Suitability Test (SST) GC_Setup->SystemSuitability SequenceRun Run Analytical Sequence (Blank, Standards, Samples) SystemSuitability->SequenceRun If SST Passes PeakIntegration Peak Integration & Identification SequenceRun->PeakIntegration PurityCalc Calculate Area % Purity PeakIntegration->PurityCalc Comparison Tabulate & Compare Results PurityCalc->Comparison G Precursor High-Purity This compound Synthesis Multi-Step Synthesis (e.g., Esterification) Precursor->Synthesis Leads to Impurity Isomeric Impurity (e.g., 4-Methyl-1-pentanol) Impurity->Synthesis Interferes / Reacts API Target API Synthesis->API Byproduct Undesired Side Product Synthesis->Byproduct Target Biological Target (e.g., Receptor, Enzyme) API->Target Binds to SideEffect Adverse Side Effect / Toxicity Byproduct->SideEffect Effect Desired Therapeutic Effect Target->Effect

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Methyl-1-pentanol. As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring that our disposal practices are not only compliant but also fundamentally safe and scientifically sound.

Section 1: Pre-Disposal Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. This compound is not a benign substance; its chemical properties dictate specific handling and disposal requirements.

Summary of Chemical Hazards

The primary hazards associated with this compound are summarized below. This data, derived from authoritative safety data sheets, forms the basis for the subsequent handling and disposal protocols.

Hazard ClassificationGHS CategoryDescriptionAuthoritative Source
Flammable LiquidCategory 3A liquid with a flash point between 23°C and 60°C. Vapors can form explosive mixtures with air.[1][2][3][4]Sigma-Aldrich, PubChem
Skin IrritationCategory 2Causes skin irritation upon direct contact.[2]Sigma-Aldrich
Eye IrritationCategory 2ACauses serious eye irritation.[2]Sigma-Aldrich
Respiratory IrritationSTOT SE 3May cause respiratory irritation if vapors are inhaled.[2]Sigma-Aldrich

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is non-negotiable when handling this compound for disposal:

  • Eye and Face Protection: Wear chemical safety goggles that form a tight seal. For larger quantities or when splashing is possible, a face shield is required in addition to goggles.[5]

  • Hand Protection: Use chemical-impermeable gloves. Standard nitrile gloves may offer limited protection; consult the glove manufacturer's compatibility data. Change gloves immediately if contamination occurs.[5][6]

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory. For significant quantities, consider a chemical-resistant apron.[6][7]

  • Respiratory Protection: All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[6][8] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5][9]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Misclassifying a chemical waste stream can lead to regulatory violations and, more critically, severe safety incidents.

Regulatory Classification: An Ignitable Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is classified as a D001 ignitable hazardous waste .[10] This classification is due to its flash point of approximately 59°C (138°F), which is below the 60°C (140°F) threshold for ignitability.[11][12]

It is crucial to understand that the common "Alcohol Exemption" for aqueous solutions does not apply to pure or concentrated this compound. That exemption is only valid for aqueous solutions containing less than 24% alcohol by volume and at least 50% water.[11]

Waste Segregation: The Principle of Chemical Compatibility

Never mix this compound waste with other chemical waste streams without first consulting a chemical compatibility chart. Specifically, it must be kept separate from:

  • Strong Oxidizing Agents (e.g., nitric acid, bleach): Contact can lead to a violent reaction, fire, or explosion.[3][13]

The waste stream for this compound should be designated for "Flammable Alcohols" or "Flammable Solvents," in accordance with your institution's hazardous waste management plan.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the validated, compliant procedure for disposing of this compound waste.

Step 1: Waste Collection
  • Collect all this compound waste, including contaminated materials like absorbent pads from spills, in a designated and chemically compatible waste container.[3][5][8]

  • Causality: Collecting waste at the point of generation prevents accidental mixing and ensures all contaminated materials are captured for proper disposal.

Step 2: Containerization and Labeling
  • Use a container approved for flammable liquid waste. This is typically a high-density polyethylene (HDPE) or metal safety can.

  • Ensure the container is bonded and grounded when transferring waste to prevent the buildup of static electricity, which can serve as an ignition source.[7][8][9]

  • The container must be securely closed at all times, except when adding waste.[3][6][7]

  • Label the container clearly with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Ignitable (D001)"

    • The date accumulation started.

Step 3: Arranging for Professional Disposal
  • This compound must not be disposed of down the drain.[6][10] This is a violation of the Clean Water Act and poses a significant fire and explosion risk in plumbing and sewer systems.[10]

  • The only acceptable disposal method is through a licensed professional waste disposal service.[2]

  • These services will typically use controlled incineration at a permitted facility to destroy the chemical safely.[6]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your properly labeled waste container.

Step 4: Management of Empty Containers
  • An "empty" container that held this compound is still considered hazardous as it retains liquid and vapor residue.[3][8]

  • Containers can be decontaminated by being triply rinsed with a suitable solvent (e.g., isopropanol or acetone, which must also be collected as hazardous waste).[6]

  • Once decontaminated, the container can be offered for recycling.[6] Alternatively, it can be punctured to prevent reuse and disposed of as solid waste, per institutional policy.[6]

Section 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical.

  • Alert Personnel and Remove Ignition Sources: Immediately warn others in the area. Extinguish all open flames and turn off any spark-producing equipment.[2][6]

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a chemical spill kit's absorbent pads to dike the spill and prevent it from spreading.[5][8] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[3][5][6][8]

  • Decontaminate: Clean the spill area thoroughly.

Section 5: Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper disposal workflow of this compound.

G This compound Disposal Workflow start Start: Waste Generated characterize Characterize Waste: Is it this compound or contaminated with it? start->characterize classify Classify as Hazardous Waste: RCRA D001 (Ignitable) characterize->classify Yes segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) classify->segregate containerize Collect in Approved, Labeled, and Closed Flammable Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage disposal_request Contact EH&S to Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Decision workflow for compliant disposal of this compound.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its classification as a D001 ignitable hazardous waste and adhering strictly to the protocols for segregation, containerization, and professional disposal, we ensure a safe working environment and maintain full regulatory compliance. Never deviate from these procedures, and when in doubt, always consult your institution's Environmental Health & Safety department.

References

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? (2017-04-03). Hazardous Waste Experts. Available at: [Link]

  • RCRA Management of Excess Alcohol-based Hand Sanitizer. (2023-05-09). U.S. Environmental Protection Agency. Available at: [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency. Available at: [Link]

  • This compound Safety Data Sheet. (2014-05-20). Sigma-Aldrich. Available at: [Link]

  • This compound SDS. Fisher Scientific UK. Available at: [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. Available at: [Link]

  • Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Cole-Parmer. Available at: [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely. (2025-02-25). Earth911. Available at: [Link]

  • Compound this compound (FDB008173). FooDB. Available at: [Link]

  • This compound. The Good Scents Company. Available at: [Link]

  • This compound. Wikipedia. Available at: [Link]

  • 1-Pentanol, 3-methyl-. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's inherent properties. This guide provides essential, actionable safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-1-pentanol. Our focus extends beyond mere compliance, aiming to instill a culture of safety by elucidating the scientific rationale behind each procedural step.

Hazard Assessment: Understanding this compound

This compound (CAS No. 589-35-5) is a primary alcohol utilized in various laboratory applications.[1] Its primary hazards stem from its flammability and its potential to cause irritation upon contact.[1][2] A thorough understanding of its hazard profile is the foundational step in developing a robust safety protocol.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a Category 3 flammable liquid.[1][3] This classification is critical as it dictates specific storage and handling requirements to mitigate fire risk. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

In addition to its flammability, it poses several health risks upon exposure. It is known to cause skin irritation and serious eye irritation.[2] Inhalation may lead to respiratory tract irritation, with symptoms of overexposure potentially including headache, dizziness, tiredness, nausea, and vomiting.[2][3]

Hazard Classification Category Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1][2]
Skin irritationCategory 2H315: Causes skin irritation[2]
Eye irritationCategory 2AH319: Causes serious eye irritation[2]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[2]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. It is the final barrier between the researcher and the chemical, employed after engineering and administrative controls have been optimized.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, primary engineering controls must be in place.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] For dispensing or heating, a certified chemical fume hood is mandatory to control flammable vapors and minimize inhalation exposure.[5]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and unobstructed near the workstation location.[3]

Mandatory PPE Ensemble

The following PPE is required for all personnel handling this compound.

Protection Type Specification Rationale & Best Practices
Eye & Face Chemical safety goggles (ANSI Z87.1/EN166 compliant)Protects against splashes and vapors. For tasks with a higher splash risk (e.g., transferring large volumes), a face shield should be worn in addition to goggles.[3][6]
Skin & Body Flame-resistant lab coat. Chemical-resistant gloves (e.g., Nitrile, Neoprene).A flame-resistant lab coat provides a critical barrier in case of a flash fire.[7] Gloves must be selected based on breakthrough time and permeation rate for alcohols; always check the manufacturer's compatibility chart. Inspect gloves for any signs of degradation before use.[7]
Respiratory NIOSH/MSHA approved respirator (if required)Generally not required if work is performed within a fume hood. If exposure limits are exceeded or symptoms of irritation occur, a respirator with an appropriate organic vapor cartridge is necessary.[3]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow ensures that safety is integrated into every stage of the handling process, from preparation to disposal.

Step 1: Preparation & Pre-Use Inspection
  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Clear Workspace: Ensure the work area is free of clutter and ignition sources such as open flames, hot surfaces, and spark-producing equipment.[3][7]

  • Assemble Materials: Gather all necessary equipment, including appropriate non-sparking tools and spill cleanup materials.[3]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Step 2: Safe Dispensing & Use
  • Grounding and Bonding: When transferring quantities greater than 5 gallons, the container and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.

  • Container Management: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.

  • Controlled Dispensing: Use pumps or other specifically designed equipment for transferring the liquid to minimize the risk of splashes and spills.[7]

Step 3: Post-Handling & Decontamination
  • Secure Containers: Tightly seal the this compound container and return it to an approved flammable liquid storage cabinet.[8]

  • Decontaminate: Wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]

Diagram: this compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Clear Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 Proceed to Use handle2 Dispense Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 spill Spill Occurs? handle2->spill post1 Secure & Store Chemical handle3->post1 Experiment Complete post2 Decontaminate Workspace post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands post3->post4 spill->handle3 No spill_response Execute Spill Response Plan spill->spill_response Yes

Caption: A procedural workflow for the safe handling of this compound.

Disposal and Spill Management Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by federal, state, and local regulations.

Waste Disposal
  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[9] The container must be compatible with flammable organic liquids.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from ignition sources, with the lid tightly sealed.[9]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Never dispose of this compound down the drain or in regular trash.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and fire.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and supervisors.[9]

  • Ignition Sources: Immediately remove all sources of ignition.[9]

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment: For small spills, use a non-combustible absorbent material like vermiculite or sand.[9] Use non-sparking tools to collect the absorbed material and place it in a designated hazardous waste container for disposal.[9]

  • Reporting: Report the spill according to your institution's established protocols.[7]

By adhering to these detailed protocols, grounded in a comprehensive understanding of the risks associated with this compound, you can ensure a safe and productive laboratory environment.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). Google Cloud.
  • Flammable Liquid Storage: Essential OSHA Guidelines. (n.d.). Frontline Data Solutions.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Google Cloud.
  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024, July 28). OSHA Training School.
  • 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - this compound. (2024, March 29). Fisher Scientific.
  • This compound. (n.d.). PubChem.
  • Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. (n.d.). Cole-Parmer.
  • Proper Disposal of 3-Methyl-3-penten-1-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 3-METHYL-1-PENTANAL - Safety Data Sheet. (2023, May 27). ChemicalBook.
  • SAFETY DATA SHEET - this compound. (2014, May 20). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-3-pentanol. (2022, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-3-pentanol. (2015, August 14). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Methyl-3-pentanol. (2018, October 3). TCI Chemicals.
  • 3-Methyl-3-Pentanol - ScienceLab.pdf. (2005, October 10). Harper College.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.